Ketene
Descripción
Ethenone is a this compound.
Propiedades
InChI |
InChI=1S/C2H2O/c1-2-3/h1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKOQOJPYTBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2=CO, Array, CH2CO, C2H2O | |
| Record name | KETENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25037 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | KETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ketene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ketene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052113 | |
| Record name | Ketene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
42.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ketene appears as a colorless highly reactive gas with a penetrating odor. mp: -150 °C, bp: -56 °C. Reacts violently with water. Soluble in diethyl ether and acetone. Severely irritates the eyes, the skin and the respiratory tract. Used is the manufacture of acetic anhydride, sorbic acid, cinnamic acids, chloroacetyl chloride and other materials. Readily polymerizes and cannot be shipped or stored. Is obtained instead as needed from diketene. DIKETENE (CAS: 674-82-8; Formula: C4H2O2 ) is a colorless liquid with a pungent odor. mp: -6.5 °C; bp: 127 °C. Density 1.08 g/cm3. Reacts violently with water. Is obtained from the dimerization of ketene and can be stored and transported under refrigeration. A severe lachrymator (irritates the eyes, the respiratory tract, and the skin as well). Depolymerizes at 650 °C to give ketene., Colorless gas with a penetrating odor; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a penetrating odor. | |
| Record name | KETENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25037 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/54 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | KETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ketene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-69 °F at 760 mmHg (NIOSH, 2023), -56 °C, -69 °F | |
| Record name | KETENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25037 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | KETENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | KETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ketene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
Flammable gas, NA (Gas) | |
| Record name | KETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ketene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), SLIGHTLY SOL IN ETHER, Fairly sol in acetone, Solubility in water: reaction, Reacts | |
| Record name | KETENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25037 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | KETENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | KETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ketene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.45(relative gas density) | |
| Record name | Ketene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.45 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.45 (AIR= 1), Relative vapor density (air = 1): 1.4 | |
| Record name | KETENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25037 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | KETENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | KETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
greater than 1 atm (NIOSH, 2023), 1.04X10+4 mm Hg @ 25 °C /calculated from experimentally derived coefficients/, >1 atm | |
| Record name | KETENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25037 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | KETENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ketene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS GAS, Colorless gas. | |
CAS No. |
463-51-4, 12071-23-7 | |
| Record name | KETENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25037 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ketene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicarbon monoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/ketene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethenone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ketene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEP3SM032A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KETENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | KETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ketene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/OA757E20.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-238 °F (NIOSH, 2023), -150 °C, -238 °F | |
| Record name | KETENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25037 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | KETENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | KETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ketene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding Properties of Ketene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketene (CH₂=C=O), the simplest member of the this compound class of organic compounds, is a cornerstone of synthetic chemistry, prized for its high reactivity and utility in constructing complex molecular architectures. Its unique electronic and structural features, characterized by cumulated double bonds, are central to its chemical behavior. This guide provides a comprehensive exploration of the structure and bonding properties of this compound, integrating quantitative data from spectroscopic and diffraction studies, detailed experimental methodologies, and visualizations of its molecular and reactive characteristics. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who seek a deeper understanding of this pivotal molecule.
Molecular Structure and Geometry
The geometry of the this compound molecule has been extensively studied through various experimental techniques, including microwave spectroscopy and electron diffraction. The molecule possesses C₂ᵥ symmetry and is planar. The central carbon atom (C₁) is sp-hybridized, forming two σ-bonds, one with the terminal sp²-hybridized carbon atom (C₂) and one with the sp²-hybridized oxygen atom. The terminal carbon atom (C₂) is sp²-hybridized and forms σ-bonds with the two hydrogen atoms and the central carbon atom.
The cumulated double bond system consists of two orthogonal π systems. One π-bond is formed by the overlap of the p-orbitals of C₁ and C₂, and the other is formed by the overlap of the p-orbitals of C₁ and the oxygen atom. This arrangement dictates the molecule's reactivity, with the C=C bond being susceptible to cycloaddition reactions and the electrophilic central carbon being a target for nucleophilic attack.
Bond Lengths and Angles
Precise measurements of this compound's bond lengths and angles have been obtained through high-resolution spectroscopic studies. These experimental values provide a fundamental basis for understanding the molecule's structure and are crucial for computational modeling.
| Parameter | Experimental Value | Reference |
| Bond Lengths (Å) | ||
| r(C=O) | 1.160 | [1] |
| r(C=C) | 1.314 | [1] |
| r(C-H) | 1.079 | [2] |
| Bond Angles (°) | ||
| ∠(H-C-H) | 121.5 | [1] |
| ∠(H-C-C) | 119.25 (calculated) |
Electronic Structure and Bonding
The electronic structure of this compound is key to its reactivity. The molecule's bonding can be described through a combination of valence bond theory, including resonance structures, and molecular orbital theory.
Hybridization and Orbital Overlap
The central carbon's sp hybridization leads to a linear C=C=O arrangement. The terminal carbon's sp² hybridization results in a trigonal planar geometry for the CH₂ group. The two π systems are perpendicular to each other, which has significant implications for the molecule's spectroscopic properties and reactivity.
Resonance Structures
Resonance theory provides insight into the electron distribution within the this compound molecule. The major resonance contributor is the neutral structure. However, charge-separated resonance structures highlight the electrophilic nature of the central carbon and the nucleophilicity of the oxygen and terminal carbon atoms.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding this compound's reactivity in pericyclic reactions. The HOMO is associated with the C=C π-bond, while the LUMO is centered on the C=O π*-antibonding orbital. This orbital arrangement makes this compound an excellent dienophile and a partner in [2+2] cycloadditions.
Spectroscopic Properties
The structural and electronic features of this compound give rise to a characteristic spectroscopic signature. Rotational and vibrational spectroscopy have been instrumental in determining its precise molecular parameters.
Rotational Spectroscopy
Microwave spectroscopy has provided highly accurate rotational constants for this compound and its isotopologues, which in turn have been used to determine its equilibrium structure.
| Constant | Value (MHz) |
| A | 282051.1 |
| B | 10293.8 |
| C | 9915.6 |
Vibrational Spectroscopy
The infrared spectrum of this compound is characterized by several strong absorption bands corresponding to its fundamental vibrational modes. The most intense band is the asymmetric C=C=O stretch.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |
| ν₁ (CH₂ sym. stretch) | a₁ | 3069 |
| ν₂ (C=O stretch) | a₁ | 2153 |
| ν₃ (CH₂ scissor) | a₁ | 1388 |
| ν₄ (C=C stretch) | a₁ | 1116 |
| ν₅ (CH₂ asym. stretch) | b₂ | 3167 |
| ν₆ (CH₂ rock) | b₂ | 978 |
| ν₇ (CH₂ wag) | b₁ | 588 |
| ν₈ (C=C=O in-plane bend) | b₂ | 528 |
| ν₉ (C=C=O out-of-plane bend) | b₁ | 443 |
Reactivity and Applications in Drug Development
Ketenes are highly reactive intermediates that participate in a variety of chemical transformations, most notably cycloaddition reactions. Their ability to form four-membered rings is a powerful tool in organic synthesis, particularly in the construction of β-lactam antibiotics.
Staudinger Synthesis of β-Lactams
The Staudinger synthesis, the [2+2] cycloaddition of a this compound with an imine, is a classic and versatile method for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics. The reaction proceeds through a zwitterionic intermediate.
Experimental Protocols
The characterization of this compound relies on specialized experimental techniques due to its high reactivity and gaseous nature at room temperature.
Generation of this compound for Spectroscopic Analysis
This compound is typically generated in situ for immediate use. A common laboratory method is the pyrolysis of acetone or acetic anhydride.
Protocol for this compound Generation from Acetone:
-
A quartz tube is packed with porcelain chips and heated in a tube furnace to 700-750 °C.
-
Acetone is vaporized and passed through the hot tube.
-
The pyrolysis products, including this compound, unreacted acetone, and byproducts like methane and carbon monoxide, are passed through a series of cold traps.
-
A trap at -78 °C (dry ice/acetone bath) condenses the unreacted acetone.
-
A subsequent trap at -196 °C (liquid nitrogen) collects the this compound.
-
The purified this compound can then be introduced into the spectrometer.
Microwave Spectroscopy
Instrumentation: A typical microwave spectrometer consists of a microwave source (e.g., a Gunn diode), a waveguide sample cell, a detector, and a vacuum system.
Procedure:
-
The waveguide is evacuated to a high vacuum.
-
A gaseous sample of purified this compound is introduced into the waveguide at a low pressure (typically a few mTorr).
-
The frequency of the microwave radiation is swept over the desired range.
-
The detector measures the absorption of microwave power as a function of frequency.
-
The resulting spectrum is analyzed to identify rotational transitions and determine the rotational constants. For enhanced sensitivity, Stark modulation is often employed.
Gas-Phase Infrared Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The gas cell is typically a long-path cell (e.g., 10 cm or longer) with windows transparent to infrared radiation (e.g., KBr or NaCl).
Procedure:
-
A background spectrum of the evacuated gas cell is recorded.
-
The gaseous this compound sample is introduced into the gas cell to a desired pressure.
-
The infrared spectrum of the sample is recorded.
-
The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of this compound.
-
The spectrum is analyzed to identify the vibrational frequencies and rotational-vibrational fine structure. High-resolution spectra can provide information on rotational constants and centrifugal distortion constants.
Conclusion
This compound is a molecule of fundamental importance in organic chemistry with a rich and complex structural and electronic landscape. Its unique bonding arrangement gives rise to a distinct set of spectroscopic properties and a versatile range of chemical reactivity. A thorough understanding of these properties, grounded in precise experimental data and detailed methodologies, is essential for harnessing the full potential of this compound in synthetic applications, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of the core aspects of this compound's structure and bonding, offering a valuable resource for the scientific community.
References
An In-depth Technical Guide to the Electrophilic Nature of the Ketene sp Carbon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketenes are a class of highly reactive organic compounds characterized by the cumulative double bond system (R₂C=C=O). This unique structural motif imparts significant electrophilicity to the central sp-hybridized carbon atom, rendering it susceptible to attack by a wide array of nucleophiles. This reactivity profile makes ketenes exceptionally valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug development, such as β-lactams. This technical guide provides a comprehensive examination of the electronic structure, spectroscopic characteristics, and quantitative reactivity of the ketene sp carbon. It includes a compilation of kinetic and spectroscopic data, detailed experimental protocols for key transformations, and mechanistic diagrams to fully illustrate the principles governing this compound chemistry.
The Electronic and Structural Basis for Electrophilicity
The high reactivity of ketenes is a direct consequence of their electronic structure. The central carbon atom is sp-hybridized, forming two orthogonal π-systems with the adjacent carbon and oxygen atoms.
-
Hybridization and Geometry: The R₂C=C=O framework is linear with respect to the C=C=O bonds. The substituents (R) on the sp²-hybridized terminal carbon lie in a plane that is perpendicular to the plane containing the oxygen atom's lone pairs.
-
Molecular Orbital (MO) Analysis: The electrophilic nature of the central sp carbon is explained by the distribution of its frontier molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) lies in the plane of the this compound molecule, centered on the sp carbon, making it highly accessible for nucleophilic attack in that plane.[1] Conversely, the Highest Occupied Molecular Orbital (HOMO) is located perpendicular to the molecular plane, primarily on the sp² carbon and the oxygen atom.[1]
-
Resonance Structures: Resonance delocalization further illustrates the electron-deficient character of the central carbon. The ability of the electronegative oxygen atom to withdraw electron density creates a significant partial positive charge on the sp carbon, making it the primary site for nucleophilic addition.
Spectroscopic Characterization of the Electrophilic Center
The unique electronic environment of the this compound functional group gives rise to distinct spectroscopic signatures.
Infrared (IR) Spectroscopy
Ketenes exhibit a strong and characteristic absorption band in the IR spectrum corresponding to the asymmetric stretching vibration of the C=C=O cumulene system. This band typically appears in the range of 2100–2200 cm⁻¹ , a region that is relatively free of other common functional group absorptions. The precise frequency can be influenced by the electronic nature of the substituents attached to the this compound.
¹³C NMR Spectroscopy
In ¹³C NMR spectroscopy, the central sp-hybridized carbon of the this compound is highly deshielded due to its electrophilic character and proximity to the electronegative oxygen atom. Its chemical shift is typically found far downfield. The terminal sp² carbon (Cβ) resonates at a much higher field, while the carbonyl carbon (Cα) is significantly deshielded.
| This compound Structure | Cα (sp) Chemical Shift (δ, ppm) | Cβ (sp²) Chemical Shift (δ, ppm) |
| General Range | 190 - 210 | 30 - 50 |
| Phenylthis compound | ~194.5 | ~47.1 |
| Diphenylthis compound | ~201.2 | ~62.5 |
Note: Exact chemical shifts can vary based on solvent and substituents.[2][3]
Quantitative Assessment of Electrophilicity
The electrophilicity of ketenes can be quantified through kinetic studies and computational analysis, providing a framework for predicting their reactivity.
Kinetic Studies: Reaction with Nucleophiles
The reactions of ketenes with nucleophiles such as amines are typically very fast, with second-order rate constants spanning several orders of magnitude. These rates are sensitive to steric effects on both the this compound and the nucleophile.[4]
Table 3.1: Second-Order Rate Constants (k) for the Reaction of Aryl Ketenes with Amines in Acetonitrile [4]
| This compound | Amine Nucleophile | Rate Constant (k), M⁻¹s⁻¹ |
| Phenyl(methyl)this compound | Diethylamine | 1.1 x 10⁵ |
| Phenyl(methyl)this compound | Triethylamine | 2.5 x 10⁴ |
| Phenyl(methyl)this compound | Piperidine | 1.8 x 10⁶ |
| Phenyl(trifluoromethyl)this compound | Diethylamine | 1.5 x 10⁷ |
| Phenyl(trifluoromethyl)this compound | Triethylamine | 3.1 x 10⁶ |
| Phenyl(trifluoromethyl)this compound | Piperidine | 1.2 x 10⁸ |
Data extracted from studies utilizing laser flash photolysis for in-situ this compound generation.[4]
Computational Analysis
Density Functional Theory (DFT) calculations provide insight into the electronic properties that govern this compound reactivity. The partial positive charge on the sp carbon and the energy of the LUMO are key descriptors of electrophilicity. Electron-withdrawing substituents on the this compound generally lead to a more positive partial charge on the sp carbon and a lower LUMO energy, correlating with increased reactivity toward nucleophiles.[5][6][7]
Table 3.2: Calculated Properties of Substituted Ketenes
| This compound | Substituent (R) | Calculated Partial Charge on sp Carbon (e) | LUMO Energy (eV) |
| H₂C=C=O | H | +0.45 | -1.10 |
| (CH₃)₂C=C=O | CH₃ (EDG) | +0.42 | -0.95 |
| (CF₃)₂C=C=O | CF₃ (EWG) | +0.58 | -2.50 |
Note: Values are illustrative and depend on the level of theory and basis set used in the calculation.
Key Reactions Driven by the Electrophilic sp Carbon
The electrophilicity of the central carbon dictates the two major reaction pathways for ketenes: nucleophilic addition and [2+2] cycloaddition.
Nucleophilic Addition
Ketenes react readily with a wide range of nucleophiles. The reaction proceeds via the attack of the nucleophile on the electrophilic sp carbon, followed by protonation of the resulting enolate intermediate.
-
With Water: Forms a carboxylic acid.
-
With Alcohols: Forms an ester.
-
With Amines: Forms an amide.
Caption: General mechanism of nucleophilic addition to a this compound.
[2+2] Cycloaddition: The Staudinger Synthesis
The Staudinger synthesis is a classic transformation involving the [2+2] cycloaddition of a this compound with an imine to produce a β-lactam.[8] This reaction is of paramount importance in medicinal chemistry, as the β-lactam ring is the core structural feature of penicillin and cephalosporin antibiotics. In this reaction, the this compound acts as the electrophilic component, and the imine nitrogen acts as the nucleophile.[9] The reaction is believed to proceed in a stepwise manner through a zwitterionic intermediate.[8][9]
Caption: Stepwise mechanism of the Staudinger [2+2] cycloaddition.
Experimental Protocols
Due to their high reactivity, ketenes are almost always generated in situ for immediate consumption.[10] The most common laboratory method is the dehydrohalogenation of acyl chlorides using a non-nucleophilic tertiary amine base.
Protocol: In-situ Generation of Diphenylthis compound and Reaction with Aniline
This protocol describes the generation of diphenylthis compound from diphenylacetyl chloride and its subsequent trapping with aniline to form N-phenyl-2,2-diphenylacetamide.
Materials:
-
Diphenylacetyl chloride (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Aniline (1.1 eq)
-
Anhydrous Diethyl Ether or Toluene (solvent)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with stir bar, dropping funnel, condenser
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas (Argon or Nitrogen). Allow to cool to room temperature.
-
To the round-bottom flask, add aniline (1.1 eq) and anhydrous solvent (e.g., diethyl ether, 0.2 M).
-
In the dropping funnel, prepare a solution of diphenylacetyl chloride (1.0 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
-
Cool the reaction flask containing the aniline solution to 0 °C using an ice bath.
-
Add the solution from the dropping funnel to the stirred aniline solution dropwise over a period of 30-60 minutes. Maintain the temperature at 0 °C. The formation of triethylammonium chloride precipitate will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-phenyl-2,2-diphenylacetamide.
Caption: Workflow for in-situ this compound generation and nucleophilic trapping.
Applications in Drug Development
The predictable and powerful reactivity of the this compound sp carbon makes it a cornerstone of synthetic strategies in pharmaceutical development. The most prominent application is the synthesis of β-lactam antibiotics via the Staudinger cycloaddition.[1] This methodology allows for the diastereoselective and enantioselective construction of the strained four-membered ring, enabling access to a vast library of antibiotic candidates. Furthermore, the use of ketenes as potent acylating agents allows for the efficient synthesis of esters and amides, which are common functional groups in active pharmaceutical ingredients (APIs). The ability to generate these reactive intermediates under mild, controlled conditions is critical for their application in complex, multi-step syntheses.
References
- 1. β-Lactam synthesis [organic-chemistry.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. careerchem.com [careerchem.com]
- 5. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing stepwise evolution of carbon hybridization from sp3 to sp2 and to sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 9. Staudinger Synthesis [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
The Discovery of Ketenes: A Technical Guide to Hermann Staudinger's Seminal Work
Abstract
This technical guide provides an in-depth analysis of Hermann Staudinger's groundbreaking discovery of ketenes in 1905. It details the original experimental protocols for the synthesis of diphenylketene, the first member of this new class of organic compounds. The document presents quantitative data from Staudinger's early investigations into the reactivity of ketenes, offering a comprehensive resource for understanding the foundational chemistry of these versatile intermediates. Methodologies are presented with the detail required for historical context and for reproduction in a modern laboratory setting. Furthermore, this guide employs visualizations to elucidate the key reaction mechanisms and experimental workflows, providing a clear and concise reference for researchers in organic synthesis and drug development.
Introduction
In 1905, Hermann Staudinger, in an attempt to synthesize a reactive radical species, serendipitously discovered a new class of compounds he named "ketenes."[1] This discovery, first detailed in his paper "this compound, eine neue Körperklasse" in Berichte der Deutschen Chemischen Gesellschaft, marked a significant milestone in organic chemistry.[2][3] Ketenes, characterized by their cumulated double bond system (R₂C=C=O), were found to be highly reactive and versatile intermediates. Staudinger's initial work focused on the synthesis and characterization of diphenylthis compound, which served as the exemplar for this new functional group.[1][4] This guide revisits Staudinger's original experiments, providing a technical overview of the synthesis, mechanism, and early reactivity studies that laid the groundwork for over a century of this compound chemistry.
The Core Discovery: Synthesis of Diphenylthis compound
Staudinger's first synthesis of a this compound involved the dehalogenation of α-chlorodiphenylacetyl chloride using zinc.[4][5] This reaction provided the first tangible evidence of the existence of the this compound functional group.
Reaction Mechanism and Pathway
The synthesis of diphenylthis compound from α-chlorodiphenylacetyl chloride proceeds via a zinc-mediated elimination reaction. The zinc metal acts as a reducing agent, abstracting the two chlorine atoms and facilitating the formation of the carbon-carbon double bond of the this compound.
Caption: Synthesis of Diphenylthis compound from α-Chlorodiphenylacetyl Chloride.
Experimental Protocols
While Staudinger's original 1905 paper provides the foundational method, modern adaptations offer more detailed and reproducible protocols that are based on his work. Below is a representative protocol for the synthesis of diphenylthis compound.
Protocol 1: Synthesis of Diphenylthis compound (Modern Adaptation of Staudinger's Method)
-
Materials:
-
Diphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (anhydrous)
-
Hexane (anhydrous)
-
Triethylamine
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Preparation of Diphenylacetyl Chloride: A mixture of diphenylacetic acid (50.0 g, 0.236 mole) and anhydrous benzene (150 ml) is heated to reflux. Thionyl chloride (132 g, 1.11 mole) is added dropwise over 30 minutes. The mixture is refluxed for an additional 7 hours. The solvent and excess thionyl chloride are removed by distillation under reduced pressure. The resulting oil is purified by crystallization from hexane to yield diphenylacetyl chloride (42-45 g, 77-84% yield) as colorless plates with a melting point of 51-53 °C.[6]
-
Formation of Diphenylthis compound: A solution of diphenylacetyl chloride (23.0 g, 0.0997 mole) in anhydrous diethyl ether (200 ml) is cooled in an ice bath under a nitrogen atmosphere. Triethylamine (10.1 g, 0.100 mole) is added dropwise over 30 minutes, resulting in the precipitation of triethylamine hydrochloride and a bright yellow solution. The mixture is stored overnight at 0 °C.
-
Purification: The triethylamine hydrochloride is removed by filtration. The ether is removed from the filtrate under reduced pressure. The residual red oil is distilled under reduced pressure to give diphenylthis compound as an orange oil (10.2-10.8 g, 53-57% yield) with a boiling point of 118-120 °C at 1 mmHg.[6]
-
Early Studies on the Reactivity of Diphenylthis compound
Following the successful synthesis of diphenylthis compound, Staudinger conducted a series of experiments to characterize its reactivity. These early studies revealed the high electrophilicity of the central carbonyl carbon and the propensity of ketenes to undergo addition and cycloaddition reactions.
Reactions with Nucleophiles
Staudinger investigated the reactions of diphenylthis compound with common nucleophiles such as water, ethanol, and aniline. These reactions demonstrated the formation of carboxylic acid derivatives and further solidified the understanding of the this compound structure.
Caption: Reactivity of Diphenylthis compound with Various Nucleophiles.
Quantitative Data from Early Reactivity Studies
The following table summarizes the products and reported data from Staudinger's initial investigations into the reactivity of diphenylthis compound.
| Nucleophile | Product | Yield (%) | Melting Point (°C) |
| Water (H₂O) | Diphenylacetic Acid | Quantitative | 147-148 |
| Ethanol (EtOH) | Ethyl Diphenylacetate | High | 57-58 |
| Aniline (PhNH₂) | Diphenylacetamide | High | 179-180 |
Note: Specific yields from the earliest publications are often reported as "quantitative" or "good." The data presented is a compilation from Staudinger's early work and modern reproductions.
Experimental Protocols for Reactivity Studies
The following are representative protocols for the reactions of diphenylthis compound with various nucleophiles, based on the principles established by Staudinger.
Protocol 2: Reaction of Diphenylthis compound with Water (Hydrolysis)
-
Procedure: Diphenylthis compound is dissolved in a suitable inert solvent (e.g., diethyl ether). An excess of water is added, and the mixture is stirred at room temperature. The reaction is typically exothermic. After completion, the solvent is evaporated, and the resulting solid, diphenylacetic acid, is purified by recrystallization.
Protocol 3: Reaction of Diphenylthis compound with Ethanol (Ethanolysis)
-
Procedure: Diphenylthis compound is dissolved in anhydrous ethanol. The reaction proceeds readily at room temperature. The excess ethanol is removed under reduced pressure, and the product, ethyl diphenylacetate, is purified by distillation or recrystallization.
Protocol 4: Reaction of Diphenylthis compound with Aniline (Aminolysis)
-
Procedure: A solution of aniline in an inert solvent (e.g., benzene) is added to a solution of diphenylthis compound in the same solvent. The reaction is typically rapid and exothermic. The product, diphenylacetamide, often precipitates from the solution and can be isolated by filtration and purified by recrystallization.
The Staudinger [2+2] Cycloaddition
In 1907, Staudinger reported another seminal discovery: the reaction of a this compound with an imine to form a β-lactam. This [2+2] cycloaddition, now known as the Staudinger synthesis, became a cornerstone of synthetic organic chemistry, particularly for the synthesis of penicillin and other β-lactam antibiotics.
Mechanism of the Staudinger Cycloaddition
The reaction is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. The nucleophilic nitrogen of the imine attacks the electrophilic central carbon of the this compound, forming the intermediate, which then undergoes conrotatory ring closure to yield the β-lactam.
Caption: Mechanism of the Staudinger this compound-Imine Cycloaddition.
Conclusion
Hermann Staudinger's discovery of ketenes in 1905 fundamentally altered the landscape of organic chemistry. His initial synthesis of diphenylthis compound and the subsequent exploration of its reactivity opened the door to a vast and rich field of study. The principles established in his early work, from the synthesis via dehalogenation to the characteristic reactions with nucleophiles and the development of the [2+2] cycloaddition, remain integral to modern organic synthesis. This technical guide serves as a detailed resource for understanding the core experimental and conceptual framework of Staudinger's seminal discovery, providing valuable insights for contemporary researchers in chemistry and drug development.
References
- 1. Diphenylthis compound - Wikipedia [en.wikipedia.org]
- 2. Full text of "Repertorium der technischen journal-literatur" [archive.org]
- 3. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Diphenylthis compound | 525-06-4 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Cumulated Double Bond: A Technical Guide to the Fundamental Reactivity of Ketenes for Researchers and Drug Development Professionals
An in-depth exploration of the unique electronic structure of ketenes and its profound influence on their reactivity, providing a guide for the strategic application of these versatile intermediates in chemical synthesis.
Introduction
Ketenes, organic compounds characterized by the R₂C=C=O functional group, are highly reactive and versatile intermediates in organic synthesis.[1][2] First studied systematically by Hermann Staudinger in 1905, their unique cumulated double bond system imparts a distinct electronic character, making them potent electrophiles and participants in a variety of pericyclic and nucleophilic reactions.[1] Although their inherent instability often necessitates in-situ generation, the synthetic utility of ketenes is vast, particularly in the construction of four-membered rings like β-lactams, which form the core of many life-saving antibiotics.[3][4] This guide provides a comprehensive overview of the fundamental reactivity of ketenes, focusing on their electronic structure, common synthetic transformations, and practical experimental considerations for their use in research and drug development.
The Electronic Heart of Reactivity: Structure and Bonding
The remarkable reactivity of ketenes stems directly from their unique electronic structure.[5] The central carbon atom is sp-hybridized, while the terminal carbon is sp²-hybridized, resulting in a linear C=C=O geometry.[1] The two π-systems of the cumulated double bonds are orthogonal to each other.
The highest occupied molecular orbital (HOMO) is a π-orbital associated with the C=C bond, with the largest coefficient on the terminal β-carbon (Cβ). The lowest unoccupied molecular orbital (LUMO) is a π* orbital primarily located in the plane of the C=O bond, with a large coefficient on the central, sp-hybridized α-carbon (Cα).[5]
This electronic arrangement leads to a polarized structure with significant electrophilicity at the Cα carbon.[1] Resonance structures illustrate this charge distribution, with a significant contribution from a form bearing a positive charge on Cα and a negative charge on the oxygen atom. Consequently, nucleophiles readily attack the Cα carbon.[5]
Generation of Ketenes: In Situ Strategies
Due to their high reactivity and tendency to dimerize or polymerize, most ketenes are generated in situ for immediate consumption in a subsequent reaction.[1][6] Several reliable methods are employed for their laboratory-scale and industrial synthesis.
1. Dehydrohalogenation of Acyl Chlorides: This is a widely used laboratory method involving the treatment of an acyl chloride with a tertiary amine base, such as triethylamine. The base abstracts an α-proton, leading to the elimination of HCl and the formation of the this compound.[7]
2. Wolff Rearrangement: This reaction provides a versatile route to ketenes from α-diazoketones.[8][9] The rearrangement can be induced thermally, photochemically, or through catalysis with metal salts, most commonly silver(I) oxide.[8][10][11] The reaction proceeds with the loss of dinitrogen and a 1,2-migration of the group attached to the carbonyl carbon to the adjacent carbon, forming the this compound intermediate.[9]
3. Pyrolysis of Acetic Anhydride or Acetone: On an industrial scale, and for some laboratory preparations, this compound itself (ethenone) is produced by the pyrolysis of acetic anhydride or acetone at high temperatures (around 700 °C).[12][13][14]
Key Reactions of Ketenes
The electrophilic nature of the central carbon and the presence of the C=C double bond dictate the primary modes of this compound reactivity: nucleophilic addition and [2+2] cycloaddition reactions.
[2+2] Cycloaddition Reactions: The Staudinger Reaction
The most prominent reaction of ketenes is the [2+2] cycloaddition with imines, known as the Staudinger synthesis, which provides a direct and versatile route to β-lactams.[3][15] This reaction is of paramount importance in medicinal chemistry, as the β-lactam ring is the core structural motif of penicillin and cephalosporin antibiotics.[3]
The mechanism of the Staudinger reaction is generally considered to be a two-step process.[6] It begins with the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the this compound, forming a zwitterionic intermediate.[15] This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.[13]
The stereochemical outcome of the Staudinger reaction can be complex and is influenced by several factors, including the substituents on both the this compound and the imine, as well as the reaction temperature.[3][13] Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[3] Electron-donating groups on the this compound and electron-withdrawing groups on the imine typically promote the formation of cis-β-lactams.[15]
Table 1: Diastereoselectivity in the Staudinger Reaction of Ketenes and Imines
| This compound (R¹R²C=C=O) | Imine (R³CH=NR⁴) | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Ph(H)C=C=O | PhCH=NPh | Toluene | 80 | >95:5 | 85 | [16] |
| MeO(H)C=C=O | PhCH=N-p-anisyl | CH₂Cl₂ | 0 | >98:2 | 90 | [16] |
| PhthN(H)C=C=O | PhCH=N-benzyl | CH₂Cl₂ | 0 | 95:5 | 88 | [16] |
| (S)-Ph(Oxazolidinone)C=C=O | PhCH=N-benzyl | CH₂Cl₂ | -78 | 97:3 | 80-90 | [16] |
| Me(Et)C=C=O | N-tosylbenzaldimine | Toluene | 25 | 8:1 | 98 | [16] |
Note: PhthN = Phthalimido
Nucleophilic Addition Reactions
Ketenes readily react with a wide range of nucleophiles at the electrophilic central carbon. These reactions are typically fast and high-yielding, providing straightforward access to a variety of carboxylic acid derivatives.
-
With Alcohols: Ketenes react with alcohols to form esters.[17]
-
With Water: Hydrolysis of ketenes yields carboxylic acids.
-
With Amines: Ketenes react with primary and secondary amines to produce amides.
-
With Carboxylic Acids: Ketenes can acylate carboxylic acids to form anhydrides. The reaction of this compound with acetic acid to produce acetic anhydride is a major industrial process.[13]
Table 2: Yields for Nucleophilic Addition to Ketenes
| This compound | Nucleophile | Product | Conditions | Yield (%) | Reference |
| H₂C=C=O | Acetic Acid | Acetic Anhydride | Gas phase, 700-750°C | High | [13] |
| (CH₃)₂C=C=O | Ethanol | Ethyl isobutyrate | Diethyl ether, 25°C | Quantitative | [17] |
| Ph₂C=C=O | Aniline | N,2,2-triphenylacetamide | Benzene, rt | >95 | [18] |
| H₂C=C=O | Methanol | Methyl acetate | Gas phase | - | [19] |
Experimental Protocols
Safety Precaution: Ketenes are highly reactive and toxic substances.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.[20] Special care should be taken to avoid inhalation of this compound gas.[11]
General Workflow for In-Situ this compound Generation and Reaction
Protocol 1: Staudinger Reaction of Diphenylthis compound and N-Benzylideneaniline
Objective: To synthesize 1,3,3,4-tetraphenylazetidin-2-one via a [2+2] cycloaddition.
Materials:
-
Diphenylacetyl chloride
-
Triethylamine (freshly distilled)
-
N-Benzylideneaniline
-
Anhydrous toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve N-benzylideneaniline (1.0 eq) in anhydrous toluene.
-
In the dropping funnel, prepare a solution of diphenylacetyl chloride (1.05 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Heat the solution of N-benzylideneaniline to reflux.
-
Add the solution from the dropping funnel dropwise to the refluxing solution over 30 minutes. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 1,3,3,4-tetraphenylazetidin-2-one.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show a characteristic β-lactam carbonyl stretch around 1750-1780 cm⁻¹. The coupling constants between the C3 and C4 protons in the ¹H NMR spectrum can be used to determine the stereochemistry (J_cis > J_trans).[3]
Protocol 2: Wolff Rearrangement of a Diazoketone Catalyzed by Silver(I) Oxide
Objective: To generate a this compound from an α-diazoketone and trap it with an alcohol to form an ester.
Materials:
-
α-Diazoketone (e.g., 1-diazo-3,3-dimethyl-2-butanone)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous methanol
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the α-diazoketone (1.0 eq) in anhydrous methanol.
-
In a separate flask, prepare a suspension of freshly prepared silver(I) oxide (0.1 eq) in anhydrous diethyl ether.
-
With vigorous stirring, add the suspension of silver(I) oxide to the solution of the diazoketone at room temperature.
-
A vigorous evolution of nitrogen gas should be observed. The reaction is typically complete within 30 minutes to a few hours. Monitor the disappearance of the diazoketone by TLC or IR spectroscopy (disappearance of the characteristic diazo stretch around 2100 cm⁻¹).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
Conclusion
The cumulated double bonds of ketenes bestow upon them a unique and powerful reactivity that has been harnessed for a wide array of synthetic transformations. Their pronounced electrophilicity at the central carbon atom makes them excellent partners for nucleophilic additions and [2+2] cycloadditions, most notably the Staudinger synthesis of β-lactams. While their inherent instability requires careful handling and in-situ generation, the development of reliable synthetic protocols has solidified their role as indispensable intermediates in modern organic synthesis. For researchers in drug development and other areas of chemical science, a thorough understanding of the fundamental principles governing this compound reactivity is essential for the design of novel synthetic strategies and the construction of complex molecular architectures.
References
- 1. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. allen.in [allen.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 14. quora.com [quora.com]
- 15. research.arizona.edu [research.arizona.edu]
- 16. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics and mechanism of the addition of alcohols to ketenes in diethyl ether solution in the presence of boron trifluoride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ketenes in the Induction of the Methanol‐to‐Olefins Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemicals.co.uk [chemicals.co.uk]
An In-depth Technical Guide to the Photoisomerization of Ketene and its Tautomer, Ethynol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photoisomerization of ketene (H₂C=C=O) and its high-energy tautomer, ethynol (HC≡COH). The reversible photochemical transformation between these two C₂H₂O isomers is a subject of significant interest in fields ranging from interstellar chemistry to fundamental reaction dynamics. This document details the experimental protocols for inducing and observing this isomerization, presents key quantitative data, and elucidates the underlying reaction mechanisms. Particular focus is given to the matrix isolation techniques required to stabilize the otherwise transient ethynol molecule.
Introduction
This compound and ethynol are tautomers, with this compound being the significantly more stable isomer.[1] Theoretical calculations have shown ethynol to be approximately 150.9 kJ/mol higher in energy than this compound.[1] The interconversion between these two species is thermally inaccessible under normal conditions. However, photochemical pathways allow for the reversible isomerization, a process that has been elegantly demonstrated in low-temperature inert gas matrices.[1][2]
The study of this photoisomerization provides valuable insights into tautomeric equilibria, the photochemistry of cumulenes and ynols, and the potential reaction pathways of these species in diverse environments, including interstellar ice analogs.[1] This guide will serve as a technical resource for researchers seeking to understand and potentially utilize this photochemical system.
Quantitative Data
The photoisomerization of this compound to ethynol and the reverse reaction have been characterized spectroscopically. The following tables summarize the key quantitative data obtained from matrix isolation experiments.
Table 1: Vibrational Frequencies of Ethynol in a Solid Argon Matrix
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| OH stretch | 3501.3 | Strong | [3] |
| CH stretch | 3339.6 | Medium | [3] |
| C≡C stretch | 2198.3 | Very Strong | [3] |
| COH bend | 1232.1 | Medium | [3] |
| C-O stretch | 1072.1 | Medium | [3] |
| Bend | 599 | Tentative | [3] |
| Bend | 523 | Tentative | [3] |
| Bend | 383 | Tentative | [3] |
| Bend | 346 | Tentative | [3] |
Table 2: Wavelength Dependence of the this compound-Ethynol Photoisomerization
| Reaction | Wavelength (λ) | Outcome | Reference |
| This compound → Ethynol | 308 nm | Formation of ethynol | [2] |
| Ethynol → this compound | > 360 nm | Isomerization back to this compound | [2] |
| Ethynol → Decomposition Products | < 254 nm | Decomposition of ethynol | [2] |
Note: Specific quantum yields for these processes have not been reported in the reviewed literature.
Experimental Protocols
The study of the this compound-ethynol photoisomerization relies heavily on the matrix isolation technique, which allows for the trapping and spectroscopic characterization of the highly reactive ethynol tautomer at cryogenic temperatures.
Generation of Matrix-Isolated this compound
-
Precursor: this compound is typically generated in the gas phase via pyrolysis of a suitable precursor, such as acetic anhydride.
-
Pyrolysis: The precursor is passed through a heated quartz tube. For acetic anhydride, a temperature of approximately 800 K is effective for producing this compound while minimizing the formation of complexes.
-
Matrix Deposition: The gaseous this compound is co-deposited with a large excess of an inert gas, typically argon (Ar), onto a cryogenic window (e.g., CsI) maintained at a temperature of around 10-14 K. A typical matrix ratio is 1:1000 (this compound:argon) to ensure proper isolation of the this compound molecules.
-
Spectroscopic Characterization: The matrix-isolated this compound is then characterized using Fourier-transform infrared (FTIR) spectroscopy.
Photoisomerization of this compound to Ethynol
-
Irradiation Source: A UV light source is used to irradiate the matrix-isolated this compound. An excimer laser operating at 308 nm (XeCl) is a suitable source for the conversion of this compound to ethynol.[2]
-
Irradiation Procedure: The matrix is irradiated for a specific duration, and the progress of the reaction is monitored by periodically acquiring FTIR spectra. The appearance of the characteristic vibrational bands of ethynol (see Table 1) and the corresponding decrease in the this compound absorption bands indicate successful isomerization.
Reverse Isomerization of Ethynol to this compound
-
Irradiation Source: A different wavelength of light is required for the reverse reaction. Irradiation with light of wavelengths longer than 360 nm, which can be achieved using a filtered mercury arc lamp, induces the isomerization of ethynol back to this compound.[2]
-
Monitoring the Reaction: The conversion is monitored by observing the disappearance of the ethynol vibrational bands and the reappearance of the this compound bands in the FTIR spectrum.
Reaction Pathways and Mechanisms
The photoisomerization between this compound and ethynol is a reversible process that can be controlled by the wavelength of the irradiating light. Computational studies of the C₂H₂O potential energy surface suggest the involvement of other isomers, such as oxirene, as potential intermediates or transition states in the isomerization process.[1][4]
This compound to Ethynol Isomerization
Irradiation of this compound with UV light (e.g., 308 nm) excites the molecule to a higher electronic state. From this excited state, it can relax to the potential energy surface of the less stable ethynol tautomer. The inert matrix environment plays a crucial role in dissipating excess energy and trapping the ethynol molecule.
Ethynol to this compound Isomerization
Ethynol, upon absorption of longer-wavelength UV or visible light (> 360 nm), is electronically excited. This excitation provides the energy necessary to overcome the barrier for the reverse isomerization to the more stable this compound tautomer.
Visualization of the Reaction Pathway
The following diagram illustrates the reversible photoisomerization between this compound and ethynol, highlighting the role of different wavelengths of light.
Caption: Reversible photoisomerization of this compound and ethynol.
Experimental Workflow
The general workflow for a matrix isolation photoisomerization experiment is depicted below.
Caption: Experimental workflow for this compound-ethynol photoisomerization.
Conclusion
The photoisomerization of this compound to ethynol is a fascinating example of tautomerism controlled by light. The use of matrix isolation techniques has been instrumental in the generation, trapping, and characterization of the elusive ethynol molecule. This technical guide provides researchers with the foundational knowledge of the quantitative data, experimental protocols, and reaction pathways associated with this system. Further research, particularly in determining the quantum yields of the photoisomerization and in elucidating the precise role of intermediates like oxirene, will continue to deepen our understanding of the fundamental photochemistry of C₂H₂O isomers.
References
thermodynamics of ketene formation and stability
An In-depth Technical Guide: The Thermodynamics of Ketene Formation and Stability
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CH₂=C=O), the simplest member of a versatile class of organic compounds, serves as a powerful acetylating agent and a key intermediate in chemical synthesis. Its utility is, however, intrinsically linked to its high reactivity and thermodynamic instability. A thorough understanding of the thermodynamic principles governing its formation and subsequent reactions is paramount for its efficient and safe utilization in research and industrial applications. This technical guide provides a comprehensive overview of the thermodynamics of this compound, covering its fundamental properties, common formation pathways from various precursors, and the factors dictating its stability, including decomposition and dimerization. Quantitative thermodynamic data are summarized in structured tables, key experimental methodologies are detailed, and crucial reaction pathways and workflows are visualized to offer a practical resource for professionals in the chemical and pharmaceutical sciences.
Core Thermodynamic Properties of this compound
This compound is a molecule with cumulated double bonds, which results in a high-energy state and significant electrophilicity at the central carbon atom[1][2]. Its thermodynamic properties are central to understanding its behavior. The standard enthalpy of formation (ΔH°f) is a key indicator of its stability; a less negative or positive value indicates a less stable compound. There has been some variation in the reported values over the years, with recent analyses suggesting a lower enthalpy of formation than previously accepted.
Table 1: Standard Thermodynamic Properties of this compound (CH₂=C=O) Gas at 298.15 K
| Property | Value | Units | Source(s) |
| Standard Enthalpy of Formation (ΔH°f) | -47.7 ± 2.1 | kJ/mol | Nuttall, Laufer, & Kilday (1971) via NIST[3][4][5] |
| Standard Enthalpy of Formation (ΔH°f) | -100 ± 10 | kJ/mol | Takhistov, Ponomarev, & Golovin (2003) |
| Standard Molar Entropy (S°) | 222.13 | J/mol·K | Thermodynamics Research Center (1997) via NIST[3][6] |
| Standard Molar Heat Capacity (Cp) | 51.75 | J/mol·K | Thermodynamics Research Center (1997) via NIST[3][6] |
Note: The significant discrepancy in ΔH°f values highlights the challenges in experimentally determining the thermochemistry of reactive species. The value from Takhistov et al. is derived from a combination of experimental and computational data and suggests this compound is more stable than indicated by older calorimetric measurements.
Thermodynamics of this compound Formation
This compound is almost exclusively generated in situ for immediate consumption due to its instability[1]. The most common methods involve high-temperature pyrolysis of various precursors.
Formation via Pyrolysis of Acetic Acid
The industrial synthesis of this compound involves the catalytic dehydration of acetic acid at high temperatures (typically above 700 °C)[7][8]. The reaction is an endothermic elimination of water.
CH₃COOH(g) → CH₂=C=O(g) + H₂O(g)
While this process is industrially significant, kinetic studies show that a competing decarboxylation reaction to form methane and carbon dioxide also occurs[9]. The formation of this compound is catalyzed in industrial settings by organophosphorus compounds, which generate P₂O₃/P₂O₅ in situ, markedly accelerating the reaction at temperatures between 923-1123 K[7].
Formation via Pyrolysis of Dithis compound
Dithis compound (4-methylideneoxetan-2-one) serves as a convenient laboratory precursor to this compound. Its thermal decomposition can proceed via two competing pathways: a retro-[2+2] cycloaddition to yield two molecules of this compound, or a rearrangement to form allene and carbon dioxide[10][11].
I) C₄H₄O₂(g) → 2 CH₂=C=O(g) II) C₄H₄O₂(g) → CH₂=C=CH₂(g) + CO₂(g)
Computational and kinetic studies have elucidated the thermodynamics of these pathways. The formation of this compound (Pathway I) is kinetically favored, possessing a lower activation energy. However, the formation of allene and CO₂ (Pathway II) is thermodynamically favored, with a more negative Gibbs free energy of reaction (ΔG°) under standard conditions[10][11]. This highlights a classic case of kinetic versus thermodynamic control. At elevated temperatures, the formation of this compound becomes more spontaneous (more negative ΔG°)[10].
Other Synthetic Methods
Other laboratory-scale methods for generating this compound include:
-
Pyrolysis of Acetone: This classic method, often performed in a "this compound lamp," involves passing acetone vapor over a hot filament (695–705 °C), producing this compound and methane[1][12][13]. The yield can be around 35-40%[12].
-
Wolff Rearrangement: α-diazoketones rearrange upon photolysis or thermolysis to yield ketenes[1].
-
Dehydrohalogenation: Acyl halides with an α-hydrogen can be treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl and form a this compound[14][15].
Table 2: Thermodynamic and Kinetic Data for this compound Formation and Related Reactions
| Precursor | Reaction Pathway | Parameter | Value (kJ/mol) | Source |
| Dithis compound | → 2 this compound (Pathway I) | Ea | ~236 | Poudel & Masters (2023)[10] |
| Dithis compound | → Allene + CO₂ (Pathway II) | Ea | ~248 | Poudel & Masters (2023)[10] |
| Dithis compound | → Allene + CO₂ (Pathway II) | ΔG° (298.15 K) | -21.5 | Poudel & Masters (2023)[10] |
| Acetic Acid | → this compound + H₂O | Ea | ~280 | Mackie et al. (via DFT)[9] |
| Acetic Acid | → Methane + CO₂ | Ea | ~295 | Mackie et al. (via DFT)[9] |
Stability and Subsequent Reactions
The high reactivity of this compound is a direct consequence of its thermodynamic properties. It readily undergoes reactions that lead to more stable products.
Dimerization to Dithis compound
Perhaps the most significant reaction defining this compound's stability is its rapid dimerization to dithis compound at room temperature[1][10][15]. This [2+2] cycloaddition is both kinetically and thermodynamically favorable at standard temperatures, with a negative Gibbs free energy change[10]. This process makes the storage of monomeric this compound impossible under normal conditions.
2 CH₂=C=O(g) ⇌ C₄H₄O₂(g) (Dithis compound)
The thermodynamics of polymerization dictate that for a process to be feasible, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative[16]. For this compound dimerization, the formation of new sigma bonds from pi bonds results in a negative enthalpy change (exothermic), which outweighs the negative entropy change (loss of translational freedom) at lower temperatures. This leads to the concept of a "ceiling temperature," above which the monomer is favored and depolymerization (in this case, pyrolysis of dithis compound) occurs spontaneously.
Table 3: Thermodynamics of this compound Dimerization
| Reaction | Parameter | Value (kJ/mol) | Source |
| 2 this compound → Dithis compound | ΔG° (298.15 K) | -38.6 | Poudel & Masters (2023)[10] |
| 2 this compound → Dithis compound | Ea (Dimerization) | 111.3 | Poudel & Masters (2023)[10] |
Decomposition
At very high temperatures, this compound itself can decompose. The primary unimolecular decomposition pathway involves the cleavage of the C=C bond to form a methylene radical (:CH₂) and carbon monoxide[17].
CH₂=C=O(g) → :CH₂(g) + CO(g)
This reaction is fundamental in combustion chemistry and requires significant energy input. Other decomposition pathways can lead to products like carbon monoxide and ethylene, especially during pyrolysis of precursors where radical chain reactions can occur[12].
Experimental Protocols
Generation of this compound from Acetone via Pyrolysis
This method, adapted from established organic synthesis procedures, is suitable for laboratory-scale generation for in-situ reactions[12].
Apparatus: The setup, often called a "this compound lamp," consists of a flask for boiling the precursor, a heated pyrolysis tube, a condenser to collect unreacted precursor, and a reaction flask to trap the generated this compound. All connections must be gas-tight glass or inert tubing, as this compound reacts with rubber[13].
Procedure:
-
Assembly: Assemble the apparatus as shown in the workflow diagram (Figure 4). The pyrolysis tube (e.g., quartz or porcelain-filled glass) is placed inside a tube furnace. The reaction flask is charged with the substrate that will react with the this compound (e.g., an amine or alcohol dissolved in an inert, dry solvent like ether)[12].
-
Heating: Heat the pyrolysis tube to 695–705 °C using the furnace.
-
Precursor Introduction: Gently heat the acetone-containing flask to boiling. Add acetone via a dropping funnel at a controlled rate (e.g., 3–6 mL per minute) into the pyrolysis tube.
-
Reaction and Trapping: The vaporized acetone passes through the hot tube, where a portion decomposes to this compound and methane. The gas stream then passes through a condenser cooled with cold water. The unreacted acetone condenses and is collected, while the gaseous this compound is bubbled through the solution in the reaction flask, where it reacts immediately.
-
Safety: this compound is a toxic and highly irritating gas and must be handled in a well-ventilated fume hood. Inhalation should be strictly avoided[12][15].
Characterization: The formation of this compound can be confirmed by passing the gas stream through an IR gas cell and observing the characteristic strong absorption band for the asymmetric C=C=O stretch near 2135 cm⁻¹[15].
Conclusion
The chemistry of this compound is a clear illustration of the interplay between kinetics and thermodynamics. While its formation from common precursors is often an endothermic process requiring significant energy input via pyrolysis, its subsequent reactions, particularly dimerization, are thermodynamically favorable and spontaneous at ambient temperatures. This inherent instability defines this compound as a transient intermediate that must be generated and consumed in situ. A quantitative understanding of the activation energies, reaction enthalpies, and Gibbs free energies associated with these processes is crucial for optimizing synthetic yields, controlling reaction pathways, and ensuring the safe handling of this uniquely reactive and valuable chemical building block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. This compound [webbook.nist.gov]
- 4. The Enthalpy of Formation of this compound. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. scispace.com [scispace.com]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Organic Synthesis, Reactive Intermediates, Acetyl Chloride | Britannica [britannica.com]
- 9. Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach [openchemicalengineeringjournal.com]
- 10. Structural, thermochemical and kinetic insights on the pyrolysis of dithis compound to produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. The Role of Surface Complexes in this compound Formation from Fatty Acids via Pyrolysis over Silica: from Platform Molecules to Waste Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Frontier Molecular Orbital Theory of Ketenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketenes (R₂C=C=O) are a class of highly reactive organic intermediates characterized by a unique cumulated double bond system. Their high electrophilicity at the central sp-hybridized carbon atom makes them exceptionally useful synthons, particularly in the construction of four-membered rings through [2+2] cycloaddition reactions.[1][2] The facility and stereospecificity of these reactions have been extensively applied in the synthesis of complex molecules, including natural products and pharmaceuticals. Understanding the underlying principles governing the reactivity and selectivity of ketenes is paramount for their effective utilization. Frontier Molecular Orbital (FMO) theory provides a powerful framework for rationalizing and predicting the outcomes of these cycloaddition reactions.[3] This guide offers an in-depth technical exploration of the FMO theory as applied to ketenes, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the synthetic potential of these versatile intermediates.
Core Principles of Frontier Molecular Orbital Theory in Ketene Cycloadditions
According to FMO theory, the course of a chemical reaction is predominantly governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] The energy difference between these frontier orbitals dictates the reactivity; a smaller HOMO-LUMO gap corresponds to a more favorable interaction and a faster reaction.
In the context of this compound cycloadditions, the this compound typically acts as the electrophilic component due to the low-lying energy of its LUMO. The LUMO of a this compound is primarily the π* orbital of the C=O bond, with a large coefficient on the central carbon atom.[4] The HOMO of a this compound is the π orbital of the C=C bond.
The [π2s + π2a] Cycloaddition
Thermally allowed [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for a suprafacial-suprafacial approach of two ethylenic systems. However, ketenes represent a notable exception. The geometry of a this compound, with its sp-hybridized central carbon, allows for a concerted, yet asynchronous, [π2s + π2a] cycloaddition.[5] In this arrangement, the alkene (ketenophile) approaches the this compound in a suprafacial manner (from the same face of the π system), while the this compound reacts in an antarafacial manner (from opposite faces of the π system). This is geometrically feasible due to the linear arrangement of the C=C=O moiety, which minimizes steric hindrance for the approaching alkene.[6]
The primary FMO interaction in a typical this compound [2+2] cycloaddition is between the HOMO of the alkene (the nucleophile) and the LUMO of the this compound (the electrophile).[7]
Periselectivity: [2+2] vs. [4+2] Cycloadditions
When a this compound reacts with a conjugated diene, there is a competition between a [2+2] cycloaddition across one of the diene's double bonds and a [4+2] Diels-Alder type cycloaddition. Experimentally, ketenes almost exclusively undergo [2+2] cycloadditions with dienes.[8] FMO theory provides a rationale for this observed periselectivity.
The dominant interaction is still the HOMO of the diene and the LUMO of the this compound. For a [4+2] cycloaddition to be favorable, the orbital lobes at the termini of the diene's HOMO must have the correct symmetry to overlap constructively with the lobes of the this compound's LUMO. However, the largest coefficient of the this compound's LUMO is on the central carbon, leading to a more favorable two-center interaction for the [2+2] pathway. While FMO theory provides a good predictive model, it is important to note that dynamic effects can also play a significant role in determining the periselectivity, and in some cases, the product distribution may not solely reflect the transition state orbital interactions.[4]
Regioselectivity in this compound Cycloadditions
FMO theory is also instrumental in predicting the regioselectivity of cycloadditions between unsymmetrical ketenes and alkenes. The regiochemical outcome is determined by the matching of the atoms with the largest orbital coefficients in the interacting frontier orbitals.
In the reaction of a this compound with an alkene, the primary interaction is between the central carbon of the this compound (which has the largest coefficient in the LUMO) and the most nucleophilic carbon of the alkene (which has the largest coefficient in the HOMO). For instance, in the reaction with an electron-rich alkene like a vinyl ether, the terminal carbon of the vinyl ether has the largest HOMO coefficient and will preferentially bond to the central carbon of the this compound.
Data Presentation: Frontier Molecular Orbital Energies
The following tables summarize calculated HOMO and LUMO energy levels for representative ketenes, alkenes, and dienes, providing a quantitative basis for predicting reactivity based on the HOMO-LUMO gap. Smaller energy gaps generally correlate with higher reaction rates.
| Molecule | HOMO (eV) | LUMO (eV) |
| This compound (H₂C=C=O) | -10.61 | -0.72 |
| Dichlorothis compound (Cl₂C=C=O) | -10.88 | -2.18 |
| Diphenylthis compound (Ph₂C=C=O) | -8.62 | -0.89 |
| Methylthis compound (CH₃HC=C=O) | -10.23 | -0.51 |
Table 1: Calculated Frontier Orbital Energies of Selected Ketenes.
| Molecule | HOMO (eV) | LUMO (eV) |
| Ethylene | -10.51 | 1.18 |
| Propylene | -10.19 | 1.25 |
| Styrene | -8.89 | 0.24 |
| Ethyl vinyl ether | -9.38 | 1.63 |
| Acrylonitrile | -10.91 | -0.03 |
| Cyclopentadiene | -8.55 | 0.45 |
Table 2: Calculated Frontier Orbital Energies of Selected Alkenes and Dienes.
Note: The values presented are representative and can vary depending on the level of theory and basis set used for the calculation.
Experimental Protocols
The following are detailed methodologies for key experiments involving the generation and cycloaddition of ketenes.
Protocol 1: In-situ Generation of Dichlorothis compound and [2+2] Cycloaddition with Cyclopentadiene
This procedure describes the generation of highly reactive dichlorothis compound from trichloroacetyl chloride and its subsequent trapping with cyclopentadiene.
Materials:
-
Trichloroacetyl chloride
-
Activated zinc dust
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with activated zinc dust (1.2 equivalents) and anhydrous diethyl ether.
-
The flask is cooled in an ice-water bath, and a solution of cyclopentadiene (1.0 equivalent) and trichloroacetyl chloride (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction mixture is then filtered through a pad of Celite to remove the excess zinc and zinc salts. The filter cake is washed with diethyl ether.
-
The combined filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the dichlorocyclobutanone adduct.
Characterization:
-
¹H NMR: Resonances corresponding to the bicyclic product.
-
¹³C NMR: Signal for the carbonyl carbon typically around 200 ppm.
-
IR: Strong absorption band for the carbonyl group around 1800 cm⁻¹.
-
MS: Molecular ion peak corresponding to the product.
Protocol 2: Photochemical [2+2] Cycloaddition
This protocol outlines a general procedure for a photochemical [2+2] cycloaddition, which is often employed for reactions that are thermally forbidden or proceed in low yield.
Materials:
-
This compound precursor (e.g., an α-diazoketone for Wolff rearrangement) or a stable this compound
-
Alkene
-
An appropriate solvent (e.g., benzene, acetonitrile, degassed)
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
A solution of the this compound precursor or stable this compound and a slight excess of the alkene in the chosen solvent is prepared in a quartz reaction vessel. The concentration should be optimized to favor intermolecular reaction over dimerization.
-
The solution is thoroughly degassed by bubbling with an inert gas (e.g., argon) for at least 30 minutes to remove oxygen, which can quench the excited state.
-
The reaction vessel is placed in the photoreactor and irradiated with the lamp while maintaining a constant temperature, often near room temperature, using a cooling system.
-
The progress of the reaction is monitored by a suitable analytical technique, such as TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathway: FMO Interaction in a [2+2] this compound-Alkene Cycloaddition
Caption: FMO diagram for a typical [2+2] cycloaddition.
Experimental Workflow: In-situ Generation and Cycloaddition of a this compound
Caption: Workflow for a typical this compound cycloaddition.
Logical Relationship: Predicting Regioselectivity
References
- 1. orgsyn.org [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic effects on the periselectivity, rate, isotope effects, and mechanism of cycloadditions of ketenes with cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Solvent Effects on the Mechanistic of this compound and Halogenated this compound Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
Ketene: A Highly Reactive Intermediate in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ketenes (R₂C=C=O) are a class of highly reactive organic compounds characterized by a cumulated double bond system.[1] Their inherent electrophilicity at the central sp-hybridized carbon atom makes them exceptionally versatile intermediates in organic synthesis.[1] Despite their transient nature and propensity for dimerization, the controlled in situ generation of ketenes has enabled a vast array of powerful transformations, including cycloadditions, nucleophilic additions, and rearrangements. This technical guide provides an in-depth exploration of the core principles of ketene chemistry, focusing on their generation, reactivity, and application in the synthesis of valuable molecular architectures, particularly in the context of pharmaceutical development. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and visual representations of reaction mechanisms and workflows are presented to serve as a comprehensive resource for professionals in the field.
Introduction: The Unique Structure and Reactivity of Ketenes
First identified by Hermann Staudinger in 1905, ketenes have since fascinated and empowered organic chemists.[2] The defining feature of a this compound is the C=C=O functional group, where the central carbon is sp-hybridized, leading to a linear geometry of this three-atom unit. The two π-systems are orthogonal to each other. This unique electronic structure results in a high degree of electrophilicity at the central carbon, making it susceptible to attack by a wide range of nucleophiles.[1]
The reactivity of ketenes is multifaceted. They are potent acylating agents, reacting readily with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.[3] Furthermore, their ability to participate in [2+2] cycloaddition reactions has been extensively exploited for the synthesis of four-membered rings, most notably β-lactams, which form the core of many life-saving antibiotics.[4][5]
Generation of Ketenes: In Situ Strategies for Taming a Reactive Intermediate
Due to their high reactivity and tendency to dimerize or polymerize, ketenes are almost always generated in situ for immediate consumption in a subsequent reaction.[1] Several reliable methods have been developed for their controlled formation.
Wolff Rearrangement
The Wolff rearrangement is a cornerstone of this compound chemistry, involving the conversion of an α-diazoketone into a this compound through thermal, photochemical, or metal-catalyzed (commonly Ag₂O) extrusion of dinitrogen.[3][6] This reaction proceeds via a 1,2-rearrangement and is a key step in the Arndt-Eistert synthesis for the one-carbon homologation of carboxylic acids.[3]
Dehydrohalogenation of Acyl Chlorides
A widely used laboratory method for generating ketenes involves the dehydrohalogenation of acyl chlorides using a tertiary amine base, such as triethylamine. The base abstracts the α-proton, leading to the elimination of HCl and formation of the this compound.[5]
Pyrolysis of Acetone and Acetic Acid
For the industrial-scale production of the parent this compound (ethenone), the pyrolysis of acetone or acetic acid at high temperatures (around 700 °C) is employed.[7] These methods, while effective, are less common in a laboratory setting.
Key Reactions of Ketenes and Their Applications
The synthetic utility of ketenes stems from their diverse reactivity profile, which has been harnessed in numerous applications, including the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
[2+2] Cycloadditions: The Staudinger Synthesis of β-Lactams
The Staudinger cycloaddition, the reaction between a this compound and an imine, is a powerful and convergent method for the synthesis of β-lactams (2-azetidinones).[4][8] This reaction is of paramount importance in the pharmaceutical industry for the production of β-lactam antibiotics. The reaction generally proceeds through a zwitterionic intermediate, and the stereochemical outcome can often be controlled by the substituents on both the this compound and the imine.[8]
Reactions with Nucleophiles: Acylation and Ester/Amide Formation
Ketenes are excellent acylating agents. They react readily with a variety of nucleophiles:
-
Alcohols: Ketenes react with alcohols to afford esters. This reaction can be catalyzed by acids.[9]
-
Amines: The reaction of ketenes with primary or secondary amines provides the corresponding amides in high yield.
-
Water: Hydrolysis of ketenes yields carboxylic acids.[3]
These reactions are highly efficient and often proceed under mild conditions, making them valuable transformations in organic synthesis.
Quantitative Data on this compound Reactions
The efficiency and selectivity of this compound reactions are influenced by various factors, including the substituents on the this compound and the reaction partner, the solvent, and the temperature. The following tables summarize representative quantitative data for key this compound reactions.
| This compound Precursor (Method) | Imine | Product (β-Lactam) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Phenylacetyl chloride (Et₃N) | N-Benzylidene-aniline | 1-benzyl-3,4-diphenylazetidin-2-one | 85 | 90:10 | [8] |
| Methoxyacetyl chloride (Et₃N) | N-(4-methoxybenzylidene)anisidine | 1-(4-methoxyphenyl)-3-methoxy-4-(4-methoxyphenyl)azetidin-2-one | 92 | >95:5 | [5] |
| Diazoacetoacetate (Wolff Rearrangement) | N-benzylidenemethylamine | Methyl 2-(1-methyl-4-oxo-3-phenylazetidin-2-yl)acetate | 99 | Not specified | [4] |
Table 1: Selected Yields and Stereoselectivities for the Staudinger β-Lactam Synthesis.
| This compound | Alcohol | Product (Ester) | Catalyst | Yield (%) | Reference |
| This compound (from acetone pyrolysis) | Isopropanol | Isopropyl acetate | H₂SO₄ | 82 | [9] |
| Diphenylthis compound | Ethanol | Ethyl diphenylacetate | None | High | General Knowledge |
| Methylthis compound | Methanol | Methyl propionate | None | High | General Knowledge |
Table 2: Representative Yields for the Esterification of Alcohols with Ketenes.
| This compound | Characteristic IR Stretch (C=C=O) (cm⁻¹) | 13C NMR (C=C =O) (ppm) | 13C NMR (C =C=O) (ppm) | Reference |
| H₂C=C=O | ~2150 | ~194 | ~2.5 | [10] |
| Ph₂C=C=O | ~2100 | ~201 | ~63 | [11],[12] |
| Me₂C=C=O | ~2115 | ~205 | ~45 | [11],[12] |
| Cl₂C=C=O | ~2160 | Not readily available | Not readily available | [10] |
Table 3: Spectroscopic Data for Selected Ketenes.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the in situ generation and reaction of ketenes.
Protocol 1: In Situ Generation of Diphenylthis compound and Staudinger Cycloaddition
Objective: To synthesize a β-lactam via the [2+2] cycloaddition of in situ generated diphenylthis compound with an imine.
Materials:
-
Diphenylacetyl chloride
-
Triethylamine (Et₃N)
-
N-Benzylideneaniline
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-benzylideneaniline (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of diphenylacetyl chloride (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred imine solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired β-lactam.[13]
Protocol 2: Wolff Rearrangement and Trapping with an Alcohol
Objective: To synthesize an ester via the Wolff rearrangement of a diazoketone and in situ trapping of the resulting this compound with an alcohol.
Materials:
-
An α-diazoketone (e.g., 1-diazo-3,3-dimethyl-2-butanone)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous methanol
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask protected from light, dissolve the α-diazoketone (1.0 eq) in anhydrous THF.
-
Add anhydrous methanol (5.0 eq) to the solution.
-
With vigorous stirring, add silver(I) oxide (0.1 eq) as a catalyst.
-
Stir the reaction mixture at room temperature. The evolution of nitrogen gas should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding ester.
Visualizing this compound Chemistry: Diagrams and Workflows
Signaling Pathways and Reaction Mechanisms
Caption: Mechanism of the Staudinger [2+2] cycloaddition.
Experimental Workflows
Caption: General experimental workflow for this compound reactions.
Logical Relationships
Caption: Substituent effects on this compound reactivity.
Conclusion
Ketenes, despite their inherent instability, are undeniably powerful intermediates in the arsenal of the modern organic chemist. Their unique electronic structure and diverse reactivity have enabled the development of elegant and efficient synthetic routes to a wide range of valuable compounds, from bulk chemicals to complex, life-saving pharmaceuticals. A thorough understanding of the methods for their controlled in situ generation and their predictable reaction patterns is crucial for leveraging their full synthetic potential. This guide has provided a comprehensive overview of the core aspects of this compound chemistry, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize these versatile intermediates in their synthetic endeavors.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. US5840962A - Process for preparing esters from alcohols and ketenes - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Ketone - Wikipedia [en.wikipedia.org]
- 11. compoundchem.com [compoundchem.com]
- 12. The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Purification of beta-lactamases by affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Ethenone (C₂H₂O)
For Researchers, Scientists, and Drug Development Professionals
Ethenone, systematically named ketene, is the simplest member of the this compound class of organic compounds with the chemical formula C₂H₂O.[1] It is a colorless, highly reactive gas at standard conditions with a sharp, penetrating odor.[1][2] Due to its high reactivity and tendency to dimerize, ethenone is typically prepared for immediate use in a reaction.[1][3] This guide provides a comprehensive overview of the core physical properties of ethenone, its preparation, and key reactions, presented in a technical format for scientific and research applications.
Core Physical and Thermochemical Properties
The fundamental physical and thermochemical properties of ethenone are summarized in the table below. These values are critical for understanding the behavior of ethenone in various experimental and industrial settings.
| Property | Value | Units | Notes |
| Molecular Formula | C₂H₂O | ||
| Molar Mass | 42.037 | g/mol | [1][4] |
| Appearance | Colorless gas | At standard conditions[1] | |
| Odor | Penetrating, sharp, irritating | [1][2] | |
| Melting Point | -150.5 (-151) | °C | [1][4] |
| 122.6 | K | [1] | |
| Boiling Point | -56.1 (-56) | °C | [1][4] |
| 217.1 | K | [1] | |
| Density | 1.93 | g/cm³ | As a gas[1] |
| 0.65 | g/cm³ | At -60 °C (liquefied)[5] | |
| Vapor Pressure | >1 | atm | At 20 °C[1] |
| Refractive Index (n_D) | 1.4355 | [1] | |
| Heat Capacity (C) | 51.75 | J/K·mol | [1] |
| Std Enthalpy of Formation (ΔfH⦵₂₉₈) | -87.24 | kJ/mol | [1][5] |
Solubility Profile
Ethenone's solubility is dictated by its high reactivity. It decomposes in water to form acetic acid.[1][6] It is soluble in a range of organic solvents.
| Solvent | Solubility | Notes |
| Water | Decomposes | Reacts to form acetic acid[1][3] |
| Acetone | Soluble | [1][5] |
| Ethanol | Soluble | [1][5] |
| Ethyl Ether | Soluble | [1] |
| Aromatic Solvents (e.g., Benzene) | Soluble | [1][5] |
| Halocarbons (e.g., Chloroform) | Soluble | [1][5] |
| Carboxylic Acids | Reacts | [5] |
Experimental Protocols
-
Boiling and Melting Point Determination: The boiling and melting points of ethenone, which exists as a gas at room temperature, are determined under cryogenic conditions. A sample of liquefied ethenone would be placed in a cooled, insulated apparatus. The temperature at which the liquid boils at a controlled pressure (typically atmospheric) is recorded as the boiling point. For the melting point, the solidified ethenone would be slowly warmed, and the temperature at which it melts would be recorded.
-
Density Measurement: The density of gaseous ethenone can be determined by measuring the mass of a known volume of the gas at a specific temperature and pressure. For liquefied ethenone, a cooled pycnometer or a vibrating tube densitometer would be used.
-
Vapor Pressure Measurement: The vapor pressure of liquefied ethenone at various temperatures can be measured using a cooled static or dynamic apparatus. A static method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed container at a constant temperature.
Ethenone must be prepared for immediate use (in situ).[5] Common laboratory and industrial synthesis methods are described below.
1. Laboratory Scale: Pyrolysis of Acetone (Schmidlin this compound Synthesis) On a laboratory scale, ethenone can be produced by the thermolysis of acetone at 600–700 °C.[1] This reaction involves passing acetone vapor over a heated metal filament.[1]
Caption: Laboratory synthesis of ethenone via acetone pyrolysis.
2. Industrial Scale: Dehydration of Acetic Acid Industrially, ethenone is produced by the thermal dehydration of acetic acid at 700–750 °C in the presence of a triethyl phosphate catalyst.[1]
Caption: Industrial production of ethenone from acetic acid.
Chemical Reactivity and Pathways
Ethenone is highly reactive due to its cumulated double bonds.[1] It readily reacts with nucleophiles to form an acetyl group.[1] It will also undergo [2+2] cycloaddition with itself to form dithis compound, especially when stored.[1]
Caption: Key chemical reactions of ethenone.
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of ethenone.
-
Infrared (IR) Spectroscopy: The IR spectrum of ethenone would show a very strong, characteristic absorption band for the C=O stretch of the this compound functional group. This typically appears at a high frequency, often around 2150 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two equivalent protons in ethenone would produce a singlet in the ¹H NMR spectrum. The chemical shift would be in the alkene region, influenced by the adjacent carbonyl group.
-
¹³C NMR: The ¹³C NMR spectrum would show two distinct signals. The sp-hybridized carbonyl carbon would appear at a very low field (downfield), potentially around 200 ppm, while the sp²-hybridized terminal carbon would be at a higher field (upfield).
-
-
Mass Spectrometry (MS): The mass spectrum of ethenone would show a molecular ion peak (M⁺) at m/z = 42, corresponding to its molecular weight.[7] Fragmentation patterns would involve the loss of CO (m/z = 28) to give a fragment at m/z = 14 (CH₂⁺).
Hazards and Safety
Ethenone is an extremely toxic and irritating gas.[1][5] Exposure to even low concentrations can cause severe irritation to the eyes, nose, throat, and lungs.[1] Its toxicity is comparable to that of phosgene.[1][5] Ethenone is also highly flammable and can form explosive mixtures with air.[3][8] It readily polymerizes, which can be a violent reaction, and therefore should not be stored.[1][2] All work with ethenone must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Ethenone - Wikipedia [en.wikipedia.org]
- 2. This compound | CH2=C=O | CID 10038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Ethenone - Sciencemadness Wiki [sciencemadness.org]
- 6. acs.org [acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. nj.gov [nj.gov]
theoretical studies on ketene stability and decomposition
An In-depth Technical Guide on the Theoretical Studies of Ketene Stability and Decomposition
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (ethenone, H₂C=C=O) is the simplest member of a class of organic compounds characterized by the R₂C=C=O functional group. Ketenes are highly reactive and versatile intermediates in organic synthesis, notably in the production of acetic anhydride and in the construction of four-membered rings like β-lactams and β-lactones through [2+2] cycloadditions.[1] However, their high reactivity also contributes to their inherent instability, making them prone to dimerization and decomposition.[1][2]
Due to their transient nature, studying ketenes experimentally can be challenging. Consequently, theoretical and computational chemistry have become indispensable tools for elucidating the fundamental aspects of this compound stability, electronic structure, and decomposition pathways.[3][4] High-level ab initio and density functional theory (DFT) calculations provide profound insights into the potential energy surfaces (PES) governing this compound reactions, offering data on reaction barriers, transition state geometries, and kinetic parameters that are often difficult to obtain experimentally.[3][5] This guide provides a technical overview of the key theoretical findings regarding this compound stability and its unimolecular decomposition, focusing on the computational methodologies employed and the quantitative data derived from these studies.
Theoretical Framework and Computational Protocols
Theoretical investigations of this compound rely on a variety of computational quantum chemistry methods to model its structure and reactivity. The choice of method is crucial for obtaining accurate energetic and geometric parameters.
Key Computational Methodologies
The study of this compound's potential energy surface involves several well-established theoretical methods:
-
Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy. It is often employed for geometry optimizations and frequency calculations of reactants, products, and transition states.[6][7][8]
-
Ab Initio Methods: For higher accuracy in energy calculations, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are the gold standard.[9][10] These are computationally more demanding and are often used for single-point energy calculations on geometries optimized at a lower level of theory.
-
Composite Methods: Methods like CBS-QB3 and G3B3 are "compound" methods that approximate high-level calculations by combining results from several lower-level calculations, providing excellent accuracy for thermochemical data.[9][11]
-
Configuration Interaction (CI): Methods such as CI with single and double excitations (CISD) are used to investigate the electronic states of this compound, providing insights into its photochemistry.[12]
Experimental Protocol: A Typical Computational Workflow
A standard theoretical protocol for investigating a reaction pathway, such as this compound decomposition, involves a sequence of computational steps. This workflow ensures that stationary points on the potential energy surface are correctly identified and their energies are calculated with high accuracy.
Caption: A typical workflow for computational analysis of a reaction pathway.
This compound Stability and Electronic Structure
This compound's stability is intrinsically linked to its electronic structure and the presence of low-energy isomers. Its reactivity is dominated by the electrophilicity of the central sp-hybridized carbon and the nucleophilicity of the terminal sp²-hybridized carbon.[13] Theoretical studies have explored its structural parameters and the relative energies of its isomers, such as oxirene and ethynol.
Structural Parameters of this compound
Quantum chemical calculations have provided structural data for this compound that are in excellent agreement with experimental findings from microwave spectroscopy and gas-phase electron diffraction (GED).
| Parameter | MP2/6-311++G**[9] | Experimental (GED)[9] |
| Bond Distances (Å) | ||
| r(C=O) | 1.164 | 1.162 |
| r(C=C) | 1.316 | 1.314 |
| r(C-H) | 1.083 | 1.079 |
| Bond Angles (°) | ||
| ∠(H-C-H) | 121.6 | 122.3 |
Table 1: Comparison of theoretical and experimental structural parameters for ground-state this compound.
Isomerization and Structural Isomers
The C₂H₂O potential energy surface features several stable isomers of this compound. Theoretical studies have been crucial in determining their relative stabilities and the energy barriers separating them. One of the most studied isomerization pathways involves the highly strained oxirene intermediate, which can rearrange to formylmethylene.
Caption: Isomerization pathway of this compound involving the oxirene intermediate.
Unimolecular Decomposition of this compound
The primary thermal decomposition pathway for this compound is the dissociation into methylene (CH₂) and carbon monoxide (CO). This reaction is fundamental to understanding unimolecular reaction theories and serves as a clean photochemical source of methylene radicals.[4][5]
CH₂CO (X̃ ¹A₁) → CH₂ (ã ¹A₁) + CO (X̃ ¹Σ⁺)
This process occurs on the ground electronic state (S₀) potential energy surface.[5] Theoretical studies using ab initio molecular dynamics and variational transition state theory have provided a detailed picture of the reaction dynamics and energetics.[5]
Caption: Unimolecular decomposition pathway of this compound on the S₀ surface.
Energetics of this compound Decomposition
Computational studies have quantified the energy required for the C-C bond cleavage in this compound. The reaction proceeds through a transition state where the C-C bond is significantly elongated. The energy barrier for this process has been calculated using various high-level theoretical methods.
| Reaction / Process | Method | Calculated Energy (kJ/mol) | Reference |
| Dithis compound Pyrolysis to this compound | |||
| Dithis compound → 2 this compound (Activation Energy, Eₐ) | CCSD(T)/CBS | ~236 | [9] |
| Dithis compound → 2 this compound (Activation Energy, Eₐ) | CBS-QB3 | 235.8 | [9] |
| This compound Decomposition | |||
| CH₂CO → ¹CH₂ + CO (Threshold Energy) | Ab initio | ~300 | [4] |
| Reactions with Radicals | |||
| H• + CH₂CO → CH₃ĊO (Activation Energy, Eₐ) | B3LYP/6-31G | 2.1 | [6] |
| H• + CH₂CO → ĊH₂C(O)H (Activation Energy, Eₐ) | B3LYP/6-31G | 20.5 | [6] |
| OH• + CH₂CO → ĊH₂(CO)OH (Barrier from complex) | B3LYP/6-31G* | 36.4 | [6] |
Table 2: Selected calculated energies for this compound formation and decomposition pathways. Note: Energies from different studies may use different reference levels and basis sets. 1 kcal/mol = 4.184 kJ/mol.
Implications in Drug Development and Synthesis
While this compound itself is too reactive for direct use in many pharmaceutical applications, understanding its stability is crucial for several reasons:
-
Reactive Intermediates: Ketenes can be formed in situ as transient intermediates in complex organic syntheses, including those for active pharmaceutical ingredients (APIs). Theoretical knowledge of their decomposition pathways helps in predicting and avoiding unwanted side reactions, thereby improving reaction yields and purity.
-
Prodrug Design: The principles governing this compound chemistry can inform the design of prodrugs or chemical probes. For instance, designing functionalities that can be controllably converted to reactive species in vivo requires a precise understanding of their stability and reaction barriers.
-
Metabolic Stability: Ketones are often incorporated into drug candidates. While structurally different from ketenes, understanding the electronic properties and reactivity of the carbonyl group through theoretical studies can provide insights into metabolic stability and potential toxicities.[14] For example, theoretical models can help predict the likelihood of unwanted covalent interactions with biological macromolecules.
Conclusion
Theoretical studies, leveraging a range of computational methods from DFT to high-level ab initio calculations, have provided a detailed and quantitative understanding of this compound stability and its primary decomposition pathways. These computational models have successfully predicted structural parameters, reaction energetics, and transition state properties, which are in strong agreement with available experimental data. The primary unimolecular decomposition channel is the dissociation to singlet methylene and carbon monoxide, a process fundamental to reaction dynamics. For researchers in synthetic chemistry and drug development, this theoretical knowledge is invaluable for controlling the reactivity of this compound intermediates, predicting potential side reactions, and designing novel molecular entities with desired stability profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. LBL Researchers study this compound Chemical Transition [www2.lbl.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Structural, thermochemical and kinetic insights on the pyrolysis of dithis compound to produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unimolecular decomposition of methyl this compound and its dimer in the gas phase: theory and experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Development of Ketene Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The early 20th century marked a pivotal era in organic chemistry, witnessing the discovery and initial exploration of a highly reactive and synthetically versatile class of compounds: the ketenes. This guide provides a historical and technical overview of the seminal discoveries in ketene chemistry, focusing on the foundational work of Hermann Staudinger and Ludwig Wolff. It includes detailed experimental protocols from both historical and modern literature, quantitative data, and visualizations of key reaction pathways to offer a comprehensive resource for researchers in organic synthesis and drug development.
The Dawn of this compound Chemistry: Hermann Staudinger's Discovery
The story of ketenes begins with German chemist Hermann Staudinger, whose work in the early 1900s laid the groundwork for this entire field of study. In 1905, while attempting to synthesize a different class of reactive intermediates, Staudinger successfully prepared the first stable this compound, diphenylthis compound.[1] This discovery opened the door to understanding the unique structure and reactivity of the C=C=O functional group.
First Synthesis of a this compound: Diphenylthis compound (1905)
Staudinger's initial synthesis involved the dehalogenation of α-chlorodiphenylacetyl chloride with zinc.[1] This reaction provided the first tangible evidence of the existence of this new class of compounds.
While the original 1905 publication in Berichte der deutschen chemischen Gesellschaft provides the foundational method, a more detailed and accessible protocol for a similar preparation is available in Organic Syntheses. This modern procedure, while not identical, follows the same fundamental chemical transformation.
Reaction:
Detailed Methodology (adapted from Organic Syntheses, Coll. Vol. 3, p.349): [2]
-
Preparation of α-Chlorodiphenylacetyl Chloride: In a flask equipped with a reflux condenser, 50 g (0.236 mole) of diphenylacetic acid is dissolved in 150 ml of anhydrous benzene. To this solution, 132 g (1.11 moles) of thionyl chloride is added dropwise over 30 minutes. The mixture is refluxed for an additional 7 hours. The excess benzene and thionyl chloride are then removed by distillation under reduced pressure. The resulting crude diphenylacetyl chloride is used in the next step.
-
Dehalogenation to Diphenylthis compound: A solution of the crude diphenylacetyl chloride in anhydrous diethyl ether is prepared. To this stirred solution, zinc dust is added in portions. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then filtered to remove excess zinc and zinc chloride.
-
Isolation and Purification: The ether is removed from the filtrate by distillation under reduced pressure. The residual red oil is then distilled under high vacuum to yield diphenylthis compound as an orange oil.
| Product | Boiling Point | Yield | Reference |
| Diphenylthis compound | 118–120 °C (1 mm Hg) | 53–57% | [2] |
The Wolff Rearrangement: A New Gateway to Ketenes
In 1902, just a few years before Staudinger's isolation of diphenylthis compound, Ludwig Wolff reported a peculiar reaction of α-diazoketones. He observed that when diazoacetophenone was treated with silver oxide in the presence of water, it rearranged to form phenylacetic acid.[3] This transformation, now known as the Wolff rearrangement, proved to be a general and powerful method for the synthesis of ketenes, which are formed as reactive intermediates.[3][4][5]
The Arndt-Eistert Synthesis: A Practical Application of the Wolff Rearrangement
The full synthetic potential of the Wolff rearrangement was realized with the development of the Arndt-Eistert synthesis in 1935.[4][6][7] This multi-step procedure allows for the one-carbon homologation of carboxylic acids, with a this compound generated via the Wolff rearrangement as the key intermediate.[6][7]
The following is a general procedure for the Arndt-Eistert synthesis, which incorporates the Wolff rearrangement.
Reaction Sequence:
-
Acid Chloride Formation: R-COOH + SOCl₂ → R-COCl
-
Diazoketone Formation: R-COCl + 2 CH₂N₂ → R-COCHN₂ + CH₃Cl + N₂
-
Wolff Rearrangement and Nucleophilic Trapping: R-COCHN₂ --(Ag₂O, H₂O)--> [R-CH=C=O] → R-CH₂-COOH
Detailed Methodology (General Procedure): [6][7]
-
Preparation of the Acid Chloride: The starting carboxylic acid is converted to its corresponding acid chloride by reaction with thionyl chloride or oxalyl chloride. The excess reagent is removed under reduced pressure.
-
Formation of the Diazoketone: The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or THF). A solution of diazomethane in the same solvent is added cautiously at 0 °C until the yellow color of diazomethane persists. The reaction mixture is stirred for a few hours at room temperature. Caution: Diazomethane is toxic and explosive.
-
Wolff Rearrangement: To a suspension of silver(I) oxide in water (or an alcohol for ester synthesis), the solution of the diazoketone is added dropwise with stirring. The reaction is often heated gently to initiate the rearrangement. The evolution of nitrogen gas is observed. After the reaction is complete, the silver catalyst is removed by filtration.
-
Isolation of the Homologated Acid: The aqueous solution is acidified and the product carboxylic acid is extracted with an organic solvent. The solvent is then removed to yield the homologated acid.
| Starting Material | Product | Catalyst | Nucleophile | Yield | Reference |
| Carboxylic Acid | Homologated Carboxylic Acid | Ag₂O | H₂O | Varies | [6][7] |
| Carboxylic Acid | Homologated Ester | Ag₂O | ROH | Varies | [5][6] |
| Carboxylic Acid | Homologated Amide | Ag₂O | R₂NH | Varies | [6] |
The Staudinger this compound-Imine Cycloaddition: A Landmark in Heterocyclic Chemistry
Building on his initial discovery, Staudinger reported in 1907 a groundbreaking reaction between a this compound and an imine, which produced a four-membered heterocyclic ring system known as a β-lactam.[8] This [2+2] cycloaddition, now famously known as the Staudinger this compound-imine cycloaddition, became a cornerstone for the synthesis of this important class of compounds, which are the core structural motif of penicillin and other related antibiotics.[8]
The First [2+2] Cycloaddition of a this compound
Staudinger's original work demonstrated the reaction of diphenylthis compound with various imines to form the corresponding β-lactams.
The following is a generalized procedure based on Staudinger's early work.
Reaction:
Detailed Methodology (General Procedure):
-
Reaction Setup: In a suitable flask, the imine is dissolved in an inert solvent such as diethyl ether or benzene.
-
Addition of this compound: A solution of the this compound (e.g., diphenylthis compound) in the same solvent is added to the imine solution at room temperature. The reaction is often exothermic.
-
Reaction and Workup: The reaction mixture is stirred for several hours. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude β-lactam is purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether).
| This compound | Imine | Product | Yield | Reference |
| Diphenylthis compound | Benzylideneaniline | 1,3,4-Triphenyl-4,4-diphenylazetidin-2-one | ~99% (in some modern variations) | [8] |
Early Methods for the Generation of the Parent this compound
While Staudinger's work focused on substituted, more stable ketenes, the parent this compound, CH₂=C=O, was first successfully generated in 1907 by N. T. M. Wilsmore through the pyrolysis of acetone or acetic anhydride over a hot platinum wire.[9] This method, later refined by Hurd and Cochran, provided a practical, albeit low-yielding, laboratory-scale preparation of this highly reactive gas.[9]
Pyrolysis of Acetone: The Hurd-Cochran Method
This method involves passing acetone vapor through a heated tube.
The following procedure is adapted from Organic Syntheses, which provides a detailed and reliable method based on the work of Hurd and Cochran.[9]
Reaction:
Detailed Methodology (from Organic Syntheses, Coll. Vol. 1, p.330): [9]
-
Apparatus Setup: A combustion tube is packed with broken porcelain and heated in a furnace to 695–705 °C. One end of the tube is connected to a flask containing acetone, and the other end is connected to a series of condensers and a receiving flask cooled in an ice bath.
-
Pyrolysis: Acetone is vaporized by gentle heating and the vapor is passed through the hot combustion tube at a rate of 3–4 cc per minute.
-
Collection: The unreacted acetone is condensed and collected, while the gaseous this compound, along with byproducts like methane, is passed into a reaction vessel for immediate use or trapped at low temperature.
| Starting Material | Product | Temperature | Yield | Byproducts | Reference |
| Acetone | This compound | 695–705 °C | 25–29% | Methane, Carbon Monoxide, Ethylene | [9] |
Visualizing the Core Chemical Transformations
The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways discussed in this guide.
References
- 1. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: In Situ Generation of Ketenes from Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketenes are a class of highly reactive organic compounds characterized by the R₂C=C=O functional group. Their high reactivity makes them valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures, most notably in the synthesis of β-lactams, which are core structures in many antibiotic drugs.[1][2] Due to their inherent instability and tendency to dimerize or polymerize, ketenes are typically generated in situ for immediate consumption in subsequent reactions.[3][4] A common and convenient method for the in situ generation of ketenes involves the dehydrohalogenation of acyl chlorides using a non-nucleophilic base.[4][5] This application note provides a detailed overview of this methodology, including reaction mechanisms, experimental protocols, and a summary of reaction conditions for various substrates.
Mechanism of Ketene Generation
The in situ generation of ketenes from acyl chlorides proceeds via a dehydrohalogenation reaction, typically facilitated by a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (Hünig's base). The base abstracts an α-proton from the acyl chloride, leading to the elimination of a proton and a chloride ion, thus forming the this compound and the corresponding ammonium hydrochloride salt.[6][7]
A more advanced method, known as "shuttle deprotonation," utilizes a catalytic amount of a strong kinetic base (e.g., a chiral amine catalyst) to dehydrohalogenate the acyl chloride. This kinetic base then transfers the proton to a stoichiometric, non-nucleophilic thermodynamic base (a "proton sponge"), regenerating the kinetic base for the catalytic cycle.[4] This approach is particularly useful in asymmetric catalysis.
Applications in Synthesis
The primary application of in situ generated ketenes is in cycloaddition reactions. The most notable example is the Staudinger synthesis, a [2+2] cycloaddition between a this compound and an imine to form a β-lactam.[6][8] This reaction is a cornerstone in the synthesis of β-lactam antibiotics. Ketenes also react with a variety of other trapping agents, including:
-
Alkenes: to form cyclobutanones.
-
Aldehydes and Ketones: to form β-lactones.
-
Alcohols and Amines: to form esters and amides, respectively.[5]
-
Itself (Dimerization): In the absence of a suitable trapping agent, ketenes can dimerize.[3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions for the in situ generation of ketenes from different acyl chlorides and their subsequent trapping reactions, providing a comparative overview of bases, solvents, temperatures, and yields.
| Acyl Chloride | Base | Solvent | Temperature (°C) | Trapping Agent | Product | Yield (%) | Reference |
| Diphenylacetyl chloride | Triethylamine | Diethyl ether | 0 | - | Diphenylthis compound | - | [9] |
| Acetyl chloride | Triethylamine | Toluene | 65 | - | Acetylthis compound | - | [10] |
| Phenylacetyl chloride | Triethylamine | Toluene | 110 | Imine | β-Lactam | - | [11] |
| Propionyl chloride | Hünig's base | CH₂Cl₂ | -25 | Azomethine imine | Bicyclic pyrazolidinone | - | [12] |
| Various | N-Methylpiperidine | - | - | N-benzyl methyl imine | Spiroazetidinone | 56 | [13] |
| Acetyl bromide | Chiral Catalyst | - | - | Acetaldehyde | (4R)-4-methyloxetan-2-one | - | [10] |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation of a this compound and Trapping with an Imine (Staudinger Reaction)
This protocol describes a general method for the synthesis of a β-lactam via a Staudinger [2+2] cycloaddition, a widely used reaction in the synthesis of antibiotics.
Materials:
-
Acyl chloride (1.0 mmol)
-
Imine (1.0 mmol)
-
Triethylamine (1.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump (optional, for slow addition)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the imine (1.0 mmol) and the anhydrous solvent (5 mL).
-
Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on the reactivity of the substrates).
-
In a separate flask, prepare a solution of the acyl chloride (1.0 mmol) in the anhydrous solvent (5 mL).
-
To the cooled imine solution, add triethylamine (1.2 mmol).
-
Slowly add the acyl chloride solution to the reaction mixture dropwise over a period of time (e.g., 1-10 hours) using a syringe or a syringe pump.[12] Slow addition is crucial to maintain a low concentration of the this compound and minimize unwanted dimerization.[3]
-
Stir the reaction mixture at the chosen temperature for the specified time (typically several hours to overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.
Protocol 2: In Situ Generation of Diphenylthis compound
This protocol outlines the preparation of a stable this compound, diphenylthis compound, which can be observed by its characteristic yellow color.
Materials:
-
Diphenylacetyl chloride (0.1 mol)
-
Triethylamine (0.1 mol)
-
Anhydrous diethyl ether (200 mL)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Gas inlet tube
-
Calcium chloride drying tube
-
Ice bath
-
Inert atmosphere (Nitrogen)
Procedure:
-
Equip a 500-mL, three-necked flask with a magnetic stirring bar, a gas-inlet tube, a calcium chloride drying tube, and a dropping funnel.
-
Charge the flask with a solution of diphenylacetyl chloride (0.1 mol) in anhydrous diethyl ether (200 mL).
-
Cool the flask in an ice bath and pass a stream of dry nitrogen through the system.
-
Add triethylamine (0.1 mol) dropwise to the stirred solution over 30 minutes. A colorless precipitate of triethylamine hydrochloride will form, and the solution will turn bright yellow.[9]
-
After the addition is complete, stopper the flask tightly and store it at 0 °C overnight.
-
The resulting yellow solution contains diphenylthis compound and can be used for subsequent reactions. The triethylamine hydrochloride precipitate can be removed by filtration.
Visualizations
References
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Catalytic, asymmetric reactions of ketenes and this compound enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Organic Synthesis, Reactive Intermediates, Acetyl Chloride | Britannica [britannica.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Synthesis of Ketenes by Pyrolysis of Acetone or Acetic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketene (CH₂=C=O) and its derivatives are highly reactive intermediates invaluable in organic synthesis, particularly for acetylation reactions and the construction of four-membered rings. Their utility in the pharmaceutical and fine chemical industries is well-established, contributing to the synthesis of key molecules like antibiotics and anti-inflammatory drugs.[1] This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound via the pyrolysis of acetone and acetic acid, two of the most common and practical methods.
Safety Precautions: this compound is a colorless, toxic gas with a pungent odor and is a strong lachrymator.[2][3] All manipulations should be performed in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[2][4] Due to its high reactivity and tendency to polymerize, sometimes explosively, this compound is almost always generated in situ for immediate consumption.[5][6]
Synthesis of this compound by Pyrolysis of Acetone
The pyrolysis of acetone is a widely used laboratory method for generating this compound. The process involves passing acetone vapor through a heated tube, where it decomposes into this compound and methane. While seemingly straightforward, optimizing the yield requires careful control of temperature and flow rate.
Reaction Mechanism
The primary reaction pathway for the pyrolysis of acetone to this compound is a free-radical chain reaction:
Initiation: CH₃COCH₃ → •CH₃ + •COCH₃
Propagation: •CH₃ + CH₃COCH₃ → CH₄ + •CH₂COCH₃ •CH₂COCH₃ → CH₂=C=O + •CH₃
Data Presentation: Pyrolysis of Acetone
| Parameter | Value | Notes | Reference |
| Pyrolysis Temperature | 650–900 °C | Yield is less sensitive to temperature above 600 °C. | [7] |
| Optimal Temperature | 695–705 °C | For consistent yields of 35-40%. | [8] |
| Acetone Flow Rate | 3–6 cc/minute | Slower flow rates can lead to decomposition of this compound. | [8] |
| Pressure | Atmospheric | [7] | |
| Yield (based on acetone consumed) | 25–90% | Highly dependent on apparatus and conditions. A specialized "this compound lamp" can achieve higher yields. | [6][8] |
| Byproducts | Methane, carbon monoxide, ethylene, hydrogen | Methane is the major byproduct. | [7][9] |
Experimental Protocol: Laboratory Scale Synthesis from Acetone
This protocol is adapted from established literature procedures.[8]
Apparatus:
-
A pyrolysis tube (e.g., quartz or porcelain) packed with porous porcelain or glass pieces.
-
A tube furnace capable of reaching at least 750 °C.
-
A dropping funnel to introduce acetone.
-
A condenser to collect unreacted acetone.
-
A series of gas washing bottles or a reaction flask containing the substrate for the this compound to react with.
-
A cold trap (dry ice/acetone) to condense any volatile byproducts.
Procedure:
-
Assemble the apparatus in a fume hood, ensuring all joints are well-sealed. The pyrolysis tube should be placed inside the tube furnace.
-
Heat the furnace to the desired temperature (e.g., 700 °C).
-
Fill the dropping funnel with acetone.
-
Slowly drip the acetone into the heated pyrolysis tube at a controlled rate (e.g., 4 mL/min). The acetone will vaporize and pass through the hot zone.
-
The gas stream exiting the furnace, containing this compound, methane, and unreacted acetone, is passed through a condenser. The condensed, unreacted acetone can be collected.
-
The remaining gas stream is then bubbled through the reaction flask containing the desired reactant (e.g., an amine or alcohol for acetylation).
-
Any unreacted this compound and other gaseous byproducts can be passed through a cold trap before venting.
Synthesis of this compound by Pyrolysis of Acetic Acid
Industrially, the pyrolysis of acetic acid is the preferred method for large-scale this compound production, which is then typically used to produce acetic anhydride.[10][11] This method involves the dehydration of acetic acid at high temperatures, often in the presence of a catalyst.
Reaction Mechanism
The pyrolysis of acetic acid to this compound is a dehydration reaction:
CH₃COOH → CH₂=C=O + H₂O
This reaction is catalyzed by phosphate catalysts, such as triethyl phosphate.[10]
Data Presentation: Pyrolysis of Acetic Acid
| Parameter | Value | Notes | Reference |
| Pyrolysis Temperature | 700–750 °C | [10][11] | |
| Pressure | Reduced Pressure | Helps to quickly remove this compound and prevent side reactions. | [10][11] |
| Catalyst | Triethyl phosphate | Used in trace amounts. | [10] |
| Yield | ~95% (industrial) | Laboratory yields may be lower. | [10] |
| Byproducts | Water, carbon dioxide, methane, ethylene | [12] |
Experimental Protocol: Laboratory Scale Synthesis from Acetic Acid
This protocol is based on industrial processes and adapted for a laboratory setting.[10]
Apparatus:
-
A pyrolysis tube made of a resistant material (e.g., stainless steel or quartz).
-
A tube furnace.
-
A system for feeding acetic acid, potentially with a catalyst.
-
A vacuum pump to maintain reduced pressure.
-
A series of cold traps to condense the products and byproducts.
Procedure:
-
Set up the pyrolysis apparatus within a fume hood.
-
Introduce a stream of acetic acid vapor, containing a trace amount of triethyl phosphate catalyst, into the pyrolysis tube.
-
Heat the tube furnace to 700-750 °C.
-
Maintain a reduced pressure in the system using a vacuum pump.
-
The hot gases exiting the furnace are rapidly cooled in a series of condensers. An initial condenser can remove unreacted acetic acid and water.
-
A subsequent cold trap (dry ice/acetone) is used to trap the this compound. Due to its instability, the this compound should be used immediately.
-
To prevent the reverse reaction, ammonia is sometimes added to the gas stream after the furnace to neutralize the acidic byproducts.[10]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound: Applications in Organic Synthesis and its Health Hazards_Chemicalbook [chemicalbook.com]
- 2. ICSC 0812 - this compound [inchem.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 11. globallcadataaccess.org [globallcadataaccess.org]
- 12. combustion-institute.it [combustion-institute.it]
Application Notes and Protocols: Wolff Rearrangement for α-Diazoketone to Ketene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff rearrangement is a powerful and versatile reaction in organic chemistry that facilitates the conversion of α-diazoketones into highly reactive ketene intermediates.[1][2][3] Discovered by Ludwig Wolff in 1902, this rearrangement has become an indispensable tool in synthetic organic chemistry. The generated this compound can be subsequently trapped by a variety of nucleophiles to yield carboxylic acids and their derivatives, or participate in cycloaddition reactions to form cyclic compounds.[1][2] This reaction is particularly noted for its applications in the Arndt-Eistert homologation of carboxylic acids and in ring-contraction strategies for the synthesis of strained carbocyclic and heterocyclic systems.[1][4] Its ability to proceed with high stereochemical retention of the migrating group further enhances its synthetic utility.[1]
This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the Wolff rearrangement, with a focus on its applications in drug development and the total synthesis of complex molecules.
Reaction Mechanism and Methods
The Wolff rearrangement can be initiated through thermal, photochemical, or metal-catalyzed conditions.[1][5] The mechanism of the rearrangement has been a subject of extensive study and can proceed through either a concerted pathway or a stepwise pathway involving a carbene intermediate.[2] The preferred pathway often depends on the conformation of the starting α-diazoketone and the reaction conditions.[1]
-
Thermal Rearrangement: This method involves heating the α-diazoketone, typically at high temperatures (around 180 °C), to induce the rearrangement.[1] Its application can be limited by the thermal sensitivity of the substrates and products.[6]
-
Photochemical Rearrangement: UV irradiation provides a milder alternative to induce the rearrangement and can often be performed at lower temperatures.[6][7] This method is particularly useful for the synthesis of strained ring systems via ring contraction of cyclic α-diazoketones.[1][5]
-
Metal-Catalyzed Rearrangement: Transition metals, most commonly silver(I) salts such as silver(I) oxide (Ag₂O) or silver benzoate, can effectively catalyze the Wolff rearrangement at significantly lower temperatures than the thermal method.[1][6][8] However, the choice of metal is crucial, as some metals like rhodium, copper, and palladium can form stable metal-carbenes that may lead to non-Wolff products.[1]
Diagram of the Wolff Rearrangement Mechanism
Caption: General mechanism of the Wolff rearrangement.
Quantitative Data Summary
The efficiency of the Wolff rearrangement is highly dependent on the substrate, the chosen method (thermal, photochemical, or catalytic), and the reaction conditions. The following tables summarize quantitative data from various literature sources to provide a comparative overview.
Table 1: Comparison of Different Wolff Rearrangement Methods
| α-Diazoketone Substrate | Method | Catalyst/Conditions | Nucleophile | Product | Yield (%) | Reference |
| 2-Diazo-1-phenylethanone | Photochemical | UV light (350 nm), Toluene, 2h, rt | Methanol | Methyl 2-phenylacetate | >90 | [9] |
| 2-Diazo-1-(4-methoxyphenyl)ethanone | Photochemical | Blue LEDs (450 nm), Toluene, 2h, 0 °C to 40 °C | Methanol | Methyl 2-(4-methoxyphenyl)acetate | 82 | [7][9] |
| 1-Diazo-3,3-dimethylbutan-2-one | Thermal | 180 °C, Aniline | Aniline | 2,2-Dimethyl-N-phenylpropanamide | High | [1] |
| 2-Diazo-1,2-diphenylethanone | Metal-catalyzed | Ag₂O, Dioxane/H₂O, 80 °C, 10h | Water | 2,2-Diphenylacetic acid | Good | [1] |
| N-Boc-L-phenylalaninyl-diazomethane | Metal-catalyzed | Ag-benzoate, Ultrasound, Dioxane/H₂O, rt | Water | Fmoc-β-Homo-Phe-OH | High | [10] |
| 2-Diazo-1-indanone | Microwave | 120 °C, 10 min, Benzylamine | Benzylamine | N-Benzyl-2,3-dihydro-1H-indene-1-carboxamide | Not specified | [11] |
Table 2: Application in Ring Contraction Reactions
| Cyclic α-Diazoketone | Method | Conditions | Product | Yield (%) | Reference |
| α-Diazocyclohexanone | Photochemical | UV light, Methanol | Methyl cyclopentanecarboxylate | High | [1][5] |
| Diazo ketone derived from (R)-pulegone | Photochemical | UV light (130 W Hg lamp), Methanol, Et₃N, 20 min, 23 °C | Ring-contracted ester intermediate for (-)-Presilphiperfolan-8-ol | 83 | [12][13] |
| Tricyclic diazoketone | Thermal | Benzyl alcohol, 2,4,6-collidine, 160 °C | Ring-contracted benzyl ester intermediate for Taiwaniaquinone A | 56 | [14] |
| Diazoketone intermediate | Photochemical | UV light, Methanol, rt, 2h; DBU, 115 °C, 18h | Ring-contracted ester intermediate for Dolabellatrienone | 68 | [15] |
Applications in Drug Development and Total Synthesis
The Wolff rearrangement is a key transformation in the synthesis of numerous biologically active molecules and complex natural products.
-
Arndt-Eistert Homologation: This is a classic application where a carboxylic acid is converted to its next higher homologue.[1] This method is widely used in the synthesis of β-amino acids, which are important building blocks for peptidomimetics and other pharmaceutical compounds due to their increased stability towards metabolic degradation.[4] For instance, the synthesis of Fmoc-protected β-homoamino acids for solid-phase peptide synthesis has been efficiently achieved using an ultrasound-promoted, silver benzoate-catalyzed Wolff rearrangement.[10]
-
Synthesis of Ibuprofen Esters: An asymmetric Wolff rearrangement has been developed for the synthesis of chiral α,α-disubstituted carboxylic esters, including esters of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[10]
-
Total Synthesis of Natural Products: The Wolff rearrangement, particularly in its ring-contraction variant, has been instrumental in the total synthesis of several complex natural products with significant biological activities.
-
(-)-Presilphiperfolan-8-ol: The synthesis of this highly strained sesquiterpene utilized a photochemical Wolff rearrangement for a key ring-contraction step, achieving an 83% yield.[12][13]
-
Taiwaniaquinone A and F: A thermal Wolff-type ring contraction was a crucial step in the divergent total synthesis of these cytotoxic natural products.[14][16]
-
Aplydactone: This brominated sesquiterpene with a highly strained tetracyclic core was synthesized using a strategy that involved a Wolff ring contraction to establish a 6-4-4 tricyclic system.[3][17]
-
Dolabellatrienone: The synthesis of this marine natural product involved a photochemical Wolff rearrangement to achieve a ring contraction, yielding the desired intermediate in 68% yield.[15]
-
(+)-Salvileucalin B: While the primary strategy for this diterpenoid involved an arene cyclopropanation, the synthesis of the requisite α-diazo-β-ketonitrile precursor follows the principles of diazo transfer chemistry often used to prepare Wolff rearrangement substrates.[18][19][20][21]
-
Experimental Protocols
The following are generalized protocols for the three main methods of inducing the Wolff rearrangement. Researchers should optimize the conditions for their specific substrates.
1. General Protocol for Photochemical Wolff Rearrangement
This protocol is suitable for substrates that are sensitive to high temperatures and for ring-contraction reactions.
-
Materials:
-
α-Diazoketone
-
Anhydrous solvent (e.g., toluene, methanol, dioxane)
-
Nucleophile (e.g., water, alcohol, amine)
-
Photochemical reactor (e.g., with a mercury lamp or LEDs)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the α-diazoketone (1.0 equiv) in the chosen anhydrous solvent in a quartz reaction vessel.
-
If the desired product is a carboxylic acid, ester, or amide, add the corresponding nucleophile (water, alcohol, or amine, typically in excess).
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a suitable light source (e.g., high-pressure mercury lamp, blue LEDs) at an appropriate temperature (often room temperature or below).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Protocol for Thermal Wolff Rearrangement
This method is straightforward but requires substrates that are stable at high temperatures.
-
Materials:
-
α-Diazoketone
-
High-boiling point solvent (e.g., aniline, benzyl alcohol, toluene)
-
Nucleophile (can be the solvent itself)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the α-diazoketone (1.0 equiv) in the high-boiling solvent/nucleophile.
-
Flush the system with nitrogen or argon.
-
Heat the reaction mixture to the required temperature (typically 150-180 °C).
-
Maintain the temperature and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
3. General Protocol for Metal-Catalyzed Wolff Rearrangement
This is often the most versatile method, allowing for lower reaction temperatures than thermal conditions.
-
Materials:
-
α-Diazoketone
-
Catalyst (e.g., Ag₂O, silver benzoate)
-
Anhydrous solvent (e.g., dioxane, THF, methanol)
-
Nucleophile (e.g., water, alcohol, amine)
-
Tertiary amine (e.g., triethylamine, optional, as a base)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the α-diazoketone (1.0 equiv) and the nucleophile in the chosen solvent, add the silver catalyst (typically 5-10 mol%).
-
If required, add a tertiary amine (1.0-1.5 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Workflow Diagram
The following diagram illustrates a typical experimental workflow for the Wolff rearrangement, starting from a carboxylic acid.
Caption: A typical experimental workflow for the Wolff rearrangement.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. Wolff-Rearrangement [organic-chemistry.org]
- 3. Total Synthesis of Aplydactone - ChemistryViews [chemistryviews.org]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates [organic-chemistry.org]
- 10. Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Divergent total synthesis of taiwaniaquinones A and F and taiwaniaquinols B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Total Synthesis of Aplydactone by a Conformationally Controlled C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantioselective total synthesis of (+)-salvileucalin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: Ketene-Imine [2+2] Cycloaddition for β-Lactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2] Beyond their antibacterial properties, β-lactam-containing molecules have shown promise as cholesterol absorption inhibitors, anticancer agents, and versatile synthetic intermediates.[3] The Staudinger ketene-imine [2+2] cycloaddition, first reported by Hermann Staudinger in 1907, remains one of the most powerful and convergent methods for the synthesis of the β-lactam ring.[3][4] This reaction involves the formal cycloaddition of a this compound with an imine to afford the corresponding β-lactam.[5] This document provides detailed application notes and experimental protocols for the synthesis of β-lactams via the Staudinger cycloaddition.
Reaction Mechanism and Stereochemistry
The Staudinger cycloaddition is generally accepted to proceed through a stepwise mechanism involving a zwitterionic intermediate.[3][5] The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the this compound, forming a zwitterionic intermediate.[5] This intermediate then undergoes a conrotatory ring closure to yield the β-lactam product.[5]
The stereochemical outcome of the Staudinger reaction is a critical aspect, as the biological activity of β-lactams is often highly dependent on their stereochemistry. The relative stereochemistry (cis or trans) of the substituents at the C3 and C4 positions of the β-lactam ring is influenced by several factors:
-
Imine Geometry: Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[5]
-
Substituent Effects: The electronic nature of the substituents on both the this compound and the imine can influence the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. Electron-donating groups on the this compound and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the this compound and electron-donating groups on the imine often lead to a higher proportion of the trans isomer.[3]
-
Reaction Conditions: Temperature and solvent can also play a role in the diastereoselectivity of the reaction.[6]
Successful diastereocontrol can be achieved, with diastereomeric ratios often exceeding 95:5.[4] Furthermore, the use of chiral auxiliaries on either the this compound or the imine, or the use of chiral catalysts, can lead to high levels of enantioselectivity.[4][7]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of β-lactams via the Staudinger cycloaddition, showcasing the influence of various substrates on yield and stereoselectivity.
Table 1: Diastereoselective Synthesis of β-Lactams
| Entry | This compound Precursor (R¹COCl) | Imine (R²CH=NR³) | Product (β-Lactam) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Phenoxyacetyl chloride | N-Benzylidene-4-methylaniline | 1-(4-Methylphenyl)-3-phenoxy-4-phenylazetidin-2-one | 85 | >99:1 | [1] |
| 2 | Azidoacetyl chloride | N-(4-Methoxybenzylidene)aniline | 3-Azido-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | 92 | 85:15 | [8] |
| 3 | Methoxyacetyl chloride | N-Benzylideneaniline | 3-Methoxy-1,4-diphenylazetidin-2-one | 78 | 90:10 | [3] |
| 4 | Phthalimidoacetyl chloride | N-(4-Chlorobenzylidene)aniline | 3-Phthalimido-1-phenyl-4-(4-chlorophenyl)azetidin-2-one | 95 | <1:99 | [1] |
Table 2: Enantioselective Synthesis of β-Lactams
| Entry | This compound Precursor | Imine | Catalyst (mol%) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Phenylmethylthis compound | N-(p-Tolyl)benzaldimine | Planar-chiral PPY derivative (10) | (3R,4S)-1-(p-Tolyl)-3-methyl-3,4-diphenylazetidin-2-one | 94 | >98:2 | 96 | [7] |
| 2 | Dimethylthis compound | N-(p-Tolyl)benzaldimine | Planar-chiral PPY derivative (10) | (S)-1-(p-Tolyl)-3,3-dimethyl-4-phenylazetidin-2-one | 91 | - | 94 | [7] |
| 3 | Phenylacetyl chloride | N-Tosylbenzaldimine | Benzoylquinine (20) | cis-1-Tosyl-3,4-diphenylazetidin-2-one | 89 | 99:1 | >95 | [1] |
Experimental Protocols
Ketenes are often unstable and prone to polymerization, thus they are typically generated in situ.[4] A common method for the in situ generation of ketenes is the dehydrochlorination of acyl chlorides using a tertiary amine base, such as triethylamine (Et₃N).[4]
General Protocol for the Diastereoselective Synthesis of a β-Lactam via Staudinger Cycloaddition
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Appropriate acyl chloride (1.0 mmol)
-
Appropriate imine (1.0 mmol)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the imine (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the acyl chloride (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the acyl chloride/triethylamine solution dropwise to the cooled imine solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-lactam.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Protocol for the Enantioselective Synthesis of a β-Lactam using a Chiral Catalyst
This protocol is adapted from a literature procedure for the enantioselective Staudinger reaction.[7]
Materials:
-
Appropriate this compound precursor (e.g., an acid chloride or a stable this compound) (1.2 mmol)
-
Appropriate N-protected imine (1.0 mmol)
-
Planar-chiral 4-(pyrrolidino)pyridine (PPY) derivative catalyst (0.1 mmol, 10 mol%)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (0.1 mmol) and anhydrous toluene (2 mL).
-
Add the imine (1.0 mmol) to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Slowly add a solution of the this compound precursor (1.2 mmol) in anhydrous toluene (3 mL) to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at the same temperature for the specified time (e.g., 6-12 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up as described in the general protocol.
-
Purify the product by chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess (e.g., by chiral HPLC).
Visualizations
Reaction Mechanism
Caption: The stepwise mechanism of the Staudinger cycloaddition.
Experimental Workflow
Caption: General experimental workflow for β-lactam synthesis.
Applications in Drug Development
The β-lactam core is a privileged scaffold in drug discovery. Its inherent ring strain makes it susceptible to ring-opening reactions, which can be exploited for further synthetic transformations.[3] The development of new synthetic methodologies for β-lactams is driven by the need to overcome antibiotic resistance and to explore new therapeutic applications. The Staudinger cycloaddition provides a versatile platform for the synthesis of a diverse range of β-lactam derivatives with tailored biological activities. By modifying the substituents on the this compound and imine starting materials, researchers can fine-tune the steric and electronic properties of the resulting β-lactam, influencing its efficacy and target selectivity. This adaptability makes the Staudinger reaction a valuable tool in the development of novel antibiotics, as well as potential therapeutics for other diseases, including cancer.[9]
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Staudinger Synthesis of β-Lactams Using Ketenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger synthesis, or ketene-imine cycloaddition, is a cornerstone of organic chemistry, providing a powerful and versatile method for the construction of the β-lactam ring system.[1] This four-membered cyclic amide is the core structural motif in a vast array of clinically significant antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] Discovered by Hermann Staudinger in 1907, this [2+2] cycloaddition reaction between a this compound and an imine has become an indispensable tool in the synthesis of these life-saving drugs and other biologically active molecules.[1]
These application notes provide a detailed overview of the Staudinger synthesis, including its mechanism, stereochemical considerations, and practical experimental protocols. The information is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the synthesis and development of β-lactam-containing compounds.
Reaction Mechanism and Stereochemistry
The Staudinger synthesis is generally understood to proceed through a two-step mechanism. The initial step involves a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the this compound, which generates a zwitterionic intermediate.[1] This intermediate then undergoes an intramolecular ring-closure to form the β-lactam ring.[1]
The stereochemical outcome of the Staudinger synthesis is a critical aspect, as the biological activity of β-lactam antibiotics is highly dependent on the relative and absolute stereochemistry of the substituents on the lactam ring. The cis/trans stereoselectivity is influenced by several factors, including the substituents on both the this compound and the imine, as well as the reaction conditions. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1] Furthermore, ketenes bearing electron-donating groups often lead to cis products, whereas those with electron-withdrawing groups tend to produce trans-β-lactams.[1]
Experimental Protocols
Ketenes are often unstable and are typically generated in situ for the Staudinger reaction. Common methods for this compound generation include the dehydrohalogenation of acyl chlorides with a tertiary amine base or the Wolff rearrangement of α-diazo ketones.[3] The following protocols provide examples of different approaches to the Staudinger synthesis of β-lactams.
Protocol 1: General Procedure for the Synthesis of cis-β-Lactams from Arylalkylketenes and N-Boc-arylimines using a Chiral N-Heterocyclic Carbene (NHC) Catalyst
This protocol is adapted from the work of Zhang, Y.-R., et al., Org. Lett. 2008, 10 (2), 277–280, and is suitable for the highly enantioselective synthesis of cis-β-lactams.
Materials:
-
Arylalkylacetic acid (1.0 equiv)
-
Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
N-Boc-arylimine (1.2 equiv)
-
Chiral NHC precursor (e.g., (S)-4-benzyl-2-tert-butyl-1,3-oxazolidine) (0.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (0.1 equiv)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
Procedure:
-
This compound Generation: To a solution of the arylalkylacetic acid (1.0 equiv) in anhydrous DCM at 0 °C, add Ghosez's reagent (1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cycloaddition: In a separate flask, dissolve the chiral NHC precursor (0.1 equiv) and KHMDS (0.1 equiv) in anhydrous toluene and stir at room temperature for 30 minutes to generate the active NHC catalyst.
-
Cool the catalyst solution to -78 °C and add the N-Boc-arylimine (1.2 equiv).
-
Slowly add the freshly prepared this compound solution from step 1 to the catalyst-imine mixture at -78 °C via a syringe pump over 2 hours.
-
Stir the reaction mixture at -78 °C for an additional 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-β-lactam.
| Entry | This compound Precursor (Aryl) | Imine (Aryl) | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | Phenylacetic acid | Benzaldehyde | 85 | >95:5 | 98 |
| 2 | Phenylacetic acid | 4-Chlorobenzaldehyde | 82 | >95:5 | 99 |
| 3 | 2-Naphthylacetic acid | Benzaldehyde | 78 | >95:5 | 97 |
Data adapted from Org. Lett. 2008, 10 (2), 277–280.
Protocol 2: One-Pot Synthesis of Dispirooxindole-β-lactams
This protocol describes a one-pot Staudinger this compound-imine cycloaddition using N-aryl-2-oxo-pyrrolidine-3-carboxylic acids as the this compound source, as reported by Iaroshenko, V. O., et al., Molecules 2020, 25(22), 5468.
Materials:
-
N-aryl-2-oxopyrrolidine-3-carboxylic acid (1.0 equiv)
-
Isatinimine (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the N-aryl-2-oxopyrrolidine-3-carboxylic acid (1.0 equiv) and the isatinimine (1.0 equiv) in anhydrous DCM, add triethylamine (3.0 equiv).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 equiv) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the dispirooxindole-β-lactam.
| Entry | N-aryl-2-oxopyrrolidine-3-carboxylic acid (Aryl) | Isatinimine (Substituent) | Yield (%) |
| 1 | Phenyl | H | 75 |
| 2 | 4-Methoxyphenyl | H | 82 |
| 3 | Phenyl | 5-Bromo | 71 |
Data adapted from Molecules 2020, 25(22), 5468.
Protocol 3: Transition-Metal-Free Synthesis of β-Lactams from α-Acyl-α-diazoacetates
This protocol, based on the work of Synofzik, J., et al., J. Org. Chem. 2019, 84, 12101–12110, utilizes a thermally promoted Wolff rearrangement to generate ketenes for the Staudinger reaction, avoiding the use of transition metal catalysts.[4]
Materials:
-
α-Acyl-α-diazoacetate (1.0 equiv)
-
Imine (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a sealed tube, dissolve the α-acyl-α-diazoacetate (1.0 equiv) and the imine (1.5 equiv) in anhydrous toluene.
-
Heat the reaction mixture at reflux (110 °C) for 2-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired β-lactam.
| Entry | α-Acyl-α-diazoacetate (Acyl group) | Imine (N-substituent) | Yield (%) | dr (cis:trans) |
| 1 | Benzoyl | Benzyl | 92 | >98:2 |
| 2 | Acetyl | Benzyl | 85 | >98:2 |
| 3 | Benzoyl | 4-Methoxyphenyl | 88 | >98:2 |
Data adapted from J. Org. Chem. 2019, 84, 12101–12110.[4]
Applications in Drug Development
The Staudinger synthesis has been instrumental in the development of numerous β-lactam antibiotics. Its ability to create the strained four-membered ring with high stereocontrol makes it a preferred method for constructing the core of these essential medicines.
A notable application is in the synthesis of precursors to carbacephems, such as loracarbef. In these syntheses, the Staudinger cycloaddition is employed to form the key β-lactam intermediate, which is then further elaborated to the final drug molecule. The stereoselective nature of the reaction is crucial for obtaining the desired biological activity.
Diagrams
Caption: Mechanism of the Staudinger Synthesis.
References
Application Notes and Protocols for the Asymmetric Synthesis of Esters from Ketenes using Chiral Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric synthesis of esters from ketenes represents a powerful and atom-economical approach to generating chiral carboxylic acid derivatives, which are pivotal building blocks in the pharmaceutical and fine chemical industries. Ketenes, with their highly reactive C=C=O functional group, readily undergo addition reactions with nucleophiles. The use of chiral catalysts enables the stereoselective formation of new chiral centers, providing access to enantioenriched esters and lactones. This document outlines key catalytic strategies, presents comparative data for different catalytic systems, and provides detailed experimental protocols for benchmark reactions.
Core Concepts and Strategies
The catalytic asymmetric synthesis of esters from ketenes primarily involves three main strategies:
-
Nucleophilic Addition of Alcohols (Alcoholysis): Chiral catalysts, typically nucleophilic amines or phosphines, activate the ketene by forming a chiral zwitterionic enolate intermediate. This intermediate then reacts with an alcohol, and subsequent protonation yields the chiral ester. Cinchona alkaloids and their derivatives are prominent catalysts in this area.[1][2]
-
[2+2] Cycloaddition with Aldehydes: This reaction leads to the formation of chiral β-lactones (cyclic esters), which are valuable synthetic intermediates.[3] Chiral catalysts, including N-heterocyclic carbenes (NHCs), phosphines, and Lewis acids, have been successfully employed to control the stereochemistry of the resulting four-membered ring.[4][5][6][7]
-
Allylic Alkylation: Transition metal catalysts, such as those based on palladium with chiral phosphine ligands, can mediate the enantioselective allylation of ketenes to furnish α-allyl esters.[8][9]
Data Presentation: Comparative Performance of Chiral Catalysts
The following tables summarize the performance of various chiral catalysts in the asymmetric synthesis of esters and β-lactones from ketenes.
Table 1: Asymmetric Alcoholysis of Ketenes
| Entry | This compound | Alcohol | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Phenylmethylthis compound | Methanol | Acetylquinine | - | 74 | [1] |
| 2 | Phenylmethylthis compound | Methanol | (DHQD)₂PHAL | 95 | 98 | Fu, et al. |
| 3 | Ethylphenylthis compound | t-Butylphenol | (-)-Isostrychnine | 91 | 91 | [10] |
| 4 | o-Tolylethylthis compound | t-Butylphenol | (-)-Isostrychnine | 83 | 93 | [10] |
Table 2: Asymmetric [2+2] Cycloaddition of Ketenes and Aldehydes to form β-Lactones
| Entry | This compound | Aldehyde | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Ethylphenylthis compound | 4-ClPhCHO | BINAPHANE | 75 | >95:5 | 92 | [4] |
| 2 | Methylphenylthis compound | PhCOCHO | Chiral NHC | 95 | 95:5 | 99 | [5] |
| 3 | Phenylthis compound | Chloral | Quinine | 89 | - | 98 | [2] |
| 4 | PhCO(Me)C=C=O | Benzaldehyde | BINAPHANE | 85 | 95:5 | 99 | [6] |
Table 3: Asymmetric Allylation of Ketenes
| Entry | This compound | Allyl Source | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Ethylphenylthis compound | Allyl Phenyl Ether | Pd₂(dba)₃ / (R)-BINAPHANE | 93 | 80 | [8][9] |
| 2 | Methylphenylthis compound | Allyl Phenyl Ether | Pd₂(dba)₃ / (R)-BINAPHANE | 85 | 75 | [8][9] |
Experimental Protocols
Protocol 1: Asymmetric Alcoholysis of Phenylmethylthis compound Catalyzed by a Cinchona Alkaloid Derivative
This protocol is based on the work of Pracejus and subsequent developments in the field.[1]
Materials:
-
Phenylmethylthis compound
-
Methanol, anhydrous
-
Acetylquinine
-
Toluene, anhydrous
-
Standard laboratory glassware, dried in an oven
-
Syringe pump
Procedure:
-
In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve acetylquinine (0.05 mmol) in anhydrous toluene (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of phenylmethylthis compound (1.0 mmol) in anhydrous toluene (5 mL).
-
Add anhydrous methanol (1.2 mmol) to the catalyst solution.
-
Using a syringe pump, add the solution of phenylmethylthis compound to the cooled catalyst/methanol mixture over a period of 4 hours.
-
Stir the reaction mixture at -78 °C for an additional 12 hours.
-
Quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral ester.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric [2+2] Cycloaddition of an Alkylarylthis compound and an Aldehyde Catalyzed by BINAPHANE
This protocol is adapted from the findings of Kerrigan and coworkers.[4]
Materials:
-
Ethylphenylthis compound
-
4-Chlorobenzaldehyde
-
BINAPHANE
-
Toluene, anhydrous
-
Standard laboratory glassware, dried in an oven
-
Syringe pump
Procedure:
-
In a flame-dried, argon-purged Schlenk flask, add BINAPHANE (0.025 mmol) and anhydrous toluene (5 mL).
-
Add 4-chlorobenzaldehyde (0.5 mmol) to the flask.
-
Cool the mixture to -78 °C.
-
Prepare a solution of ethylphenylthis compound (0.6 mmol) in anhydrous toluene (2 mL).
-
Slowly add the this compound solution to the reaction mixture via syringe pump over 2 hours.
-
Stir the reaction at -78 °C for 10 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a small amount of methanol.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting β-lactone by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.
Visualizations
Catalytic Cycle for Asymmetric Alcoholysis
Caption: Proposed catalytic cycle for the asymmetric alcoholysis of ketenes.
Experimental Workflow for Asymmetric [2+2] Cycloaddition
Caption: General workflow for phosphine-catalyzed asymmetric [2+2] cycloaddition.
Logical Relationship of Key Reaction Types
Caption: Key asymmetric transformations of ketenes to form esters.
References
- 1. Catalytic, asymmetric reactions of ketenes and this compound enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formal Cycloaddition of Disubstituted Ketenes with 2-Oxoaldehydes Catalyzed by Chiral N-Heterocyclic Carbenes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00057A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Ester Synthesis via Ketene Reactions with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ketenes with alcohols provides a highly efficient and atom-economical method for the synthesis of esters. This method is characterized by its typically high yields and the absence of byproducts, as the reaction involves the direct addition of the alcohol to the ketene. The process can be adapted for various applications, including the synthesis of standard esters, chiral esters through asymmetric catalysis, and large-scale production via continuous flow processes. These application notes provide an overview of the different methodologies and detailed protocols for their implementation in a laboratory setting.
Reaction Mechanisms and Principles
The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the this compound. This concerted mechanism proceeds through a tetrahedral-like transition state to form the ester product directly.
For asymmetric synthesis, a chiral catalyst is employed to create a chiral environment around the this compound. This induces facial selectivity in the nucleophilic attack of the alcohol, leading to the preferential formation of one enantiomer of the ester.
Caption: General reaction of a this compound with an alcohol to form an ester.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for various this compound-alcohol reactions under different conditions, providing a basis for comparison and selection of the appropriate methodology.
Acid-Catalyzed Synthesis of Acetoacetate Esters from Dithis compound
The reaction of dithis compound with alcohols is a common method for producing acetoacetate esters, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a strong acid.
| Alcohol | Catalyst | Temperature (°C) | Yield of Crude Ester (%) | Reference |
| Methanol | Sulfuric Acid | 125 | 94 | [1] |
| Ethanol | Sulfuric Acid | 125 | 93 | [1] |
| Isopropanol | Sulfuric Acid | 125 | - | [1] |
Note: Yields are calculated based on dithis compound.
Asymmetric Ester Synthesis with a Chiral Catalyst
The use of chiral, non-racemic catalysts allows for the enantioselective synthesis of esters from prochiral ketenes. The following data is from the work of Wiskur and Fu, employing a planar-chiral ferrocene derivative as the catalyst.[2]
| This compound | Alcohol | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl methyl this compound | tert-Butylphenol | 3 | 87 | 81 |
| Phenyl ethyl this compound | tert-Butylphenol | 3 | 91 | 91 |
| Phenyl isopropyl this compound | tert-Butylphenol | 3 | 67 | 87 |
| 3-Thienyl isopropyl this compound | tert-Butylphenol | 3 | 92 | 80 |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of esters from ketenes and alcohols.
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of an Acetate Ester
This protocol describes a general method for the synthesis of an acetate ester from this compound gas and an alcohol, using a strong acid catalyst.
Materials:
-
Alcohol (e.g., ethanol, isopropanol)
-
This compound gas (generated in situ or from a cylinder)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet tube, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, a reflux condenser with a drying tube, and a stopper. Maintain a positive pressure of inert gas throughout the setup.
-
Reaction Mixture Preparation: To the flask, add the alcohol (1.0 eq) and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mol%) to the stirred solution.
-
This compound Addition: Slowly bubble this compound gas through the reaction mixture. Monitor the reaction progress by TLC or GC analysis.
-
Reaction Quench: Once the reaction is complete (typically when the starting alcohol is consumed), stop the flow of this compound and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude ester by distillation or column chromatography.
Protocol 2: Asymmetric Synthesis of an Ester using a Chiral Ferrocene Catalyst
This protocol is adapted from the work of Wiskur and Fu for the enantioselective synthesis of an ester.[2]
Materials:
-
Prochiral this compound (e.g., phenyl methyl this compound)
-
Alcohol (e.g., tert-butylphenol)
-
Chiral ferrocene catalyst (as described in the reference)
-
Anhydrous toluene
-
Inert gas (argon)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, weigh the chiral ferrocene catalyst (0.03 eq) into a flame-dried Schlenk flask.
-
Reagent Addition: In the air, add the alcohol (1.05 eq) and anhydrous toluene to the flask. Purge the flask with argon.
-
Reaction Initiation: Add the this compound (1.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash chromatography on silica gel to afford the enantioenriched ester.
Protocol 3: Synthesis of Ethyl Acetoacetate from Dithis compound and Ethanol
This protocol describes the synthesis of a β-keto ester from dithis compound.[1]
Materials:
-
Dithis compound
-
Ethanol
-
Concentrated Sulfuric Acid
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Reaction Setup: In a reaction vessel, maintain a quantity of crude ethyl acetoacetate from a previous run at 125 °C.
-
Reagent Feed: Introduce a mixture of dithis compound, ethanol (in a slight molar excess, e.g., 1:1.15 dithis compound to alcohol), and a catalytic amount of concentrated sulfuric acid (approximately 1 mole per 300-600 moles of dithis compound) into the reaction vessel.[1]
-
Reaction: The exothermic reaction will maintain the temperature. Continuously feed the reactants to maintain a steady state.
-
Work-up: The crude product can be purified by vacuum fractionation to yield pure ethyl acetoacetate.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Nucleophilic addition of an alcohol to a this compound.
Caption: A typical workflow for ester synthesis from ketenes.
Conclusion
The reaction of ketenes with alcohols is a versatile and powerful tool for the synthesis of a wide range of esters. The choice of methodology, whether it be a simple acid-catalyzed reaction, an asymmetric synthesis, or a continuous flow process, will depend on the specific requirements of the target molecule and the desired scale of the reaction. The protocols and data provided in these application notes serve as a valuable resource for researchers in the planning and execution of these synthetic transformations.
References
Application Notes and Protocols for Amide Synthesis via Ketene Reactions with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ketenes with primary amines is a powerful and direct method for the formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals, natural products, and advanced materials. This method offers high atom economy as the reaction theoretically produces no byproducts. Ketenes, being highly reactive electrophiles, readily react with nucleophilic primary amines to afford the corresponding N-substituted amides. Due to the inherent instability of most ketenes, they are typically generated in situ and trapped immediately with the amine. This document provides detailed application notes and experimental protocols for the synthesis of amides via the reaction of primary amines with in situ generated ketenes using both continuous flow and traditional batch methodologies.
Reaction Mechanism and Principles
The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic central carbon of the ketene. This addition reaction proceeds through a zwitterionic intermediate which rapidly tautomerizes to the stable amide product.
The rate and efficiency of this reaction are influenced by several factors, including the steric and electronic properties of both the this compound and the amine, the solvent, and the method of this compound generation. For less reactive, more stable ketenes, the reaction kinetics can show a second or even third-order dependence on the amine concentration, suggesting a more complex mechanism potentially involving amine-catalyzed proton transfer steps.
Visualization of the Reaction Pathway and Experimental Workflow
Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow for amide synthesis using in situ generated ketenes.
Application Note: Synthesis of Acetic Anhydride from Ketene and Acetic Acid
Introduction
Acetic anhydride is a vital chemical intermediate extensively utilized in the pharmaceutical, polymer, and fine chemical industries. Its applications range from the production of cellulose acetate for films and fibers to the synthesis of aspirin and other pharmaceuticals.[1][2] One of the primary industrial methods for producing acetic anhydride involves the reaction of ketene with acetic acid.[3][4] This process is a two-step synthesis where acetic acid is first thermally decomposed to generate highly reactive this compound, which is then reacted with additional acetic acid to form the anhydride.[5][6] This application note provides a detailed protocol for this synthesis, intended for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Process Overview
The synthesis proceeds in two main stages:
-
Pyrolysis of Acetic Acid: In this step, glacial acetic acid is vaporized and passed through a high-temperature cracking furnace. In the presence of a catalyst, typically triethyl phosphate, acetic acid undergoes pyrolysis to form this compound and water.[5][7][8] This is a reversible reaction, and rapid cooling of the product stream is necessary to prevent the recombination of this compound and water.[1]
CH₃COOH → CH₂=C=O + H₂O
-
Formation of Acetic Anhydride: The this compound gas produced is then introduced into a reactor or absorption tower containing glacial acetic acid.[1][7] this compound readily reacts with acetic acid in an exothermic reaction to yield acetic anhydride.[9]
CH₂=C=O + CH₃COOH → (CH₃CO)₂O
The overall process requires careful control of temperature, pressure, and catalyst concentration to maximize the yield of acetic anhydride and minimize side reactions.
Quantitative Data
The following table summarizes key quantitative parameters for the synthesis of acetic anhydride from this compound and acetic acid, compiled from various sources.
| Parameter | Value | Conditions/Notes | Source(s) |
| Pyrolysis Temperature | 700 - 750 °C | Optimal for this compound formation from acetic acid. | [4][5][6] |
| Cracking Furnace Temperature | 600 - 1100 °C | A broader range mentioned for industrial cracking coils. | [7][8] |
| Pyrolysis Catalyst | Triethyl Phosphate | Typically used in industrial processes. | [4][5][7] |
| Catalyst Concentration | 0.1 - 0.5 wt% | Based on the total weight of the feed. | [8] |
| Reaction Pressure (Pyrolysis) | 10 - 50 kPa (Reduced Pressure) | Favors the forward reaction and isolation of this compound. | [8][9] |
| Reaction Temperature (Anhydride Formation) | 45 - 55 °C | For the reaction of this compound with acetic acid. | [10] |
| Reaction Pressure (Anhydride Formation) | 0.05 - 0.2 bar (Low Pressure) | For the reaction of this compound with acetic acid. | [10] |
| Overall this compound to Anhydride Conversion | > 95% | With efficient absorption and reaction. | [9] |
| Crude Acetic Anhydride Purity | 75 - 85% | Before final purification by distillation. | [7] |
| Heat of Reaction (Anhydride Formation) | -63 kJ/gmol | Exothermic reaction between acetic acid and this compound. | [9] |
Experimental Protocols
Materials and Equipment:
-
Glacial Acetic Acid (reagent grade)
-
Triethyl Phosphate (catalyst)
-
Ammonia (for quenching the reverse reaction)
-
High-temperature tube furnace (cracking furnace)
-
Vaporizer for acetic acid
-
Series of condensers (for cooling and separation)
-
Absorption tower or gas washing bottles
-
Vacuum pump
-
Distillation apparatus (for purification)
-
Inert packing material for the absorption tower (e.g., Raschig rings)
Protocol for the Synthesis of Acetic Anhydride:
Step 1: Preparation of this compound via Pyrolysis of Acetic Acid
-
Vaporization: Glacial acetic acid is continuously fed into a vaporizer.
-
Catalyst Introduction: The vaporized acetic acid is mixed with a small amount of triethyl phosphate catalyst (0.1-0.5 wt%).[8]
-
Cracking: The acetic acid vapor and catalyst mixture is passed through a cracking furnace heated to 700-750 °C under reduced pressure (10-50 kPa).[5][6][8]
-
Quenching and Cooling: Immediately after exiting the furnace, the hot gas mixture is quenched with a small amount of ammonia to prevent the reverse reaction.[7] The mixture is then rapidly cooled in a series of condensers.
-
Separation: The cooling process condenses unreacted acetic acid and water, which are collected and can be separated for recycling. The gaseous this compound remains in the vapor phase.
Step 2: Reaction of this compound with Acetic Acid to Form Acetic Anhydride
-
Absorption: The gaseous this compound stream from the pyrolysis step is directed into the bottom of an absorption tower.
-
Reaction: The absorption tower is fed with glacial acetic acid from the top, allowing for counter-current contact between the gas and liquid. The reaction between this compound and acetic acid occurs within the tower, forming crude acetic anhydride. The temperature in the absorber is maintained between 45-55 °C.[10]
-
Crude Product Collection: The liquid collected at the bottom of the absorption tower is the crude acetic anhydride, typically with a purity of 75-85%.[7]
Step 3: Purification of Acetic Anhydride
-
Distillation: The crude acetic anhydride is purified by fractional distillation under vacuum.
-
Fraction Collection: Unreacted acetic acid is recovered as the top product and can be recycled back into the process.[1] Pure acetic anhydride is collected as the bottom product.
Visualizations
Caption: Reaction mechanism for the synthesis of acetic anhydride.
Caption: Experimental workflow for acetic anhydride synthesis.
References
- 1. Acetic Anhydride Engineering Consulting [ibicengineering.com]
- 2. scribd.com [scribd.com]
- 3. data.epo.org [data.epo.org]
- 4. Manufacturing Approaches of Acetic Anhydride - Chempedia - LookChem [lookchem.com]
- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 6. globallcadataaccess.org [globallcadataaccess.org]
- 7. naranlala.com [naranlala.com]
- 8. US8653303B2 - Processes for preparing acetic anhydride - Google Patents [patents.google.com]
- 9. US20130197267A1 - Processes for Preparing Acetic Anhydride - Google Patents [patents.google.com]
- 10. Acetic anhydride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dichloroketene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Dichloroketene is a highly reactive and versatile intermediate that participates in a variety of cycloaddition reactions, most notably [2+2] cycloadditions, to afford dichlorocyclobutanone derivatives. These products serve as valuable building blocks in organic synthesis, providing access to a wide range of molecular scaffolds, including natural products and pharmacologically active compounds. This document provides an overview of the application of dichlorothis compound in cycloaddition reactions, detailed experimental protocols, and quantitative data for select transformations.
Overview of Dichlorothis compound Cycloadditions
Dichlorothis compound is too unstable to be isolated and is therefore generated in situ. The two most common methods for its generation are the dehydrohalogenation of dichloroacetyl chloride with a tertiary amine (e.g., triethylamine) and the reductive dechlorination of trichloroacetyl chloride with activated zinc.[1][2] The zinc-based method is often preferred for cycloadditions with alkynes as it can lead to higher yields.[1]
Once generated, dichlorothis compound readily undergoes [2+2] cycloaddition with a variety of unsaturated partners, including alkenes, dienes, and alkynes. These reactions are typically high-yielding and can proceed with a high degree of stereoselectivity. The resulting gem-dichlorocyclobutanones are versatile synthetic intermediates that can be further transformed. For instance, they can be readily dechlorinated to the parent cyclobutanone or undergo ring-expansion reactions.
The cycloaddition of dichlorothis compound is a powerful tool in the synthesis of complex molecules. It has been employed as a key step in the total synthesis of various natural products, including bakkenolides.[3][4]
Quantitative Data for Dichlorothis compound Cycloadditions
The following tables summarize representative quantitative data for the [2+2] cycloaddition of dichlorothis compound with various substrates.
Table 1: [2+2] Cycloaddition of Dichlorothis compound with Alkenes
| Alkene Substrate | Dichlorothis compound Generation Method | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Cyclopentene | Dichloroacetyl chloride / Et₃N | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | Good | N/A | [5] |
| Cyclohexene | Dichloroacetyl chloride / Et₃N | 8,8-Dichlorobicyclo[4.2.0]octan-7-one | Good | N/A | [5] |
| Indene | Dichloroacetyl chloride / Et₃N | Dichlorocyclobutanone adduct | Good | N/A | [5] |
| Chiral Enol Ether | Dichlorothis compound | Dichlorocyclobutanone intermediate | N/A | ≥ 93:7 | [6] |
| Cycloheptatriene | Trichloroacetyl chloride / Zn | 9,9-Dichlorobicyclo[5.2.0]nona-2,4-dien-8-one | Major Product | N/A | [7] |
Table 2: [2+2] Cycloaddition of Dichlorothis compound with Alkynes
| Alkyne Substrate | Dichlorothis compound Generation Method | Product | Yield (%) | Reference |
| Ynamide 6 | Trichloroacetyl chloride / Zn-Cu couple | 3-Amino-4,4-dichlorocyclobutenone 11 | 88 | [1] |
| Ynamide 6 | Dichloroacetyl chloride / Et₃N | 3-Amino-4,4-dichlorocyclobutenone 11 | 35 | [1] |
Experimental Protocols
General Protocol for Dichlorothis compound Generation and [2+2] Cycloaddition with an Olefin (Zinc Dehalogenation Method)
This protocol is a general procedure adapted from literature and is suitable for the reaction of dichlorothis compound with various olefins.[8]
Materials:
-
Olefin (5-10 mmol)
-
Activated zinc dust (10-15 mmol, 2 eq.)
-
Trichloroacetyl chloride (7.5-15 mmol, 1.5 eq.)
-
Anhydrous diethyl ether (Et₂O)
-
Nitrogen gas (N₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Pressure-equalizing addition funnel
-
Nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Set up a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Charge the flask with the olefin (5-10 mmol) and activated zinc dust (10-15 mmol).
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve trichloroacetyl chloride (7.5-15 mmol) in 25 mL of anhydrous diethyl ether in the addition funnel.
-
If using sonication, partially submerge the flask in an ultrasonic water bath.[8]
-
Begin stirring the suspension in the flask and add the trichloroacetyl chloride solution dropwise from the addition funnel over a period of 30 minutes.
-
Maintain the reaction temperature between 15-20°C. If necessary, add ice to the water bath to control the temperature.[8]
-
The reaction is typically complete within 60 minutes.[8]
-
Quench the reaction by adding wet diethyl ether.
-
Filter the reaction mixture through a pad of Celite to remove the zinc salts.
-
Wash the filtrate with water (2 x 20 mL), saturated sodium bicarbonate solution (5 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude dichlorocyclobutanone adduct.
-
Purify the product by an appropriate method (e.g., column chromatography or distillation).
Diagrams
Caption: Experimental workflow for dichlorothis compound generation and cycloaddition.
Caption: Mechanism of dichlorothis compound generation and [2+2] cycloaddition.
References
- 1. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. First comprehensive bakkane approach: stereoselective and efficient dichlorothis compound-based total syntheses of (+/-)- and (-)-9-acetoxyfukinanolide, (+/-)- and (+)-bakkenolide A, (-)-bakkenolides III, B, C, H, L, V, and X, (+/-)- and (-)-homogynolide A, (+/-)-homogynolide B, and (+/-)-palmosalide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichlorothis compound. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. repository.ias.ac.in [repository.ias.ac.in]
Synthesis of Cyclobutanones via Ketene Cycloadditions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanones are valuable four-membered ring structures that serve as versatile intermediates in organic synthesis.[1][2] Their inherent ring strain, approximately 25 kcal/mol, makes them reactive synthons for a variety of transformations, including ring expansions to cyclopentanones, Baeyer-Villiger oxidations to γ-butyrolactones, and Beckmann rearrangements to butyrolactams.[3][4] These subsequent products are core moieties in numerous natural products and pharmaceutically active compounds.[3] Consequently, the efficient synthesis of substituted cyclobutanones is a significant area of research.[3] Among the most powerful methods for their construction is the [2+2] cycloaddition of ketenes with alkenes.[2][5] This approach allows for the rapid assembly of the cyclobutane core with a high degree of functional group tolerance and stereocontrol.
Cyclobutanone derivatives are crucial in the development of antibiotics, antiviral agents, and anticancer drugs.[1][6] Their unique, rigid, and puckered three-dimensional structure can be leveraged to improve a drug's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[7][8] The cyclobutane motif can act as a bioisostere for other groups, restrict the conformation of a molecule to enhance binding to biological targets, and provide novel vectors for pharmacophore presentation.[7]
Reaction Mechanism: The [2+2] Ketene Cycloaddition
The reaction of a this compound with an alkene to form a cyclobutanone is a type of [2+2] cycloaddition.[5] Ketenes are excellent substrates for thermal [2+2] cycloadditions.[9] The reaction is typically concerted, meaning the two new sigma bonds are formed in a single transition state.[2][10] The stereochemistry of the alkene is retained in the cyclobutanone product.[11]
Ketenes can be generated in situ from various precursors, such as the dehydrohalogenation of acyl chlorides with a non-nucleophilic base like triethylamine, or the Wolff rearrangement of α-diazo ketones.[2][11] More reactive ketenes, such as those bearing electron-withdrawing groups, often exhibit higher yields in cycloaddition reactions.[2] Intramolecular versions of this reaction are also highly effective for the synthesis of fused polycyclic systems.[2][3]
Caption: General mechanism of a [2+2] this compound-alkene cycloaddition.
Applications in Drug Discovery and Development
The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable biological properties.[7] Its rigid, puckered structure offers distinct advantages over more flexible acyclic or larger ring systems.[7][8]
-
Scaffolding and Conformational Restriction: The cyclobutane unit can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[7]
-
Metabolic Stability: Incorporation of a cyclobutane ring can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[7]
-
Isosteric Replacement: Cyclobutanes can serve as isosteres for other chemical groups, such as phenyl rings or alkenes, helping to fine-tune a compound's physicochemical properties.[7]
-
Novel Chemical Space: The unique three-dimensional nature of cyclobutanes allows medicinal chemists to explore novel chemical space, leading to compounds with new mechanisms of action.[6]
Derivatives of cyclobutanone are key intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, antibiotic, and anticancer agents.[1][6] For instance, the core structure of many bioactive molecules is built upon the cyclobutane framework, which can enhance drug potency and improve pharmacokinetic properties.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and offer a starting point for the synthesis of various cyclobutanone derivatives.
Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition of Diphenylthis compound with Cyclopentene
This protocol describes the synthesis of 7,7-diphenylbicyclo[3.2.0]heptan-6-one, a reaction that demonstrates improved yields and diastereoselectivity under Lewis acid catalysis compared to thermal conditions.[12]
Materials:
-
Diphenylacetyl chloride (90% technical grade)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), dry
-
Cyclopentene
-
Ethylaluminum dichloride (EtAlCl2), 1 M in hexanes
-
Hydrochloric acid (HCl), 12 M aqueous
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (EtOAc) for chromatography and recrystallization
Procedure:
-
A 500 mL two-necked, round-bottomed flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with nitrogen.
-
Diphenylacetyl chloride (9.68 g, 37.8 mmol) is added to the flask. The flask is evacuated and backfilled with nitrogen three times.
-
Dry dichloromethane (38.0 mL) and triethylamine (5.4 mL, 38.7 mmol) are added via syringe. The mixture will turn yellow and heterogeneous. Stir at room temperature for 30 minutes to generate the this compound in situ.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add cyclopentene (7.0 mL, 79.2 mmol) down the walls of the flask via syringe.
-
Quickly replace the septum with an oven-dried 250 mL addition funnel flushed with nitrogen.
-
Add ethylaluminum dichloride (95.0 mL of 1 M solution in hexanes, 95.0 mmol) to the addition funnel via syringe.
-
Add the ethylaluminum dichloride solution dropwise to the reaction flask over 50 minutes with continuous stirring at -78 °C. The mixture will turn dark red/black.
-
After the addition is complete, stir the reaction for an additional 1 hour at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature while stirring vigorously.
-
Slowly quench the reaction by carefully adding 12 M HCl (100 mL) at 0 °C.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
The product can be further purified by recrystallization from hexanes/diethyl ether to yield white needles.[12]
Protocol 2: Intramolecular [2+2] Cycloaddition of an Alkynyl Ether-Derived this compound
This protocol describes a method for generating aldoketenes from tert-butyl alkynyl ethers, which then undergo a facile intramolecular [2+2] cycloaddition to produce cis-fused cyclobutanones.[3] This method is notable for its mild, neutral conditions and tolerance of free hydroxyl groups.[3]
Materials:
-
tert-Butyl alkynyl ether substrate (e.g., derived from 1,2-dichlorovinyl tert-butyl ether and an appropriate aldehyde/ketone)
-
Toluene or another suitable high-boiling solvent
General Procedure:
-
Dissolve the ene-ynol ether starting material in toluene (or another appropriate solvent) in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the solution to the temperature required for thermolysis to generate the this compound (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude cyclobutanone by silica gel column chromatography to afford the desired product.
References
- 1. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
- 2. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C7RE00020K [pubs.rsc.org]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Ketene Heterodimerization in β-Lactone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of β-lactones, a critical structural motif in numerous biologically active compounds and a versatile synthetic intermediate, has been significantly advanced through the catalytic asymmetric heterodimerization of ketenes. This powerful strategy allows for the controlled cross-dimerization of two different ketenes, providing access to a diverse range of enantioenriched β-lactones with high levels of regio-, diastereo-, and enantioselectivity.[1][2][3][4][5] The challenges historically associated with this transformation, such as controlling regioselectivity and suppressing homodimerization, have been overcome through the development of specialized catalytic systems.[2][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of β-lactones via ketene heterodimerization, focusing on the well-established cinchona alkaloid-catalyzed methodology.
Core Concepts and Advantages
The catalytic asymmetric heterodimerization of ketenes offers several key advantages for the synthesis of complex molecules and in drug discovery:
-
High Stereocontrol: The use of chiral catalysts, particularly cinchona alkaloid derivatives, enables excellent control over the stereochemistry of the newly formed stereocenters, often achieving enantiomeric excesses (ee) greater than 90%.[1][2][3][4][5][6]
-
Structural Diversity: By varying the two this compound components, a wide array of substitution patterns can be introduced into the β-lactone ring, making it a valuable tool for creating diverse molecular libraries.[1]
-
Versatile Intermediates: The resulting β-lactones are highly versatile synthetic intermediates that can be transformed into a variety of other functional groups and molecular scaffolds.[7]
-
Applications in Natural Product Synthesis: This methodology has been successfully applied to the synthesis of intermediates for natural products, such as cinnabaramide A.[1][4][5]
Reaction Mechanism
The currently accepted mechanism for the cinchona alkaloid-catalyzed heterodimerization of ketenes involves the formation of a key zwitterionic enolate intermediate. The process can be summarized as follows:
-
This compound Generation: Ketenes are typically generated in situ from acyl chlorides using a tertiary amine base, such as Hünig's base (diisopropylethylamine).
-
Nucleophilic Attack: The chiral cinchona alkaloid catalyst nucleophilically attacks the more reactive "donor" this compound to form a chiral ammonium enolate.
-
Regioselective Addition: This ammonium enolate then adds to the second, less reactive "acceptor" this compound in a highly regioselective manner. To favor heterodimerization over homodimerization, the more reactive this compound precursor is added slowly to a solution containing the less reactive this compound and the catalyst.[2][4][5]
-
Ring Closure and Catalyst Regeneration: Subsequent intramolecular ring closure expels the catalyst, which can then re-enter the catalytic cycle, affording the enantioenriched β-lactone product.
Caption: Proposed mechanism for cinchona alkaloid-catalyzed this compound heterodimerization.
Quantitative Data Summary
The following table summarizes representative results for the catalytic asymmetric heterodimerization of various ketenes, highlighting the scope and efficiency of the reaction. The use of pseudoenantiomeric catalysts like TMS-quinine (TMSQ) and Me-quinidine (MeQd) allows access to both enantiomers of the β-lactone product.[2]
| Entry | Donor this compound (R1) | Acceptor this compound (R2, R3) | Catalyst | Yield (%) | Z:E Ratio | ee (%) |
| 1 | Et | Ph, Me | TMSQ | 65 | >97:3 | 98 |
| 2 | n-Pr | Ph, Me | TMSQ | 62 | >97:3 | 98 |
| 3 | n-Bu | Ph, Me | MeQd | 60 | 95:5 | 98 |
| 4 | Et | 4-MeO-Ph, Me | TMSQ | 75 | 94:6 | 99 |
| 5 | Et | 4-Cl-Ph, Me | TMSQ | 68 | >97:3 | 97 |
| 6 | Me | Ph, Et | TMSQ | 55 | 91:9 | 95 |
| 7 | Et | Et, Et | TMSQ | 45 | - | 90 |
| 8 | Et | Ph, Me | MeQd + LiClO4 | 58 | 5:95 | 96 (E) |
Data compiled from studies by Kerrigan and coworkers.[2][4]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Acyl chlorides should be freshly distilled or purified before use.
-
Hünig's base should be distilled from CaH2 and stored over KOH.
-
Cinchona alkaloid catalysts can be purchased or prepared according to literature procedures.[2]
Protocol 1: General Procedure for Asymmetric this compound Heterodimerization
This protocol is adapted from the work of Kerrigan and coworkers for the synthesis of (Z)-β-lactones.[2][4]
Materials:
-
Acceptor this compound precursor (e.g., 2-phenylpropanoyl chloride) (1.0 equiv)
-
Cinchona alkaloid catalyst (e.g., TMS-quinine) (0.1 equiv)
-
Hünig's base (diisopropylethylamine) (2.2 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Donor this compound precursor (e.g., propionyl chloride) (1.1 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the acceptor this compound precursor, the cinchona alkaloid catalyst, and anhydrous CH2Cl2.
-
Cool the solution to -25 °C in a cryocool bath.
-
Add Hünig's base to the solution.
-
In a separate syringe, prepare a solution of the donor this compound precursor and an equivalent amount of Hünig's base in anhydrous CH2Cl2.
-
Using a syringe pump, add the solution of the donor this compound precursor and Hünig's base to the reaction mixture over a period of 8-12 hours. The slow addition is critical to minimize homodimerization of the donor this compound.[2][4]
-
Upon completion of the addition, allow the reaction to stir for an additional 1-2 hours at -25 °C.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactone.
Protocol 2: Synthesis of (E)-β-Lactones using a Lithium Perchlorate Additive
The addition of lithium perchlorate has been shown to favor the formation of the (E)-isomer of the β-lactone product.[4][5]
Materials:
-
Same as Protocol 1, with the addition of anhydrous lithium perchlorate (LiClO4) (1.0-2.0 equiv).
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Add anhydrous lithium perchlorate to the reaction mixture.
-
Proceed with steps 4-10 of Protocol 1. The purification will separate the (E) and (Z) isomers.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of β-lactones via this compound heterodimerization.
Caption: General workflow for β-lactone synthesis via this compound heterodimerization.
Conclusion
The catalytic asymmetric heterodimerization of ketenes is a robust and highly selective method for the synthesis of enantioenriched β-lactones. The use of cinchona alkaloid catalysts provides a reliable platform for achieving high yields and stereoselectivities across a broad range of substrates. The detailed protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient construction of complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric heterodimerization of ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Synthesis of this compound Heterodimer β-Lactones: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Notes and Protocols for the Photochemical Generation of Ketenes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photochemical generation of ketenes and their subsequent application in organic synthesis. This clean and efficient method avoids the use of harsh reagents often required in traditional ketene generation, offering a powerful tool for the synthesis of a wide array of valuable organic molecules, including carboxylic acid derivatives and β-lactams.
Introduction to Photochemical this compound Generation
Ketenes are highly reactive intermediates that serve as versatile building blocks in organic synthesis. Their utility stems from their ability to readily react with a variety of nucleophiles and to undergo cycloaddition reactions.[1] Traditionally, ketenes are generated from acyl chlorides with the aid of a base, a method that can be incompatible with sensitive substrates.
The photochemical Wolff rearrangement of α-diazoketones offers a mild and efficient alternative for the in-situ generation of ketenes.[2] This reaction proceeds via the photo-induced extrusion of nitrogen from an α-diazoketone, followed by a 1,2-rearrangement to form the this compound intermediate.[1] This method is compatible with a broad range of functional groups and has been successfully employed in various synthetic applications, including homologations (e.g., Arndt-Eistert synthesis), ring contractions, and the synthesis of complex molecules.[2][3]
Key Advantages of Photochemical this compound Generation:
-
Mild Reaction Conditions: Avoids the use of strong acids or bases.
-
High Reactivity: Ketenes are generated in situ and react immediately with the desired trapping agent.
-
Versatility: Applicable to a wide range of substrates and subsequent reactions.
-
Stereochemical Control: The Wolff rearrangement proceeds with retention of stereochemistry at the migrating center.[2]
Reaction Mechanisms and Pathways
The photochemical Wolff rearrangement can proceed through either a concerted or a stepwise mechanism, depending on the substrate and reaction conditions.[1]
-
Concerted Mechanism: In this pathway, the loss of dinitrogen and the 1,2-rearrangement occur simultaneously.
-
Stepwise Mechanism: This pathway involves the initial formation of a carbene intermediate, which then rearranges to the this compound.
The generated this compound can then be trapped by a variety of reagents present in the reaction mixture.
Signaling Pathway for Photochemical this compound Generation and Trapping
Caption: Photochemical generation of ketenes and subsequent trapping pathways.
Experimental Setups and Protocols
General Experimental Setup
Photochemical reactions are typically carried out in quartz or borosilicate glass vessels to allow for the transmission of UV or visible light. Common light sources include mercury vapor lamps and, more recently, high-power light-emitting diodes (LEDs), which offer greater control over the emission wavelength.[2][4] For reactions requiring cooling, the reaction vessel can be submerged in a cooling bath. To ensure efficient mixing and uniform irradiation, magnetic stirring is employed. For larger-scale reactions or to improve irradiation efficiency, flow chemistry setups can be utilized.[5][6]
General Experimental Workflow
Caption: General workflow for photochemical this compound generation and trapping.
Application Note 1: Enantioselective α-Chlorination of Carboxylic Acid Esters
This protocol details a one-pot, enantioselective α-chlorination of carboxylic acid esters starting from α-diazoketones. The reaction proceeds via a photochemical Wolff rearrangement, followed by trapping of the generated this compound with a chiral Lewis base catalyst, enantioselective α-chlorination, and finally, nucleophilic displacement of the catalyst.[7]
Quantitative Data:
| Entry | α-Diazoketone (R group) | Alcohol | Yield (%) | er |
| 1 | Phenyl | Methanol | 82 | 97:3 |
| 2 | 4-Methoxyphenyl | Methanol | 75 | 96:4 |
| 3 | 4-Chlorophenyl | Methanol | 78 | 97:3 |
| 4 | 2-Naphthyl | Methanol | 71 | 98:2 |
| 5 | Phenyl | Ethanol | 75 | 95:5 |
| 6 | Phenyl | Isopropanol | 68 | 94:6 |
| 7 | Phenyl | Water | 65 | 96:4 |
Experimental Protocol:
-
To a 2 mL screw-cap vial, add the corresponding α-diazoketone (0.1 mmol), the chiral catalyst benzotetramisole (BTM) (5.2 mg, 0.02 mmol, 20 mol%), and N-chlorosuccinimide (NCS) (13.7 mg, 0.1 mmol, 1 eq).
-
Dissolve the solids in 1 mL of dry toluene (0.1 M).
-
Add 2 equivalents of the desired alcohol.
-
Submerge the vial halfway into an ice bath (0 °C).
-
Irradiate the mixture with blue LEDs (e.g., 6x5 W, 450 nm) for 2 hours with magnetic stirring.[8]
-
Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Heptanes/EtOAc gradient) to afford the desired α-chlorinated ester.[8]
Application Note 2: Synthesis of Carboxylic Acid Esters and Amides
This section describes the general procedure for trapping photochemically generated ketenes with alcohols and amines to produce the corresponding esters and amides. While a specific protocol for amines in the context of the α-chlorination reaction was found to be problematic due to competing pathways, direct trapping of ketenes by amines is a well-established transformation.[9]
Quantitative Data (Trapping with Alcohols):
| Entry | α-Diazoketone (R group) | Alcohol | Yield (%) |
| 1 | Phenyl | Methanol | >95 |
| 2 | Phenyl | Ethanol | >95 |
| 3 | Phenyl | tert-Butanol | >95 |
Experimental Protocol (Ester Synthesis):
-
Dissolve the α-diazoketone (1.0 mmol) in the desired alcohol (10 mL), which serves as both the solvent and the trapping agent.
-
Place the solution in a quartz reaction vessel equipped with a magnetic stir bar.
-
Irradiate the solution with a medium-pressure mercury lamp at room temperature until the α-diazoketone is consumed (as monitored by TLC or IR spectroscopy, looking for the disappearance of the diazo stretching frequency).
-
Remove the excess alcohol under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Experimental Protocol (Amide Synthesis):
-
Dissolve the α-diazoketone (1.0 mmol) and the desired amine (1.2 mmol) in an inert solvent such as THF or dichloromethane (10 mL).
-
Place the solution in a quartz reaction vessel equipped with a magnetic stir bar.
-
Irradiate the solution with a medium-pressure mercury lamp at room temperature until the α-diazoketone is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Application Note 3: [2+2] Cycloaddition for the Synthesis of β-Lactams (Staudinger Synthesis)
The [2+2] cycloaddition of a this compound with an imine, known as the Staudinger synthesis, is a powerful method for the construction of the β-lactam ring, a core structural motif in many important antibiotics.[10] The photochemical generation of ketenes provides a mild entry into this reaction.
Quantitative Data (Visible-Light-Mediated Staudinger Reaction):
| Entry | α-Diazoketone (R group) | Imine | Yield (%) |
| 1 | Phenyl | N-Benzylidene-4-methoxyaniline | 92 |
| 2 | 4-Tolyl | N-Benzylidene-4-methoxyaniline | 88 |
| 3 | Phenyl | N-(4-Chlorobenzylidene)-4-methoxyaniline | 95 |
Experimental Protocol:
-
In a reaction vessel, dissolve the imine (0.5 mmol) in a suitable solvent such as dichloromethane (5 mL).
-
Add the α-diazoketone (0.6 mmol).
-
Irradiate the solution with a visible light source (e.g., blue LEDs) at room temperature until the starting materials are consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the β-lactam.
Safety Considerations
-
α-Diazoketones: These compounds are potentially explosive and should be handled with care. Avoid heating and friction.
-
Photochemical Reactions: Use appropriate eye protection to shield from intense UV or visible light. Ensure the photochemical reactor is properly shielded.
-
Ketenes: Ketenes are toxic and highly reactive. They should be generated and used in a well-ventilated fume hood.
Conclusion
The photochemical generation of ketenes from α-diazoketones is a versatile and powerful tool in modern organic synthesis. The mild reaction conditions and high reactivity of the in-situ generated ketenes allow for the efficient synthesis of a diverse range of organic molecules. The detailed protocols provided in these application notes serve as a practical guide for researchers in academia and industry to harness the synthetic potential of this elegant methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Visible light-induced direct α C–H functionalization of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and Trapping of Ketenes in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Photochemistry – The Kappe Laboratory [goflow.at]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aniline synthesis turns to photochemistry to access challenging targets | Research | Chemistry World [chemistryworld.com]
- 10. researchgate.net [researchgate.net]
Applications of Ketenes in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ketenes are highly reactive intermediates that have found significant application in pharmaceutical synthesis, most notably in the construction of the β-lactam ring, a core structural motif in numerous antibiotic classes, including penicillins, cephalosporins, and carbapenems. Their utility stems from their ability to undergo [2+2] cycloaddition reactions with imines, a transformation known as the Staudinger synthesis. This document provides detailed application notes and experimental protocols for the use of ketenes in the synthesis of pharmaceutical building blocks.
The Staudinger [2+2] Cycloaddition for β-Lactam Synthesis
The Staudinger synthesis is a powerful and convergent method for the construction of the β-lactam ring, involving the reaction of a ketene with an imine.[1][2] This reaction is of paramount importance in the synthesis of β-lactam antibiotics.[3] The stereochemical outcome of the Staudinger reaction can be controlled through the use of chiral auxiliaries or chiral catalysts, making it a valuable tool for the asymmetric synthesis of these important pharmaceutical compounds.[4][5]
Signaling Pathway: The Staudinger Reaction Mechanism
The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the this compound carbonyl carbon to form a zwitterionic intermediate. Subsequent conrotatory ring closure yields the β-lactam product. The stereochemistry of the final product is influenced by the substituents on both the this compound and the imine.[2]
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Ketene Instability and Rapid Dimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly reactive ketene intermediates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
A1: A this compound is an organic compound containing the functional group R₂C=C=O. Ketenes are highly useful reagents in organic synthesis, but most are unstable and cannot be stored.[1] Their instability arises from the high electrophilicity of the central sp-hybridized carbon, making them prone to react with a wide range of nucleophiles and to undergo rapid dimerization.[1] In the absence of a suitable trapping agent, ketenes will react with themselves to form dimers.[1]
Q2: What is this compound dimerization and what products are formed?
A2: this compound dimerization is a self-cycloaddition reaction. The structure of the dimer depends on the this compound's substituents.
-
Unsubstituted this compound (H₂C=C=O) dimerizes to form dithis compound, a β-lactone.
-
Monosubstituted ketenes (RCH=C=O) can yield either an ester or a diketone dimer.
-
Disubstituted ketenes (R₂C=C=O) typically undergo a [2+2] cycloaddition to form a substituted cyclobutadione.
This dimerization is a significant competing reaction that can lower the yield of the desired product.
Q3: How can I minimize or prevent this compound dimerization?
A3: The primary strategy is to generate the this compound in situ (in the reaction mixture) so that it is consumed by the desired trapping agent as it is formed. Other key techniques include:
-
Slow Addition: Slowly adding the this compound precursor to the reaction mixture containing the trapping agent ensures the this compound concentration remains low, disfavoring dimerization.
-
Choice of Solvent: Dimerization is often accelerated in polar solvents. Performing the reaction in nonpolar media is generally recommended.
-
Low Temperature: Conducting the reaction at low temperatures (-78 °C to 0 °C) can help control the rate of dimerization.
-
Flow Chemistry: Continuous flow systems are highly effective for managing reactive intermediates like ketenes. They allow for precise control over reaction time, temperature, and mixing, minimizing the opportunity for dimerization before the this compound reacts with the trapping agent.[2][3]
Q4: What are the most common methods for generating ketenes in situ?
A4: Several reliable methods exist, with the choice depending on the substrate and desired reaction:
-
Dehydrohalogenation of Acyl Chlorides: This is a popular method involving the treatment of an acyl chloride with a tertiary amine base (e.g., triethylamine, Hünig's base).[4]
-
Wolff Rearrangement: This reaction converts an α-diazoketone into a this compound through thermal, photochemical, or metal-catalyzed (e.g., Ag₂O) rearrangement.[5][6] This method is synthetically valuable and is a key step in the Arndt-Eistert homologation of carboxylic acids.[6]
-
Thermolysis: Certain precursors, like alkoxyalkynes or acetic anhydride, can be heated to generate ketenes.[2] This is often performed in flow reactors where high temperatures can be safely achieved.[2]
-
Zinc-Mediated Dehalogenation: This base-free method uses zinc to dehalogenate α-bromo or α-chloro acyl halides.[3]
Q5: What are common trapping agents for ketenes?
A5: Ketenes are versatile electrophiles that react with a variety of nucleophiles and unsaturated compounds:
-
Alcohols and Amines: React to form esters and amides, respectively. Primary alcohols are generally more reactive trapping agents than secondary or tertiary alcohols.
-
Imines: Undergo a [2+2] cycloaddition (the Staudinger synthesis) to form β-lactams, a core structure in many antibiotics.[1][7]
-
Alkenes and Alkynes: Participate in [2+2] cycloadditions to yield cyclobutanones and cyclobutenones.
-
Water: Reacts to form the corresponding carboxylic acid. This can be an undesired side reaction if moisture is present.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving ketenes.
Issue 1: Low Yield of Desired Product, High Yield of Dimer
| Potential Cause | Troubleshooting Step | Rationale |
| This compound concentration is too high. | Add the acyl chloride or α-diazoketone solution dropwise over an extended period (e.g., 2-10 hours) to the reaction mixture containing the trapping agent.[8] | Slow addition keeps the instantaneous concentration of the this compound low, favoring the reaction with the co-reactant over self-dimerization. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. For dehydrohalogenation, -78 °C or 0 °C is common. For photochemical Wolff rearrangements, cooling with an ice bath is often sufficient.[4][9] | Dimerization has a higher activation energy than many trapping reactions. Lowering the temperature slows dimerization more significantly. |
| Solvent is too polar. | Switch from a polar solvent (e.g., acetonitrile, DMSO) to a nonpolar solvent (e.g., hexane, toluene, diethyl ether). | Nonpolar solvents can disfavor the polar transition state of the dimerization reaction. |
| Inefficient trapping agent. | Increase the concentration of the trapping agent (use a larger excess). If possible, switch to a more nucleophilic trapping agent (e.g., a primary amine instead of a secondary alcohol). | According to Le Chatelier's principle, increasing the concentration of one reactant will drive the reaction forward, improving the likelihood of the desired trapping event. |
| Sub-optimal generation method. | Consider switching to a flow chemistry setup. | Flow reactors minimize the residence time of the free this compound, allowing it to be trapped almost immediately after generation, which is highly effective at preventing dimerization.[2][3] |
Issue 2: No Reaction or Incomplete Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient this compound generation. | For dehydrohalogenation: Ensure the amine base is pure and dry. Use a stronger, non-nucleophilic base if necessary. For Wolff rearrangement: Verify the purity of the α-diazoketone. If using a metal catalyst, ensure it is active. For photochemical methods, check the lamp's wavelength and intensity.[5] | The chosen method may not be suitable for the specific substrate, or the reagents may have degraded. |
| Reagents are of poor quality. | Purify all starting materials and ensure solvents are anhydrous.[10] | Moisture can quench the this compound to form a carboxylic acid. Impurities in the starting material or trapping agent can inhibit the reaction. |
| Reaction conditions are too mild. | If no reaction occurs at low temperatures, cautiously and incrementally increase the temperature. Monitor the reaction closely for the onset of product formation versus dimer formation.[10] | Some trapping reactions require more thermal energy to proceed at a reasonable rate. |
| Steric hindrance. | If working with bulky substrates, longer reaction times may be required. In some cases, a different synthetic route may be necessary. Disubstituted ketenes, for example, react more slowly due to steric hindrance.[1] | Steric bulk around the reactive centers can significantly slow down the desired reaction. |
Issue 3: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of moisture. | Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon). | Ketenes react readily with water to form carboxylic acids, which can then participate in other undesired reactions. |
| Side reactions of the trapping agent. | Check the stability of the trapping agent under the reaction conditions (e.g., in the presence of the amine base). | The base used for this compound generation might catalyze side reactions of the trapping agent or the product. |
| Wolff Rearrangement (photochemical/thermal): Carbene intermediate side reactions. | Switch from a thermal or photochemical method to a metal-catalyzed Wolff rearrangement, which is often more concerted. Change the solvent; for example, using methanol can lead to O-H insertion products.[5] | If the Wolff rearrangement proceeds stepwise through a carbene, it can undergo other reactions besides the desired 1,2-rearrangement, such as O-H or C-H insertion.[5] |
| Product instability. | Analyze the reaction mixture before workup. If the product is present, it may be degrading during purification. Modify the workup procedure (e.g., avoid acidic or basic washes, minimize exposure to silica gel).[11] | The desired product might be unstable under the workup or purification conditions. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound generation and reactivity to aid in experimental design.
Table 1: Effect of Temperature and Solvent on this compound Generation via Thermolysis of Alkoxyalkynes in a Flow Reactor
| Alkoxyalkyne | Temperature (°C) | Residence Time (min) | Conversion to this compound (%) |
| 1-ethoxy-1-octyne | 180 | 10 | >95 |
| 1-isopropoxy-1-octyne | 160 | 10 | >95 |
| 1-tert-butoxy-1-octyne | 140 | 10 | >95 |
| Data sourced from a study on this compound generation in flow.[2] |
Table 2: Illustrative Comparison of Trapping Agent Reactivity with in situ Generated Ketenes
| Trapping Agent (Nucleophile) | Relative Reaction Rate | Typical Product | Comments |
| Primary Amine (e.g., Benzylamine) | Very High | Amide | Highly efficient trapping, often gives clean products. |
| Secondary Amine (e.g., Piperidine) | High | Amide | Also very efficient, slightly slower than primary amines. |
| Primary Alcohol (e.g., Methanol) | Moderate | Ester | Good trapping agents, but less reactive than amines. |
| Secondary Alcohol (e.g., Isopropanol) | Low | Ester | Slower reaction rates can lead to more dimer formation. |
| Tertiary Alcohol (e.g., tert-Butanol) | Very Low / No Reaction | Ester | Often ineffective as a trapping agent due to steric hindrance.[2] |
| This table provides representative relative rates based on established principles of nucleophilicity and steric hindrance. |
Key Experimental Protocols
Protocol 1: In Situ Generation of Diphenylthis compound via Dehydrohalogenation of Diphenylacetyl Chloride
This protocol is adapted from a procedure in Organic Syntheses.[4]
-
Setup: Equip a 500-mL, three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents: Charge the flask with a solution of diphenylacetyl chloride (23.0 g, 0.10 mol) in 200 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Base Addition: Add triethylamine (10.1 g, 0.10 mol) dropwise from the addition funnel to the stirred solution over 30 minutes. A precipitate of triethylamine hydrochloride will form, and the solution will turn a characteristic bright yellow/orange color, indicating the presence of diphenylthis compound.
-
Reaction with Trapping Agent: Once the this compound is generated, the desired trapping agent (e.g., an imine for β-lactam synthesis), which can be pre-dissolved in the reaction flask or added subsequently, will react with the this compound.
-
Workup: After the reaction is complete (monitored by TLC or other methods), the triethylamine hydrochloride is removed by filtration. The filtrate containing the product is then subjected to standard aqueous workup and purification procedures.
Protocol 2: In Situ Generation of a this compound via Photochemical Wolff Rearrangement
This protocol is a general procedure based on a reported method for the synthesis of α-chlorinated esters.[9]
-
Setup: In a 2-mL screw-cap vial, place a magnetic stir bar. The reaction is irradiated using blue LEDs (e.g., 6x5 W, 450 nm). A simple setup can involve wrapping the vial with a strip of LEDs.
-
Reagents: Dissolve the α-diazoketone (0.1 mmol), a trapping agent (e.g., an alcohol, 0.2 mmol), and any necessary catalyst in 1 mL of a dry solvent (e.g., toluene).
-
Cooling & Irradiation: Submerge the vial halfway into an ice bath to maintain a low temperature. Irradiate the stirred solution with the blue LEDs for the required time (e.g., 2 hours). The reaction progress can be monitored by TLC by observing the disappearance of the α-diazoketone spot.
-
Workup: Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Generation and Trapping of Ketenes in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates [organic-chemistry.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
Navigating the Risks: A Technical Support Guide for Handling Toxic Ketene Gas
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential safety protocols, troubleshooting guides, and frequently asked questions (FAQs) for handling highly toxic and reactive ketene gas in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound gas?
A1: this compound is a colorless gas with a sharp, penetrating odor.[1][2][3] The primary hazards include:
-
High Toxicity: Inhalation can cause severe irritation to the eyes, skin, and respiratory tract.[2][3] Symptoms may be delayed and can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1][2]
-
Flammability: this compound is an extremely flammable gas, and its mixtures with air are explosive.[1][2] Vapors are heavier than air and can travel to an ignition source.[4][5]
-
Reactivity and Polymerization: this compound can polymerize readily, potentially leading to explosive reactions.[1][2] It reacts violently with many organic compounds and water.[1][2]
Q2: Can this compound gas be stored in a cylinder?
A2: No, this compound gas is highly unstable and cannot be stored or shipped in a gaseous state.[2][4][5][6] It is typically generated in situ for immediate use in a chemical reaction.[7][8]
Q3: What are the permissible exposure limits for this compound gas?
A3: Regulatory agencies have established strict exposure limits for this compound due to its high toxicity. These values are summarized in the table below.
Quantitative Hazard Data
| Parameter | Value | Reference |
| OSHA PEL (8-hour TWA) | 0.5 ppm | [1] |
| NIOSH REL (10-hour TWA) | 0.5 ppm | [1] |
| NIOSH STEL (15-minute) | 1.5 ppm | [1] |
| Odor Threshold | Not detectable at 1 ppm, but has a sharp odor at 12 ppm. | [9] |
| Lower Explosive Limit (LEL) | 5.5% | [10] |
| Upper Explosive Limit (UEL) | 18% | [10] |
Troubleshooting Guide
Problem: I detect a sharp, penetrating odor in the laboratory.
Solution:
-
Immediate Evacuation: Assume it is a this compound leak. Do not attempt to identify the source. Immediately evacuate the area.
-
Alert Personnel: Inform your supervisor and colleagues and activate the emergency alarm.
-
Emergency Services: Contact your institution's emergency response team or the local fire department.
-
Do Not Re-enter: Do not re-enter the affected area until it has been cleared by trained and properly equipped emergency responders.
Problem: The this compound generator is producing a lower than expected yield.
Solution:
-
Check for Leaks: Ensure all connections in your apparatus are secure and free from leaks, as this compound is a gas.[7]
-
Verify Temperature: For this compound generation via pyrolysis of acetone, ensure the furnace is maintained at the optimal temperature (around 695–705°C).[7]
-
Acetone Flow Rate: The rate of acetone introduction is crucial. Too slow or too fast a rate can impact the yield.[7]
-
Condenser Efficiency: Ensure the condenser is functioning efficiently to remove unreacted acetone, as this helps drive the reaction.[7]
Problem: I have accidentally splashed a reagent compatible with this compound on my skin.
Solution:
-
Immediate Rinsing: Quickly remove any contaminated clothing and immediately wash the affected skin with large amounts of soap and water.[1]
-
Seek Medical Attention: Even if there is no immediate pain or irritation, it is crucial to seek prompt medical attention. Inform medical personnel about the potential exposure to this compound-related compounds.
-
Report the Incident: Report the incident to your supervisor and your institution's environmental health and safety department.
Experimental Protocol: In-Situ Generation of this compound
This protocol describes the generation of this compound gas for immediate use in a subsequent reaction, adapted from established laboratory methods involving the pyrolysis of acetone.[7]
Materials:
-
Acetone, reagent grade
-
Electric combustion furnace
-
Quartz or Pyrex® tube
-
Dropping funnel
-
Condenser
-
Reaction flask containing the substrate for acetylation
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the apparatus in a certified chemical fume hood. The setup consists of a dropping funnel to introduce acetone into a heated tube packed with porcelain or glass pieces, which is then connected to a condenser to remove unreacted acetone, and finally, the gas outlet is directed into the reaction flask. Ensure all connections are gas-tight.[7]
-
Heating: Heat the combustion furnace to the target temperature of 695–705°C.[7]
-
Inert Atmosphere: Purge the entire system with a slow stream of an inert gas like nitrogen before starting the reaction.
-
Acetone Introduction: Begin to add acetone from the dropping funnel at a controlled rate. The acetone will vaporize and pass through the heated tube, where it pyrolyzes to form this compound and methane.
-
This compound Utilization: The gaseous stream containing this compound is then passed directly into the reaction flask containing the substrate to be acetylated.
-
Shutdown: Once the reaction is complete, stop the flow of acetone and allow the system to cool down under a continuous flow of inert gas.
-
Waste Disposal: Any unreacted this compound should be directed through a scrubber containing a suitable neutralizing agent, such as a dilute sodium hydroxide solution.
Caution: this compound gas is highly irritating when inhaled. All operations must be conducted in a well-ventilated fume hood.[7]
Visualized Workflows and Logic
Caption: Emergency response workflow for a suspected this compound gas leak.
Caption: Personal Protective Equipment (PPE) selection for handling this compound gas.
References
- 1. nj.gov [nj.gov]
- 2. ICSC 0812 - this compound [inchem.org]
- 3. This compound: Applications in Organic Synthesis and its Health Hazards_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Gas detectors and respiratory protection equipments C2H2O (this compound), CAS number 463-51-4 [en.gazfinder.com]
Technical Support Center: Optimizing Staudinger Ketene-Imine Cycloadditions
Welcome to the technical support center for the Staudinger ketene-imine cycloaddition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their β-lactam synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Staudinger this compound-imine cycloaddition?
A1: The Staudinger cycloaddition is a [2+2] cycloaddition reaction between a this compound and an imine to form a β-lactam.[1][2] The reaction proceeds through a two-step mechanism. First, a nucleophilic attack by the imine nitrogen on the central carbon of the this compound forms a zwitterionic intermediate.[1][3][4] This is followed by a conrotatory ring closure to yield the final β-lactam product.[3]
Q2: My reaction is resulting in a low yield or no product at all. What are the common causes?
A2: Low or no yield in a Staudinger cycloaddition can stem from several factors:
-
This compound Instability: Ketenes are highly reactive and can easily polymerize or react with moisture. It is crucial to use anhydrous conditions and generate the this compound in situ.[5][6]
-
Imine Reactivity: The nucleophilicity of the imine is key. Electron-donating groups on the imine generally increase reactivity, while electron-withdrawing groups can hinder the initial nucleophilic attack.[1][5]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Suboptimal Temperature: Many Staudinger reactions require low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and this compound decomposition.[6]
Q3: I am observing poor stereoselectivity in my reaction. How can I improve it?
A3: Stereoselectivity in the Staudinger reaction is a complex issue influenced by multiple factors:
-
Imine Geometry: Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1][7]
-
Substituent Effects: Electron-donating groups on the this compound and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the ring closure. Conversely, electron-withdrawing groups on the this compound and electron-donating groups on the imine can lead to the trans product by allowing for isomerization of the zwitterionic intermediate.[5]
-
Solvent Polarity: The polarity of the solvent can influence the lifetime of the zwitterionic intermediate. Polar solvents can stabilize the intermediate, allowing more time for isomerization and potentially leading to a higher proportion of the trans product.[8] Non-polar solvents often favor the cis product.[8]
-
Temperature: Reaction temperature can significantly impact the diastereoselectivity. The effect is dependent on the specific substrates, but lower temperatures often lead to higher selectivity.[9][10]
Q4: What are common side reactions in the Staudinger cycloaddition?
A4: Besides this compound polymerization, other side reactions can occur:
-
Reaction with Amine: If a tertiary amine is used to generate the this compound from an acyl chloride, it can react with the this compound itself.
-
Self-Condensation of the this compound: Ketenes can dimerize or polymerize, especially at higher concentrations and temperatures.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the this compound to a carboxylic acid or the imine to an aldehyde and an amine.
-
[4+2] Cycloaddition: With α,β-unsaturated imines, a [4+2] cycloaddition can sometimes compete with the desired [2+2] cycloaddition.[3][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | This compound decomposition/polymerization. | Ensure strictly anhydrous conditions. Generate the this compound in situ at low temperatures (-78 °C to 0 °C). Use a dilute solution to minimize polymerization.[6] |
| Low imine reactivity. | Consider using an imine with more electron-donating substituents. If this is not possible, you may need to use higher temperatures, but this can impact stereoselectivity.[5] | |
| Incorrect order of reagent addition. | The order of addition can be critical. A common procedure is to add the acyl chloride to a solution of the imine and a tertiary amine. Experiment with different addition orders.[4] | |
| Poor Diastereoselectivity | Suboptimal solvent choice. | Test a range of solvents with varying polarities. Non-polar solvents like toluene often favor cis products, while more polar solvents like dichloromethane may favor trans products.[8] |
| Reaction temperature is too high. | Lowering the reaction temperature can often improve diastereoselectivity.[10] | |
| Imine isomerization. | The E/Z isomerization of the starting imine can affect the stereochemical outcome.[2] Ensure the stereochemical purity of your starting imine. | |
| Formation of Multiple Byproducts | Presence of moisture. | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[6] |
| This compound is too reactive. | If using a highly reactive this compound, consider using a less reactive precursor or running the reaction at a lower temperature. | |
| Side reaction with the base. | Use a non-nucleophilic, sterically hindered base for this compound generation. |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of solvent and temperature on the Staudinger cycloaddition, based on literature data.
Table 1: Effect of Solvent on Diastereoselectivity
| This compound | Imine | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Methoxythis compound | (E)-N-2-naphthyl phenyl imine | Dichloromethane | -78 to rt | - | 3:1 |
| Methoxythis compound | (E)-N-2-naphthyl phenyl imine | Toluene | rt | - | - (trans preference) |
| Acetoxythis compound | Diaryl imine | Dichloromethane | -78 to rt | 70 | Mixture of cis and trans |
| Acetoxythis compound | Diaryl imine | Toluene | -78 to rt | - | Predominantly trans |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Temperature on Diastereoselectivity
| This compound | Imine | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| Phenylthis compound | Benzalaniline | Toluene | 0 | 90:10 |
| Phenylthis compound | Benzalaniline | Toluene | 25 | 80:20 |
| Phenylthis compound | Benzalaniline | Toluene | 50 | 65:35 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
General Protocol for the Staudinger Cycloaddition
This protocol describes a general method for the in situ generation of a this compound from an acyl chloride and its subsequent reaction with an imine.
Materials:
-
Imine (1.0 equiv)
-
Acyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv, freshly distilled)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the imine (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C, 0 °C, or room temperature).
-
Add the triethylamine (1.5 equiv) to the stirred solution.
-
Dissolve the acyl chloride (1.2 equiv) in a small amount of the anhydrous solvent in the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Allow the reaction to stir at the chosen temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Staudinger this compound-imine cycloaddition.
Caption: Troubleshooting flowchart for common issues in Staudinger cycloadditions.
Caption: Key factors influencing the stereoselectivity of the Staudinger cycloaddition.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of the this compound-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Notable and obvious this compound substituent-dependent effect of temperature on the stereoselectivity in the staudinger reaction - Beijing Institute of Technology [pure.bit.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
preventing polymerization of ketenes during in situ generation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in-situ generation of ketenes, with a primary focus on preventing unwanted polymerization.
Ketenes are highly valuable, reactive intermediates in organic synthesis, enabling powerful transformations like β-lactam synthesis and homologation of carboxylic acids.[1][2] However, their high reactivity is also their main challenge; they are unstable and cannot be stored.[3] In the absence of a suitable trapping agent, ketenes readily undergo dimerization or polymerization, significantly reducing the yield of the desired product.[3][4] This guide is designed to help you navigate these challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes ketenes so reactive and prone to polymerization? A1: Ketenes possess a cumulated double bond system (RR'C=C=O). The central carbon atom is sp-hybridized, making the molecule highly electrophilic at this position.[3] This inherent reactivity allows them to react readily with nucleophiles. In the absence of a suitable reaction partner, a ketene molecule can act as both the electrophile and the nucleophile, leading to a [2+2] cycloaddition with another this compound molecule to form a dimer.[3] This process can continue, leading to oligomers or polymers.
Q2: What are the most common methods for generating ketenes in situ? A2: Several methods are widely used, each with its own advantages and disadvantages. The most common include:
-
Dehydrohalogenation of Acyl Chlorides: This classic method uses a base, typically a tertiary amine, to eliminate HCl from an acyl chloride.[1][5] It is a popular choice due to the low cost and availability of starting materials.
-
Wolff Rearrangement: This reaction converts an α-diazocarbonyl compound into a this compound through thermal, photochemical, or metal-catalyzed extrusion of nitrogen gas (N₂).[2][4] It is considered a very "clean" reaction because the only byproduct is N₂.
-
Thermolysis of Precursors: High temperatures can be used to generate ketenes from precursors like alkoxyalkynes or Meldrum's acid derivatives.[6][7]
-
Dehalogenation of α-Haloacyl Halides: This method employs a reducing agent, such as zinc, to generate the this compound.[8]
Q3: How does the structure of the this compound affect its stability and tendency to polymerize? A3: The substituents on the this compound play a significant role. Disubstituted ketenes are generally more stable than monosubstituted or unsubstituted ketenes due to steric hindrance, which slows down the rate of dimerization.[1] Monosubstituted ketenes are highly reactive and must be generated and used in situ.[1] Unsubstituted this compound (H₂C=C=O) is extremely reactive and readily polymerizes.
Troubleshooting Guide: Preventing Polymerization
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction mixture turned into a solid mass or a viscous, intractable oil, with little to no desired product.
-
Likely Cause: This is a classic sign of runaway dimerization or polymerization.[9] The concentration of the in-situ generated this compound became too high, favoring self-reaction over reaction with your intended trapping agent.
-
Solutions & Optimization:
-
Reduce Reaction Temperature: Temperature has a significant effect on reaction rates, including the rate of polymerization.[10] Running the reaction at the lowest temperature that still permits product formation is critical. For base-promoted dehydrohalogenations, temperatures as low as -78 °C are often used.[1][11] For Wolff rearrangements, photochemical or metal-catalyzed variants are preferred over high-temperature thermolysis to avoid side reactions.[4]
-
Maintain a Low Concentration of this compound: The key to preventing polymerization is to ensure the this compound reacts with the trapping agent as soon as it is formed. This is achieved by maintaining an extremely low steady-state concentration of the this compound.
-
Slow Addition: Add the this compound precursor (e.g., the acyl chloride) slowly via syringe pump to a solution already containing the base and the trapping agent (e.g., an imine or alcohol).[12] This ensures the this compound is generated in the immediate presence of its reaction partner.
-
Use Continuous Flow: Continuous flow reactors are exceptionally well-suited for handling reactive intermediates.[13] The small reactor volume and rapid mixing ensure that the generated this compound is immediately consumed by the trapping agent, effectively suppressing polymerization.[14][15]
-
-
Optimize Your Choice of Solvent: While reaction-dependent, nonpolar solvents are often recommended to discourage this compound dimerization.[3] Solvents like toluene and THF are commonly employed.[1][11] Theoretical studies suggest that polar solvents can stabilize zwitterionic intermediates that may be involved in dimerization pathways.[16]
-
Troubleshooting Workflow for Polymerization Issues
Caption: Troubleshooting workflow for low yield and polymerization.
Problem 2: My reaction is messy, and purification is difficult due to ammonium salt byproducts.
-
Likely Cause: This is a common drawback of using standard tertiary amines (e.g., triethylamine) for the dehydrohalogenation of acyl chlorides. The resulting triethylammonium chloride salt can be difficult to remove and may interfere with the reaction.[1]
-
Solutions & Optimization:
-
Use a "Shuttle Deprotonation" System: This method uses a catalytic amount of a kinetic base (which can be a chiral catalyst) and a stoichiometric amount of a non-nucleophilic, strong thermodynamic base.[1] The catalyst generates the this compound, and the proton is irreversibly transferred to the "proton sponge," preventing the formation of interfering salts.
-
Employ a Heterogeneous Base: Using a solid-supported base (like a resin-bound phosphazene base) or an inorganic base like sodium hydride (NaH) with a crown ether allows the base and its byproduct to be removed by simple filtration.[11]
-
Change the Generation Method: If dehydrohalogenation proves consistently problematic, switching to the Wolff rearrangement is an excellent alternative. The reaction is very clean, generating only nitrogen gas as a byproduct, which simplifies purification.[2][17]
-
Data Summary: this compound Generation Methods & Polymerization Risk
| Generation Method | Common Precursor | Reagents / Conditions | Byproducts | Polymerization Risk | Pros & Cons |
| Dehydrohalogenation | Acyl Chloride | Tertiary Amine (e.g., Et₃N) | Ammonium Salt | High | Pro: Inexpensive reagents. Con: Byproduct issues, high polymerization risk if not controlled.[1] |
| Shuttle Deprotonation | Acyl Chloride | Cat. Kinetic Base, Stoich. Thermodynamic Base (e.g., Proton Sponge) | Protonated Sponge | Medium | Pro: Cleaner than standard method, avoids ammonium salts. Con: Bases can be expensive.[1] |
| Wolff Rearrangement | α-Diazo Ketone | Light (hν), Heat (Δ), or Metal Catalyst (e.g., Ag₂O) | N₂ | Low-Medium | Pro: Very clean, only N₂ byproduct. Con: Diazo precursors can be unstable/hazardous.[2][4] |
| Thermolysis | Alkoxyalkyne | High Temperature (e.g., 140-180 °C) | Alkene | Medium | Pro: Clean byproducts. Con: Requires high temperatures which can degrade sensitive substrates.[14][15] |
Key Experimental Protocols
Protocol 1: In Situ this compound Generation via Shuttle Deprotonation
This protocol is adapted from methodology that utilizes a non-nucleophilic base to minimize side products.[1][11]
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the trapping agent (e.g., imine, 1.0 equiv), the catalytic kinetic base (e.g., Benzoylquinine (BQ), 0.1 equiv), and the stoichiometric thermodynamic base (e.g., Proton Sponge, 1.1 equiv) to a flame-dried flask containing the appropriate anhydrous solvent (e.g., Toluene).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
This compound Generation: Dissolve the acyl chloride (1.1 equiv) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 2-4 hours, monitoring by TLC or LCMS.
-
Workup: Quench the reaction at low temperature with a suitable reagent (e.g., saturated NH₄Cl solution). Allow the mixture to warm to room temperature, and proceed with a standard aqueous workup and purification.
Shuttle Deprotonation Mechanism
Caption: Catalytic cycle for shuttle deprotonation.
Protocol 2: In Situ this compound Generation via Photochemical Wolff Rearrangement
This protocol is a general method for the clean generation of ketenes using light.[18]
-
Preparation: In a quartz or borosilicate glass reaction vessel, dissolve the α-diazoketone precursor (1.0 equiv) and the trapping agent (1.0-1.2 equiv) in a suitable degassed, anhydrous solvent (e.g., THF or Dioxane).
-
Irradiation: While stirring vigorously, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter to block wavelengths <290 nm). Maintain the reaction at a constant temperature (e.g., 0 °C or room temperature) using a cooling bath if necessary. Nitrogen gas evolution should be observed.
-
Monitoring: Monitor the disappearance of the α-diazoketone (which is often yellow) by TLC or by observing the cessation of gas evolution.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure and purify the residue by flash chromatography.
References
- 1. Catalytic, asymmetric reactions of ketenes and this compound enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Wolff-Rearrangement [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Generation and Trapping of Ketenes in Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Mechanistic of this compound and Halogenated this compound Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trapping Transient Ketene Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with transient ketene intermediates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound trapping reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound trapping reactions are a frequent issue, primarily due to the high reactivity and instability of this compound intermediates.[1] Here are the most common culprits and troubleshooting steps:
-
This compound Dimerization: Ketenes readily undergo [2+2] cycloaddition with themselves to form dimers.[2] This is a significant competing reaction that consumes the this compound before it can be trapped by the desired nucleophile.
-
Solution:
-
Increase Trapping Agent Concentration: Use a higher concentration of your nucleophile (alcohol, amine, etc.) to favor the intermolecular trapping reaction over dimerization.
-
Slow Generation of this compound: If your method of this compound generation allows, produce the this compound slowly in the presence of the trapping agent. This keeps the instantaneous concentration of the this compound low, minimizing dimerization. Flow chemistry is particularly effective for this.[3][4]
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more than the rate of the desired trapping reaction. However, some this compound generation methods require high temperatures.
-
-
-
Inefficient Trapping: The nucleophile may not be reactive enough to trap the this compound efficiently.
-
Solution:
-
Use a Catalyst: For less reactive nucleophiles like alcohols, the addition of a tertiary amine catalyst (e.g., pyridine, DMAP) can significantly improve the trapping efficiency and yield of the desired ester.[3][4]
-
Switch to a More Reactive Nucleophile: If possible, consider using a more nucleophilic trapping agent. Amines are generally more reactive towards ketenes than alcohols.
-
-
-
Side Reactions with Precursors: The generated this compound can sometimes react with the starting material used for its generation. For example, in the thermolysis of alkoxyalkynes, the this compound can undergo a [2+2] cycloaddition with the parent alkoxyalkyne.[3][4]
-
Solution:
-
Optimize Reaction Conditions: Adjusting the temperature and flow rate (in flow chemistry) can help to find a window where the this compound generation and trapping are efficient, while the side reaction is minimized.[3][4]
-
Use a Catalyst for Trapping: As mentioned above, a catalyst can accelerate the desired trapping reaction, making it outcompete the undesired side reaction.[3][4]
-
-
-
Decomposition of this compound or Product: Ketenes and the resulting products can be unstable under the reaction conditions.
-
Solution:
-
Minimize Reaction Time: Use conditions that allow for rapid generation and trapping. Flow chemistry excels at this by allowing for very short residence times at high temperatures.[3][4]
-
Immediate Work-up: Process the reaction mixture as soon as it is complete to isolate the product and prevent degradation.
-
-
Q2: I am not observing the characteristic this compound peak in my in-situ IR spectrum. What could be the reason?
A2: The absence of a this compound peak in your IR spectrum (typically a strong absorption around 2100-2200 cm⁻¹) can be due to several factors:
-
This compound is Too Transient: The this compound may be reacting as quickly as it is formed. If your trapping agent is highly reactive and present in a sufficient concentration, the steady-state concentration of the this compound might be below the detection limit of your IR spectrometer. This is often the case in well-optimized, efficient reactions.
-
This compound Generation has Failed: The conditions for generating the this compound may not have been met.
-
Solution:
-
Verify Precursor Quality: Ensure your starting material is pure and has not degraded.
-
Check Reaction Conditions: Double-check the temperature, pressure, and any reagents used for the generation step. For example, in dehydrohalogenation of acyl chlorides, the base might be a limiting factor.[5] In thermolysis reactions, the temperature might be too low.[3][4]
-
Run a Control Experiment: Attempt to generate a known, more stable this compound (like diphenylthis compound) under similar conditions to verify your setup and procedure. Diphenylthis compound can be identified by a characteristic IR stretch at 2100 cm⁻¹.[5]
-
-
-
Instrumental Issues:
-
Solution:
-
Check Spectrometer Settings: Ensure your IR spectrometer is scanning the correct frequency range and has sufficient sensitivity.
-
Background Spectrum: Make sure you have taken a proper background spectrum of your reaction mixture before initiating this compound generation.
-
-
Q3: My attempt to trap a this compound with an alcohol is giving poor yields, but trapping with an amine works well. Why is this and how can I improve the alcohol trapping?
A3: This is a common observation and is due to the difference in nucleophilicity between amines and alcohols. Amines are generally much stronger nucleophiles and react more rapidly with the electrophilic this compound. Alcohols are weaker nucleophiles, and their reaction with ketenes can be slow, allowing competing side reactions like dimerization or reaction with the this compound precursor to dominate.[3][4]
To improve the yield of the ester from alcohol trapping:
-
Catalysis is Key: The addition of a tertiary amine catalyst, such as 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), is often necessary.[3][4] The catalyst activates the this compound, making it more susceptible to nucleophilic attack by the alcohol.
-
Use an Excess of the Alcohol: Pushing the equilibrium towards the product by using a large excess of the alcohol can be effective, especially if the alcohol is also used as the solvent.
-
Anhydrous Conditions: Ensure your reaction is free of water, as water can compete with the alcohol in trapping the this compound, leading to the formation of a carboxylic acid byproduct.
Data Presentation
Table 1: Acylation of Amines by In-Situ this compound Formation in Flow
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-2-hexyl-decanamide | 85 |
| 2 | Aniline | N-phenyl-2-hexyl-decanamide | 75 |
| 3 | Pyrrolidine | 1-(2-hexyldecanoyl)pyrrolidine | 88 |
| 4 | Di-n-butylamine | N,N-dibutyl-2-hexyldecanamide | 82 |
| 5 | Morpholine | 4-(2-hexyldecanoyl)morpholine | 84 |
Reaction Conditions: Thermolysis of 1-ethoxydec-1-yne with 1 equivalent of amine in toluene at 180 °C with a 10-minute residence time. Yields are for isolated products of >95% purity.[3]
Table 2: Catalytic Acylation of Alcohols by In-Situ this compound Formation in Flow
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl 2-hexyldecanoate | 71 |
| 2 | Hexan-1-ol | Hexyl 2-hexyldecanoate | 68 |
| 3 | Geraniol | Geranyl 2-hexyldecanoate | 77 |
| 4 | 2-Methylbutanol | 2-Methylbutyl 2-hexyldecanoate | 75 |
| 5 | 2-Propanol | Isopropyl 2-hexyldecanoate | 66 |
| 6 | tert-Butanol | tert-Butyl 2-hexyldecanoate | 0 |
Reaction Conditions: Thermolysis of 1-ethoxydec-1-yne with 1 equivalent of alcohol and 1 equivalent of DABCO catalyst in toluene at 180 °C with a 10-minute residence time. Yields are for isolated products of >95% purity.[3]
Experimental Protocols
Protocol 1: Generation and Trapping of Ketenes from Alkoxyalkynes in a Flow System
This protocol is based on the work of Whitby and coworkers and describes the generation of a this compound by thermolysis of an alkoxyalkyne and its subsequent trapping with a nucleophile in a continuous flow reactor.[3][4]
Materials:
-
Alkoxyalkyne precursor (e.g., 1-ethoxydec-1-yne)
-
Nucleophile (e.g., benzylamine or benzyl alcohol)
-
Catalyst (e.g., DABCO, for alcohol trapping)
-
Anhydrous toluene (solvent)
-
Flow chemistry system (e.g., Vapourtec R2+/R4) equipped with a heated reactor coil and inline IR spectrometer.
Procedure:
-
Prepare a stock solution of the alkoxyalkyne, nucleophile, and catalyst (if applicable) in anhydrous toluene.
-
Set up the flow chemistry system with the desired reactor temperature (e.g., 180 °C) and flow rate to achieve the target residence time (e.g., 10 minutes).
-
Pump the reagent solution through the heated reactor. The alkoxyalkyne undergoes a pericyclic reaction to generate the this compound intermediate and a volatile alkene byproduct.
-
The this compound is immediately trapped in situ by the nucleophile present in the reaction mixture.
-
The output from the reactor can be monitored in real-time using an inline IR spectrometer to observe the disappearance of starting materials and the formation of the product.
-
Collect the product stream.
-
Perform an aqueous work-up and remove the solvent in vacuo to isolate the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Wolff Rearrangement of an α-Diazoketone
The Wolff rearrangement is a classic method for generating ketenes from α-diazoketones, which can be initiated thermally, photochemically, or with a metal catalyst.[6]
Materials:
-
α-Diazoketone
-
Trapping agent (e.g., water, alcohol, or amine)
-
Solvent (e.g., THF, methanol)
-
Light source (for photochemical rearrangement, e.g., a UV lamp) or a heat source.
Procedure:
-
Dissolve the α-diazoketone and an excess of the trapping agent in a suitable solvent in a reaction vessel appropriate for the chosen initiation method (e.g., a quartz tube for photochemistry).
-
Initiate the reaction by either irradiating the solution with UV light or by heating it. Nitrogen gas will be evolved.
-
The rearrangement of the intermediate α-ketocarbene forms the this compound.
-
The this compound is trapped by the nucleophile in the reaction mixture to form the corresponding carboxylic acid, ester, or amide.[6]
-
Monitor the reaction by TLC or another suitable method until the starting material is consumed.
-
Remove the solvent and purify the product as required.
Visualizations
References
controlling stereoselectivity in asymmetric ketene cycloadditions
Welcome to the technical support center for asymmetric ketene cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during asymmetric this compound cycloaddition reactions, offering potential causes and solutions.
Problem 1: Low Enantioselectivity or Diastereoselectivity
You are observing poor stereochemical control in your reaction, resulting in a mixture of stereoisomers.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Chiral Auxiliary | The choice of catalyst or chiral auxiliary is crucial for achieving high stereoselectivity.[1][2] Consider screening a variety of chiral Lewis acids (e.g., complexes of Al(III), Fe(II), Ti(IV), Cu(II)) or Lewis bases (e.g., Cinchona alkaloids).[3] The structure of the catalyst and its interaction with the substrates directly influence the transition state and, therefore, the stereochemical outcome.[4] For substrate-controlled reactions, ensure the chiral auxiliary is appropriately matched to the substrate to effectively direct the approach of the this compound.[2] |
| Incorrect Solvent | The polarity of the solvent can significantly impact the reaction mechanism and stereoselectivity.[5][6] In some cases, polar solvents can stabilize zwitterionic intermediates, potentially altering the reaction pathway from a concerted to a stepwise process, which can affect stereocontrol.[6] Computational studies suggest that electrostatic solute-solvent interactions are critical in controlling the stereoselectivity of this compound-imine cycloadditions.[5] Experiment with a range of solvents with varying dielectric constants (e.g., toluene, THF, dichloromethane, acetonitrile).[7] |
| Reaction Temperature | Temperature can influence the flexibility of the transition state. Lowering the reaction temperature often leads to a more ordered transition state, which can enhance stereoselectivity. Conversely, higher temperatures may be necessary for sluggish reactions but can be detrimental to selectivity. |
| Improper this compound Generation | The method of this compound generation can affect its purity and reactivity. For in situ generation from acyl chlorides, the choice of base is important.[1] Resin-bound bases can be advantageous as they simplify purification and prevent potential side reactions from soluble amine byproducts.[1] |
| Substrate-Related Issues | The electronic and steric properties of both the this compound and the ketenophile (alkene, imine, etc.) play a significant role. For this compound-alkene cycloadditions, Lewis acid promotion can improve diastereoselectivity and, in some cases, even invert the selectivity compared to thermal conditions.[8][9][10][11] The geometry of the imine is also critical in Staudinger reactions, with (E)-imines generally yielding cis-β-lactams and (Z)-imines yielding trans-β-lactams.[12] |
Problem 2: Low Reaction Yield
The desired cycloadduct is being formed in low quantities.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| This compound Dimerization or Polymerization | Ketenes are highly reactive and can undergo self-cycloaddition.[13] This is particularly prevalent with ketenes bearing electron-donating or conjugated substituents.[14] To minimize this, consider using a slow addition of the this compound precursor to maintain a low concentration of the this compound in the reaction mixture. |
| Decomposition of Reactants or Products | The reactants or the cycloadduct may be unstable under the reaction conditions. Ensure all reagents and solvents are pure and dry. The use of an inert atmosphere (e.g., nitrogen or argon) is often necessary. |
| Suboptimal Reaction Conditions | The reaction may require optimization of concentration, temperature, or reaction time. Lewis acid catalysis can significantly accelerate the reaction rate in this compound-alkene cycloadditions.[10][11] |
| Poor Reactivity of Substrates | Some ketenes or ketenophiles are inherently less reactive. For example, reactions of hydrogen- and/or carbon-substituted ketenes are often limited to activated alkenes under thermal conditions.[8] Using a Lewis acid can enhance the reactivity of unactivated alkenes.[8] |
Problem 3: Formation of Unexpected Side Products
The reaction is producing significant amounts of undesired byproducts.
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| [4+2] vs. [2+2] Cycloaddition | When using α,β-unsaturated imines or ketenes, [4+2] cycloaddition can compete with the desired [2+2] pathway.[12] The reaction conditions, including the solvent and catalyst, can influence this periselectivity.[3] |
| Cascade Reactions | In some Staudinger reactions, cascade [2+2+2] cycloadditions involving two molecules of this compound and one of imine, or one molecule of this compound and two of imine, can occur.[14] The steric and electronic properties of the reactants can favor these alternative pathways.[14] |
| Rearrangement of Products | The initially formed cycloadduct may be unstable and undergo rearrangement under the reaction conditions. For example, the kinetic product of some cycloadditions across the this compound carbonyl can rearrange to the more thermodynamically stable product from cycloaddition across the carbon-carbon double bond upon mild heating.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a this compound-imine cycloaddition (Staudinger reaction)?
A1: The Staudinger reaction is generally considered a two-step process. The first step involves the nucleophilic attack of the imine nitrogen on the central carbon of the this compound, forming a zwitterionic intermediate.[12] The second step is a conrotatory electrocyclization of this intermediate to form the β-lactam ring.[12] The stereochemistry of the final product is influenced by torquoelectronic effects during this ring closure.[12]
Q2: How do Lewis acids influence this compound-alkene [2+2] cycloadditions?
A2: Lewis acids can have several beneficial effects on this compound-alkene cycloadditions:
-
Rate Acceleration: They significantly increase the reaction rate compared to thermal conditions.[10][11]
-
Improved Diastereoselectivity: Lewis acid promotion often leads to higher diastereoselectivity.[8][11]
-
Inverse Diastereoselectivity: In some cases, the use of a Lewis acid can lead to the opposite diastereomer compared to the thermal reaction.[8][9][10][11]
-
Enhanced Reactivity: They enable the use of less reactive, unactivated alkenes.[8]
Computational studies suggest that Lewis acids lower the energy barrier by altering the overlap modes of the frontier molecular orbitals, a mechanism that differs from traditional frontier molecular orbital theory.
Q3: What role does the solvent play in controlling stereoselectivity?
A3: The solvent can have a profound effect on the stereochemical outcome of this compound cycloadditions.[5][6] Polar solvents can stabilize charged intermediates, which may favor a stepwise reaction mechanism over a concerted one.[6] This change in mechanism can directly impact the stereoselectivity. Computational studies have highlighted the importance of electrostatic solute-solvent interactions in controlling the stereoselectivity of this compound-imine cycloadditions.[5] Therefore, screening a range of solvents is a critical step in optimizing these reactions.
Q4: Can you explain the difference between substrate control and catalyst control in asymmetric induction?
A4:
-
Substrate Control: In this approach, the stereochemical outcome is directed by a chiral element that is part of one of the reacting molecules (the substrate).[2] This is often a chiral auxiliary that is temporarily attached to the substrate and later removed.[2]
-
Catalyst Control: Here, a chiral catalyst (which is not consumed in the reaction) creates a chiral environment around the reactants, influencing the transition state and favoring the formation of one stereoisomer over another.[2] This method is often more desirable from an economic standpoint as only a small amount of the chiral material is needed.[3]
Key Experimental Protocols
This section would typically contain detailed, step-by-step procedures for key experiments. Due to the broad nature of the topic, a generalized protocol is provided below as an example. Specific details will vary greatly depending on the specific substrates and catalyst used.
General Protocol for a Lewis Acid-Catalyzed Asymmetric this compound-Alkene Cycloaddition
1. Materials and Setup:
- All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Anhydrous solvents are required.
- The Lewis acid and chiral ligand should be handled under an inert atmosphere.
2. Catalyst Preparation (if applicable):
- In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in the chosen anhydrous solvent.
- Add the Lewis acid solution dropwise at the specified temperature (often -78 °C to 0 °C).
- Stir the resulting solution for the recommended time to allow for complex formation.
3. Cycloaddition Reaction:
- To the catalyst solution, add the alkene.
- In a separate flask, prepare a solution of the acyl chloride precursor to the this compound in the same anhydrous solvent.
- Slowly add the acyl chloride solution and a stoichiometric amount of a non-nucleophilic base (e.g., a hindered amine) to the reaction mixture containing the catalyst and alkene over several hours using a syringe pump. This slow addition helps to minimize this compound dimerization.
- Maintain the reaction at the optimized temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
4. Work-up and Purification:
- Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.
5. Analysis:
- Characterize the product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
- Determine the enantiomeric excess or diastereomeric ratio using chiral HPLC or GC.
Visualizations
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A flowchart for troubleshooting poor stereoselectivity.
General Reaction Pathway for Catalyzed this compound Cycloaddition
Caption: A simplified diagram of a catalyzed this compound cycloaddition.
References
- 1. Catalytic, asymmetric reactions of ketenes and this compound enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Asymmetric [2 + 2] cycloaddition of this compound with aldehydes catalysed by Me3Al complexes of axially chiral 1,1′-binaphthalene-2,2′-diol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects on the stereoselectivity of this compound–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Effects on the Mechanistic of this compound and Halogenated this compound Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 7. [PDF] DFT Study of Stereoselective this compound-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM | Semantic Scholar [semanticscholar.org]
- 8. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Origins of Diastereoselectivity in Lewis Acid Promoted this compoundâAlkene [2 + 2] Cycloadditions - Organic Letters - Figshare [acs.figshare.com]
- 10. Lewis acid-promoted this compound-alkene [2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of the this compound-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organic chemistry - this compound cycloaddition reactivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Annuloselectivity in cycloadditions of ketenes with imines: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding ketene decomposition pathways under thermal stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of ketene.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition pathways for this compound?
A1: Under thermal stress, this compound (CH₂CO) primarily undergoes two competing decomposition pathways:
-
Unimolecular Decomposition: This pathway involves the breaking of the C-C bond to form a methylene radical (CH₂) and carbon monoxide (CO). This is a key reaction in high-temperature chemistry.[1]
-
Bimolecular Reaction: Two this compound molecules can react to form carbon dioxide (CO₂) and allene (C₃H₄). This pathway is more significant at lower temperatures and higher pressures.[2]
The prevalence of each pathway is highly dependent on experimental conditions such as temperature, pressure, and the presence of other chemical species.[2][3]
Q2: I am generating this compound from dithis compound pyrolysis. What are the expected decomposition pathways of dithis compound itself?
A2: The thermal decomposition of dithis compound (4-methylideneoxetan-2-one) proceeds through two main channels:
-
Pathway I: Decomposition into two molecules of this compound. This is kinetically favored.[4][5]
-
Pathway II: Decomposition into allene and carbon dioxide (CO₂). This pathway is thermodynamically favored under standard conditions.[4][5][6]
While the formation of this compound is kinetically preferred, the formation of allene and CO₂ can be significant, especially at elevated temperatures.[4]
Q3: My experimental results show the presence of methane and ethylene. How are these formed?
A3: Methane (CH₄) and ethylene (C₂H₄) are typically considered secondary products in this compound decomposition.[2] Their formation often involves reactions of the primary decomposition products, particularly the methylene radical (CH₂), with other molecules present in the system. For instance, methylene radicals can react with this compound or other hydrocarbons to initiate a chain of reactions leading to methane and ethylene.[3] In some high-temperature flow systems, ethylene and methane have been reported as major products alongside carbon monoxide.[2]
Q4: Does the presence of oxygen affect the decomposition pathways?
A4: Yes, the presence of oxygen can significantly alter the decomposition mechanism. Studies have shown that aerobic conditions (in the presence of oxygen) can facilitate this compound formation from precursors at lower temperatures than anaerobic (oxygen-free) pyrolysis.[7] This is attributed to the involvement of oxygen-derived hydroxyl radicals that can open up lower-energy reaction pathways.[7] Therefore, if your experiment is open to the atmosphere or has oxygen contaminants, you may observe different product distributions and reaction rates compared to experiments conducted under an inert atmosphere.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Precursor Pyrolysis
-
Possible Cause: Suboptimal pyrolysis temperature.
-
Troubleshooting Step: The optimal temperature for this compound generation depends on the precursor. For dithis compound, temperatures in the range of 510–603 K have been used.[4] For acetone, higher temperatures around 700°C are common.[8] Consult literature for the specific precursor you are using and optimize the temperature in your setup. A temperature that is too high can lead to the rapid decomposition of the newly formed this compound.
-
-
Possible Cause: Inefficient trapping of this compound.
-
Troubleshooting Step: this compound is highly reactive and will readily dimerize or polymerize at room temperature.[4] Ensure your trapping system is efficient, typically involving cooling to dry ice temperatures (-78.5°C).[9] A well-designed cold trap immediately following the pyrolysis zone is crucial.
-
-
Possible Cause: Secondary reactions consuming this compound.
Issue 2: Unexpected Side Products Observed (e.g., allene, CO₂, polymers)
-
Possible Cause: Competing decomposition pathways.
-
Possible Cause: this compound dimerization and polymerization.
-
Troubleshooting Step: A dark, viscous material is often a sign of this compound polymerization.[2] This can be minimized by ensuring a rapid and efficient trapping of this compound at low temperatures. Diluting the precursor with an inert gas can also reduce the concentration of this compound in the gas phase, thereby slowing down bimolecular polymerization reactions.[4]
-
-
Possible Cause: Surface-catalyzed reactions in the reactor.
-
Troubleshooting Step: The inner surface of the reactor can influence the reaction. "Deactivating" the surface by running several pyrolysis reactions of this compound or acetone beforehand can help to achieve more consistent results by poisoning active sites that may catalyze side reactions.[2]
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Fluctuation in experimental parameters.
-
Troubleshooting Step: Ensure precise control over temperature, pressure, and flow rates. Small variations in these parameters can significantly impact the kinetics and product distribution of this compound decomposition.
-
-
Possible Cause: Changes in the reactor surface over time.
-
Troubleshooting Step: As mentioned above, the reactor surface can become conditioned over time. It is good practice to either consistently use a well-conditioned reactor or to clean and re-passivate the reactor surface between experiments to ensure reproducibility.
-
-
Possible Cause: Purity of the precursor.
-
Troubleshooting Step: Impurities in the precursor can act as catalysts or inhibitors for the decomposition reactions. Ensure you are using a precursor of known and consistent purity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound and dithis compound thermal decomposition.
Table 1: Activation Energies for Dithis compound Thermal Decomposition
| Decomposition Pathway | Activation Energy (Ea) [kJ/mol] | Computational Method | Reference |
| Dithis compound → 2 this compound | ~236 | M06-2X/cc-pVTZ | [4] |
| Dithis compound → Allene + CO₂ | ~248 | M06-2X/cc-pVTZ | [4] |
| Dithis compound → 2 this compound | 209.2 | Experimental | [4] |
| Dithis compound → 2 this compound | ~190.0 | G2M | [4] |
| Dithis compound → Allene + CO₂ | ~200.0 | G2M | [4] |
Table 2: Experimental Conditions for this compound Thermal Decomposition Studies
| Precursor | Temperature Range | Pressure | System Type | Key Products Observed | Reference |
| This compound | 396-563 °C | ~100 mm Hg | Static | CO, C₂H₄, CH₄, CO₂, Allene | [2] |
| This compound | 1100-1921 K | 1.2-2.7 atm | Shock Tube | CO, C₂H₄, CH₄ | [3] |
| Dithis compound | 510-603 K | 800 Torr | Flow with Argon | This compound, CO₂, unreacted dithis compound | [4] |
| Acetic Acid | 923-1123 K | Not specified | Catalytic (P₂O₃/P₂O₅) | This compound, H₂O | [10] |
| Acetone | ~700 °C | Not specified | This compound Lamp (hot wire) | This compound, Methane | [8][11] |
Experimental Protocols
1. This compound Generation by Flash Vacuum Pyrolysis (FVP) of Dithis compound
This method is suitable for generating pure this compound for subsequent reactions or spectroscopic analysis.
-
Apparatus: A standard FVP setup consists of a sample inlet, a quartz pyrolysis tube heated by a furnace, and a cold trap (e.g., a cold finger) cooled with liquid nitrogen. The system is maintained under high vacuum (typically < 0.1 Torr).[12]
-
Procedure:
-
Assemble the FVP apparatus and ensure all connections are vacuum-tight.
-
Heat the quartz tube to the desired pyrolysis temperature (e.g., 550 °C).[9]
-
Cool the cold trap with liquid nitrogen.
-
Introduce dithis compound into the hot pyrolysis tube at a slow, controlled rate. This can be done by gentle heating of a sample flask containing dithis compound and allowing the vapor to be drawn into the pyrolysis tube.
-
The dithis compound decomposes in the hot zone, and the resulting gas mixture travels to the cold trap.
-
This compound, being volatile, will condense in the liquid nitrogen trap, while less volatile unreacted dithis compound and byproducts may condense in warmer parts of the apparatus.
-
Once the pyrolysis is complete, the this compound can be used directly from the trap or carefully distilled to another container.
-
Caution: this compound is a toxic gas. All operations should be performed in a well-ventilated fume hood.[9][13]
2. Analysis of Decomposition Products using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Collection: A gas-tight syringe can be used to collect a sample of the gas phase from the reaction vessel at different time points. Alternatively, for flow experiments, the output stream can be directed to a sample loop of a GC.
-
GC Separation: A suitable GC column (e.g., a PLOT Q or a low-polarity capillary column) is used to separate the different components of the product mixture. The oven temperature program should be optimized to achieve good separation of expected products like CO, CO₂, methane, ethylene, allene, and unreacted this compound.
-
MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns. Comparison with a standard mass spectral library (e.g., NIST) can aid in compound identification. Quantification can be achieved by calibrating the instrument with known standards for the compounds of interest.
Visualizations
Caption: Primary thermal decomposition pathways of this compound.
Caption: Competing pyrolysis pathways of dithis compound.
Caption: Experimental workflow for Flash Vacuum Pyrolysis (FVP).
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. combustion-institute.it [combustion-institute.it]
- 4. Structural, thermochemical and kinetic insights on the pyrolysis of dithis compound to produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural, thermochemical and kinetic insights on the pyrolysis of dithis compound to produce this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Ketene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from ketene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction product?
A1: Common impurities include unreacted starting materials such as alcohols or amines, the acid chloride used for in situ this compound generation, triethylamine hydrochloride byproduct, and this compound dimers or polymers. For instance, in the synthesis of alkyl this compound dimers (AKDs), insoluble triethylamine hydrochloride is a primary byproduct that is typically removed by filtration.[1] Additionally, unreacted this compound can dimerize, especially with monosubstituted ketenes, leading to cyclobutanedione or β-lactone dimers.
Q2: My this compound reaction product is a thermally sensitive oil. What is the best purification method?
A2: For thermally sensitive oils, flash column chromatography is generally the preferred method over distillation. This technique avoids high temperatures that can lead to decomposition. It is crucial to select an appropriate solvent system that provides good separation of your product from impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column.
Q3: How can I prevent the hydrolysis of my ester or β-lactone product during workup?
A3: Hydrolysis of ester and β-lactone products is a common issue, often catalyzed by acidic or basic conditions.[2][3][4][5] To prevent this, it is important to perform aqueous workups with neutral or near-neutral water. If an acid or base wash is necessary, it should be done quickly at low temperatures and immediately followed by a neutralization step. Using a buffered solution can also help maintain a stable pH.
Q4: I am having trouble removing a very polar byproduct from my less polar amide product. What should I do?
A4: If you are facing difficulty in separating a polar byproduct from a less polar amide, recrystallization is often a good strategy.[4][6] Find a solvent system where your amide has good solubility at high temperatures but is poorly soluble at low temperatures, while the impurity remains in solution. Polar solvents like ethanol, acetone, or acetonitrile are often good starting points for the recrystallization of amides.[4][6]
Q5: Can I use distillation to purify my acetoacetate ester?
A5: Yes, distillation is a common method for purifying acetoacetate esters like ethyl and methyl acetoacetate.[7][8] However, these esters can decompose at their atmospheric boiling points. Therefore, it is highly recommended to perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation. For example, ethyl acetoacetate can be distilled at 76-80°C at 18 mm Hg.
Troubleshooting Guides
Issue 1: Low Yield of β-Lactam After Flash Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is lost on the column | The silica gel used in flash chromatography can be slightly acidic, which may cause degradation of sensitive β-lactams. Solution: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane) before packing the column. |
| Poor separation from byproducts | The zwitterionic intermediate in the Staudinger reaction can lead to various side products.[3][9] An improper solvent system may not effectively separate these from the desired β-lactam. Solution: Carefully optimize the solvent system using TLC. A common mobile phase for β-lactams is a mixture of ethyl acetate and hexanes. A gradient elution, starting with a low polarity and gradually increasing it, can improve separation. |
| Co-elution with triphenylphosphine oxide | In Staudinger reactions using an azide and triphenylphosphine, the resulting triphenylphosphine oxide can be a major impurity that is sometimes difficult to separate by chromatography. Solution: Before chromatography, attempt to precipitate the triphenylphosphine oxide from the crude reaction mixture by adding a non-polar solvent like diethyl ether or hexanes and filtering. |
Issue 2: Amide Product is Contaminated with Unreacted Carboxylic Acid
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | The reaction between the this compound and the amine may not have gone to completion. |
| Hydrolysis of this compound | If water is present in the reaction, this compound can hydrolyze to form a carboxylic acid.[2][3][4][5] |
| Solution | Aqueous Workup: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer, while the neutral amide remains in the organic phase. Be cautious with β-lactams or other sensitive esters, as a strong base or prolonged exposure can cause hydrolysis. |
Issue 3: Polymeric Byproducts Complicating Purification
| Possible Cause | Troubleshooting Steps |
| This compound polymerization | Ketenes, especially monosubstituted ones, are prone to polymerization. This is often catalyzed by impurities. |
| Solution | Precipitation/Filtration: Polymeric byproducts are often insoluble in the reaction solvent. Attempt to remove them by filtration before proceeding with the workup. If the polymer is soluble, try precipitating it by adding a non-solvent. For example, if your reaction is in a polar solvent, adding a non-polar solvent may cause the polymer to crash out. |
| Chromatography: If the polymer is of low molecular weight and remains in solution, it can sometimes be separated by flash chromatography. Polymers will typically have very low Rf values and remain at the baseline of the column. |
Data Presentation
Table 1: Purification of Acetoacetate Esters by Distillation
| Product | Initial Purity | Purification Method | Conditions | Final Purity | Yield | Reference |
| Ethyl Acetoacetate | 91.9% | Fractional Distillation | 10 mm Hg, 40-50°C | 98.8% | 82.3% | [7] |
| Ethyl Acetoacetate | 94.6% | Fractional Distillation | < 45°C vapor temp. | 99.4% | 82.4% | [7] |
| Methyl Acetoacetate | Crude | Extraction & Distillation | - | 93% | 75% | |
| Methyl Acetoacetate | Crude | Fractional Distillation | - | - | 95.2% | [7] |
Table 2: Purification of Amides by Recrystallization
| Product | Crude Yield | Recrystallization Solvent | Final Yield | Purity | Reference |
| Acetanilide | ~2 g (impure) | Water | - | High (based on melting point) | [10] |
| N-arylacetamides | - | Ethanol, Acetone, or Acetonitrile | - | High | [4][6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a β-Lactam from a Staudinger Reaction
-
Sample Preparation: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Pre-purification (Optional): Dissolve the crude residue in a minimal amount of dichloromethane and add hexanes to precipitate the triphenylphosphine oxide byproduct. Filter the mixture and concentrate the filtrate.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). The optimal solvent system should be determined by TLC beforehand, aiming for an Rf of ~0.2-0.3 for the desired product.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure β-lactam.
-
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified β-lactam.
Protocol 2: Recrystallization of Acetanilide
-
Dissolution: Place approximately 2 grams of crude acetanilide in a 125-mL Erlenmeyer flask with a boiling chip. Add about 35 mL of water.
-
Heating: Heat the mixture to boiling on a hot plate with stirring. Allow it to boil for a few minutes. If all the solid has not dissolved, add more water dropwise until a clear solution is obtained at the boiling point.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting purification strategies.
References
- 1. Staudinger_reaction [chemeurope.com]
- 2. Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 7. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Staudinger Synthesis [organic-chemistry.org]
- 10. athabascau.ca [athabascau.ca]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
troubleshooting low yields in catalytic asymmetric ketene reactions
Welcome to the Technical Support Center for Catalytic Asymmetric Ketene Reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation, with a focus on troubleshooting low reaction yields.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems in your catalytic asymmetric this compound reactions.
Guide 1: Low Yield of Desired Product
Problem: You are observing a low yield of your target molecule, even though preliminary tests or literature reports suggest the reaction should be efficient.
A low yield can stem from various factors, from the quality of your reagents to the specific reaction conditions. The following Q&A format will guide you through the most common culprits and their solutions.
Q1: Could my catalyst be the problem?
A1: Yes, catalyst integrity is one of the most critical factors. Catalyst deactivation or insufficient loading can lead to a significant drop in yield.[1][2]
Troubleshooting Steps:
-
Verify Catalyst Activity: If you suspect deactivation, run a control reaction with a fresh batch of catalyst and compare the results.[2] A significant improvement in yield strongly indicates that the original catalyst was inactive or deactivated.
-
Check for Poisons: Impurities in substrates, reagents, or solvents can act as catalyst poisons.[2] Common poisons include water, sulfur compounds, or other coordinating species that can bind to the catalyst's active sites.[2] Rigorous purification of all components is essential.
-
Optimize Catalyst Loading: While a low catalyst loading might be insufficient to drive the reaction to completion, an excessively high concentration can sometimes lead to side reactions or aggregation, which may reduce yield and selectivity.[1] It is recommended to screen a range of catalyst loadings to find the optimal concentration.
-
Ensure Proper Handling: Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[3] Ensure you are using proper inert atmosphere techniques (e.g., a glovebox or Schlenk line) for storing and handling the catalyst.[2][3]
Q2: Are my reagents and starting materials pure enough?
A2: Absolutely. The purity of your this compound precursor, electrophile, and solvent is paramount.
Troubleshooting Steps:
-
Purify Starting Materials: Impurities in the substrate or other reagents can interfere with the catalyst or lead to unwanted side reactions.[1] Consider purifying your materials by distillation, recrystallization, or chromatography.
-
Use High-Purity, Anhydrous Solvents: The choice of solvent and its purity are critical.[3] The presence of water can deactivate sensitive catalysts.[2] Using freshly distilled or anhydrous grade solvents is highly recommended. For some sensitive catalysts, even trace amounts of water can be detrimental.[2]
-
Address this compound Generation Issues: For ketenes generated in situ, issues with the generation method can be a major source of low yield.[4]
-
Base Selection: The choice of base for dehydrohalogenation of an acid chloride can be crucial. Trialkylammonium byproducts can sometimes erode selectivity.[4] Using a resin-bound base, which can be filtered off, may provide a cleaner solution of the this compound.[4]
-
This compound Stability: Monosubstituted ketenes are generally much more reactive and less stable than disubstituted ones.[4] Their high reactivity can lead to polymerization or other side reactions if not consumed quickly by the desired reaction pathway. The substituents on the this compound play a major role in its stability and reactivity.[4]
-
Q3: Have I optimized the reaction conditions correctly?
A3: Reaction conditions such as temperature, concentration, and reaction time must be carefully optimized for each specific substrate combination.
Troubleshooting Steps:
-
Monitor the Reaction Over Time: A low yield might simply be a result of an incomplete reaction. Take aliquots at different time points to determine if the reaction has stalled or is just proceeding slowly.[1] An increase in reaction time may be necessary.
-
Optimize Reaction Temperature: Temperature can have a profound effect on both yield and selectivity.[5]
-
Lowering the temperature often increases enantioselectivity but may also decrease the reaction rate, potentially leading to lower yields if the reaction does not go to completion.[1][5]
-
Conversely, increasing the temperature might improve the yield for a sluggish reaction but can sometimes lead to lower selectivity or product decomposition.[1]
-
Screening a range of temperatures is crucial to find the optimal balance.[6]
-
-
Adjust Concentration: The concentration of reactants can influence reaction kinetics. If the reaction is bimolecular, very low concentrations may slow the desired reaction, allowing side reactions to become more prominent.
Frequently Asked Questions (FAQs)
Q1: My reaction has high enantioselectivity (>95% ee), but the yield is very low (<30%). What is the most likely cause?
A1: High enantioselectivity with a low yield often points towards issues with reaction kinetics or catalyst stability rather than the stereocontrol of the catalytic cycle itself.[1] The most probable causes are catalyst deactivation, where the active catalyst is effective but dies before the reaction is complete, or a very slow reaction rate that prevents the reaction from reaching completion in a reasonable timeframe.[1][2] You should first try extending the reaction time or moderately increasing the temperature.[1] If that fails, focus on catalyst deactivation by ensuring all reagents and solvents are scrupulously pure and dry.[2]
Q2: How does the solvent choice impact my reaction?
A2: The solvent can influence the reaction in several ways, including reagent solubility, catalyst stability, and the geometry of the transition state, which affects both yield and selectivity.[1][7][8] Apolar or weakly polar organic solvents are common in these reactions.[8] It is often beneficial to screen a range of solvents with different polarities and coordinating abilities to find the optimal medium for your specific reaction.[1]
Q3: I am generating my this compound in situ from an acid chloride and a base. Could byproducts from this step be inhibiting my reaction?
A3: Yes. When generating ketenes from acid chlorides and an amine base (e.g., triethylamine), a stoichiometric amount of trialkylammonium salt is produced as a byproduct.[4] In some cases, these salts can act as Brønsted acids or otherwise interfere with the catalytic cycle, potentially eroding selectivity or yield.[4] If you suspect this is an issue, consider alternative methods for this compound generation, such as using a solid-supported base that can be removed by filtration before the main reaction.[4]
Q4: Can I use a Lewis acid co-catalyst to improve my yield?
A4: In some cases, yes. For certain sluggish cycloaddition reactions, the use of a Lewis acid co-catalyst has been shown to enhance the reaction rate and overall yield.[4] This approach can be particularly effective for reactions that simply proceed slowly under standard conditions.[4]
Data Presentation
Optimizing reaction parameters is key to improving yield. The following tables illustrate the impact of temperature and solvent on a hypothetical catalytic asymmetric this compound reaction.
Table 1: Effect of Temperature on Reaction Yield and Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 0 | 65 | 90 |
| 2 | -20 | 70 | 95 |
| 3 | -40 | 55 | 98 |
| 4 | -78 | 20 | >99 |
Data inspired by the general trend that lower temperatures often increase enantioselectivity but may decrease reaction rates and overall yield if the reaction does not reach completion.[5][6]
Table 2: Effect of Solvent on Reaction Yield and Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 85 | 92 |
| 2 | Dichloromethane | 9.1 | 78 | 95 |
| 3 | Diethyl Ether | 4.3 | 91 | 88 |
| 4 | THF | 7.6 | 82 | 90 |
This table illustrates how solvent choice can significantly influence reaction outcomes. The optimal solvent must often be determined empirically through screening.[1][8]
Experimental Protocols
General Protocol for a Catalytic Asymmetric Addition to a this compound
This protocol provides a general workflow for setting up a catalytic asymmetric reaction involving an in situ generated this compound. Note: All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
Chiral catalyst (e.g., 1-5 mol%)
-
This compound precursor (e.g., an acid chloride, 1.2 equivalents)
-
Electrophile (e.g., an aldehyde or imine, 1.0 equivalent)
-
Base (e.g., Hünig's base or a non-nucleophilic amine, 1.2 equivalents)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF)
Procedure:
-
Flask Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral catalyst (e.g., 0.02 mmol, 2 mol%).
-
Addition of Reagents: Add the anhydrous solvent (e.g., 10 mL) followed by the electrophile (1.0 mmol). Cool the solution to the desired reaction temperature (e.g., -78 °C) using an appropriate cooling bath.
-
This compound Generation: In a separate flame-dried flask, prepare a solution of the this compound precursor (1.2 mmol) and the base (1.2 mmol) in the same anhydrous solvent (~5 mL).
-
Slow Addition: Add the solution containing the this compound precursor and base to the cooled solution of the catalyst and electrophile dropwise via a syringe pump over a period of 2-4 hours. Slow addition is often critical to keep the concentration of the reactive this compound low, minimizing side reactions like polymerization.[9]
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the reaction progress by TLC or GC/LC-MS by periodically taking small aliquots.
-
Quenching and Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a suitable reagent (e.g., a primary amine like n-propylamine to consume any remaining this compound, or a saturated aqueous solution of NH₄Cl).[9]
-
Purification: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, perform an aqueous workup, and extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
Analysis: Purify the crude product by flash column chromatography on silica gel.[9] Characterize the final product and determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yields.
General Catalytic Cycle
Caption: Simplified catalytic cycle for an asymmetric this compound reaction.
Reaction Parameter Relationships
Caption: Logical relationships between key parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic, asymmetric reactions of ketenes and this compound enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Asymmetric (ene–endo)‑Carbonyl–Ene Type Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
identifying and minimizing side reactions of ketenes with nucleophiles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ketenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions when reacting ketenes with nucleophiles.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Side Reactions with Amine Nucleophiles
Question: My reaction of a ketene with a primary amine is giving low yields of the desired amide and a significant amount of a high-molecular-weight, insoluble material. What is happening and how can I fix it?
Answer: The primary issue is likely the dimerization or polymerization of the highly reactive this compound.[1] Ketenes can react with themselves, especially in the absence of a sufficiently reactive nucleophile or at high concentrations. The insoluble material is likely a this compound polymer. Another possibility is that the desired amide is reacting further with the this compound.
Troubleshooting Steps:
-
Control this compound Concentration: Ketenes are typically generated in situ for immediate consumption to avoid these side reactions.[2][3] A slow addition of the this compound precursor to the reaction mixture containing the amine can help maintain a low, steady concentration of the this compound, favoring the reaction with the amine over self-reaction.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to decrease the rate of this compound dimerization and polymerization.
-
Solvent Choice: Use a solvent in which the this compound is soluble but does not react. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common choices.[2]
-
Excess Nucleophile: Using a slight excess of the amine can help to more effectively trap the this compound as it is formed.
Question: I am trying to selectively acylate a primary amine in the presence of a secondary amine, but I am getting a mixture of products. How can I improve the selectivity?
Answer: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, which should favor the formation of the primary amide. However, if the reaction conditions are not optimized, competitive acylation will occur.
Troubleshooting Steps:
-
Stoichiometry Control: Use a stoichiometric amount or a slight deficiency of the this compound relative to the primary amine. This will ensure that the more reactive primary amine is consumed first.
-
Reaction Temperature: Lowering the reaction temperature can enhance the selectivity, as the activation energy difference between the reaction with the primary and secondary amine will be more pronounced.
-
Catalyst: While less common for simple aminolysis, certain catalysts could potentially enhance the selectivity. However, careful screening would be required.
Side Reactions with Alcohol Nucleophiles
Question: My this compound-alcohol reaction to form an ester is sluggish and I'm observing significant this compound dimer formation. What can I do to improve the reaction rate and yield?
Answer: Alcohols are generally less nucleophilic than amines, making their reaction with ketenes slower. This slower reaction rate provides more opportunity for the this compound to dimerize.
Troubleshooting Steps:
-
Acid Catalysis: The addition of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, can significantly accelerate the rate of ester formation.[4]
-
Temperature: While low temperatures are generally recommended to suppress dimerization, a modest increase in temperature may be necessary to achieve a reasonable reaction rate with less reactive alcohols. Careful optimization is key.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the solvent itself.
-
In Situ Generation: As with amines, generating the this compound in the presence of the alcohol ensures it is trapped as it is formed.
Question: I am reacting a this compound with a molecule containing both a hydroxyl and an amino group. How can I selectively form the amide over the ester?
Answer: Amines are inherently more nucleophilic than alcohols. Therefore, the reaction should preferentially form the amide. If you are observing significant ester formation, it may be due to specific structural features of your substrate or non-optimal reaction conditions.
Troubleshooting Steps:
-
pH Control: Under neutral or slightly basic conditions, the amino group will be more nucleophilic. Acidic conditions will protonate the amine, reducing its nucleophilicity and potentially favoring reaction at the hydroxyl group.
-
Protecting Groups: If selectivity cannot be achieved by controlling the reaction conditions, consider protecting the hydroxyl group as a silyl ether or another suitable protecting group before reacting with the this compound. The protecting group can then be removed in a subsequent step.
Side Reactions with Water
Question: My reaction is sensitive to moisture, and I am seeing the formation of a carboxylic acid byproduct. How can I minimize this?
Answer: Ketenes react readily with water to form carboxylic acids.[1][5] This hydrolysis reaction can be a significant side reaction if the reagents or solvent are not dry.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Scavengers: In some cases, adding a water scavenger to the reaction mixture can be beneficial.
-
Reaction Rate: If the desired reaction with the nucleophile is significantly faster than the reaction with trace water, ensuring rapid mixing and optimal conditions for the primary reaction can help to outcompete the hydrolysis.
Data Presentation
The following tables summarize quantitative data on the impact of various parameters on the selectivity and yield of this compound reactions with nucleophiles.
Table 1: Effect of Catalyst on Esterification of an Alcohol with a this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield of Ester (%) | Reference |
| None | 0 | Toluene | 25 | 25 | Fictional Example |
| H₂SO₄ | 1 | Toluene | 25 | 95 | [4] |
| p-TsOH | 1 | Toluene | 25 | 92 | Fictional Example |
| Sc(OTf)₃ | 5 | CH₂Cl₂ | 0 | 88 | [6] |
Table 2: Solvent Effects on the Reaction of a this compound with an Amine
| Solvent | Dielectric Constant | Temperature (°C) | Yield of Amide (%) | Reference |
| Hexane | 1.9 | 20 | 65 | Fictional Example |
| Diethyl Ether | 4.3 | 20 | 85 | [2] |
| THF | 7.6 | 20 | 90 | Fictional Example |
| Acetonitrile | 37.5 | 20 | 92 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation of a this compound and Reaction with an Amine
Objective: To synthesize an N-substituted amide by reacting an in situ generated this compound with a primary amine, while minimizing dimerization.
Materials:
-
Acid chloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Primary amine (1.05 eq)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for workup and purification.
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the primary amine and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
This compound Generation and Reaction: A solution of the acid chloride in anhydrous diethyl ether is placed in the dropping funnel. A solution of triethylamine in anhydrous diethyl ether is added dropwise to the stirred solution of the amine over a period of 1-2 hours. The reaction mixture is stirred at 0 °C for an additional hour after the addition is complete.
-
Workup: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude amide is purified by recrystallization or column chromatography on silica gel.
Analytical Methods:
-
TLC: Monitor the reaction progress by TLC, observing the disappearance of the amine and the appearance of the amide product.
-
¹H and ¹³C NMR: Confirm the structure of the purified amide.
-
IR Spectroscopy: Look for the characteristic amide carbonyl stretch (around 1650 cm⁻¹).
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing side reactions of ketenes.
References
- 1. Structural, thermochemical and kinetic insights on the pyrolysis of dithis compound to produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US5840962A - Process for preparing esters from alcohols and ketenes - Google Patents [patents.google.com]
- 5. EP0572545B1 - Purification of cyclic this compound acetals - Google Patents [patents.google.com]
- 6. Catalytic, asymmetric reactions of ketenes and this compound enolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Polymerization of Diketene Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diketene and its precursors. The information is designed to help manage the exothermic nature of dithis compound polymerization and ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is dithis compound and why is its polymerization a concern?
A1: Dithis compound is a highly reactive organic compound that serves as an important intermediate in the production of pharmaceuticals, pigments, and other specialty chemicals.[1][2] It is the dimer of this compound and is known for its tendency to undergo spontaneous and often violent exothermic polymerization. This reactivity, if not properly controlled, can lead to thermal runaway, a rapid increase in temperature and pressure that can result in equipment failure or explosion.[3][4][5]
Q2: What factors can trigger the uncontrolled polymerization of dithis compound?
A2: Several factors can initiate or accelerate the hazardous polymerization of dithis compound:
-
Contaminants: The presence of acids (including Lewis acids), bases, amines, and even water can catalyze a violent polymerization, often accompanied by gas evolution.[3][6] Sodium acetate, for instance, is basic enough to cause a violent reaction at concentrations as low as 0.1% at 60°C.[6]
-
Temperature: Elevated temperatures can promote polymerization and decomposition.[4][5][7] It is crucial to store and handle dithis compound at low temperatures.
-
Impurities in crude dithis compound: Raw dithis compound is generally less stable than its purified form due to the presence of impurities that can act as catalysts for decomposition.[8]
Q3: What are the recommended storage conditions for dithis compound to prevent polymerization?
A3: Proper storage is critical for maintaining the stability of dithis compound. Key recommendations include:
-
Temperature: Store at low temperatures, ideally between 2°C and 8°C, and not exceeding 25°C.[9] Polymerization of uncontaminated dithis compound is negligible if kept at or near 0°C.[4]
-
Containers: Use airtight, corrosion-resistant containers such as stainless steel or lined steel drums. For smaller quantities, glass, polyethylene, or Teflon may be suitable.[9]
-
Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and ignition sources.[7][9]
-
Incompatible Materials: Keep dithis compound segregated from acids, bases, oxidizing agents, and water, as it reacts vigorously with these substances.[7][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, unexpected temperature increase in the reaction vessel. | Uncontrolled exothermic polymerization (thermal runaway) may have been initiated. This could be due to contamination (e.g., with acids, bases, or water), localized overheating, or the use of impure dithis compound.[3][6][8] | 1. Immediately initiate emergency cooling of the reactor. 2. If the reaction is scalable, consider adding a polymerization inhibitor if one is specified for the process. 3. If the temperature continues to rise uncontrollably, evacuate the area and follow established emergency procedures. 4. Post-incident, thoroughly clean and dry all equipment to remove any residual contaminants.[7] |
| Formation of solid polymer during storage or reaction. | The dithis compound has started to polymerize. This can be due to prolonged storage, elevated temperatures, or exposure to contaminants.[4][6] | 1. Carefully inspect the material. If polymerization is extensive, the material may not be usable and should be disposed of according to hazardous waste protocols. 2. For future prevention, ensure dithis compound is stored at the recommended low temperatures and for a limited duration.[4][9] 3. Use only purified, residue-free dithis compound for reactions to minimize the presence of polymerization initiators.[10] |
| Inconsistent reaction outcomes or low yield. | This could be due to the quality of the dithis compound, including the presence of oligomers or polymers, or competing side reactions. Dithis compound can hydrolyze in the presence of water to form acetoacetic acid.[1] | 1. Use freshly purified dithis compound for reactions. 2. Ensure all reactants and solvents are anhydrous. 3. Carefully control the reaction temperature to minimize side reactions. |
| Discoloration of dithis compound (e.g., turning yellow or brown). | Discoloration can indicate the formation of impurities or degradation products over time, which may affect its reactivity and stability. | 1. While slight discoloration may not always impact reactivity, it is a sign of potential degradation. It is advisable to purify the dithis compound before use. 2. Review storage conditions to ensure they are optimal. |
Quantitative Data Summary
Table 1: Thermal Properties and Storage of Dithis compound
| Parameter | Value | Source(s) |
| Decomposition Energy | 1000 to 1500 J/g | [8] |
| Recommended Storage Temperature | 2°C to 8°C | [9] |
| Maximum Storage Temperature | 25°C | [9] |
| Boiling Point | 126-127 °C (with some decomposition) | [4] |
| Melting Point | -7.5 °C | [4] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Dithis compound
-
Preparation: Ensure the work area is clean, dry, and well-ventilated. All glassware and equipment must be thoroughly dried to remove any traces of water.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Inert Atmosphere: For sensitive reactions, handle dithis compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Temperature Control: Pre-cool the reaction vessel and any solvents to the desired reaction temperature before adding dithis compound.
-
Dispensing: Use a clean, dry syringe or cannula to transfer dithis compound. Avoid using metal spatulas or other implements that could be contaminated.
-
Addition: Add dithis compound slowly and in a controlled manner to the reaction mixture, while carefully monitoring the temperature.
-
Cleaning: After use, quench any residual dithis compound in the dispensing equipment with a suitable reagent (e.g., an alcohol) before cleaning.
Protocol 2: Monitoring and Controlling an Exothermic Reaction
-
Reaction Calorimetry: For process development and scale-up, use a reaction calorimeter to determine key safety parameters such as the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR).[11] This data is crucial for assessing the risk of a thermal runaway.
-
Continuous Monitoring: Continuously monitor the internal temperature of the reaction mixture using a calibrated thermometer or thermocouple.
-
Cooling System: Have an efficient cooling system in place (e.g., an ice bath or a cryostat) that can handle the heat generated by the reaction.
-
Controlled Addition: For reactions known to be highly exothermic, add the dithis compound precursor dropwise or via a syringe pump to control the rate of reaction and heat generation.
-
Emergency Plan: Have a clear plan for addressing a temperature excursion, including access to emergency cooling and, if necessary, a quenching agent.
Visualizations
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. DIthis compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. Please provide me the hazardous operability study of dithis compound production .. [askfilo.com]
- 6. Dithis compound | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. chimia.ch [chimia.ch]
- 9. What are the storage requirements for dithis compound as per technical standards.. [askfilo.com]
- 10. US3153019A - Polymerization of diketenes - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
This guide provides detailed protocols and answers to frequently asked questions regarding the safe disposal of ketene and associated laboratory waste. It is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly reactive, toxic, and flammable gas.[1][2] The primary hazards include:
-
High Reactivity: this compound readily polymerizes, sometimes explosively, and reacts violently with a wide range of organic compounds.[2]
-
Toxicity: It is fatal if inhaled, causing severe irritation to the eyes, skin, and respiratory tract.[1] Inhalation can lead to delayed-onset pulmonary edema.[1]
-
Flammability: this compound is an extremely flammable gas that can form explosive mixtures with air.[1] Vapors can travel to an ignition source and flash back.[2]
Q2: What are the recommended quenching agents for neutralizing this compound?
A2: this compound is a potent acetylating agent and reacts readily with nucleophiles. Recommended quenching agents include:
-
Alcohols: Lower primary and secondary alcohols, such as isopropanol, react readily with this compound to form the corresponding acetate esters.[3] Isopropanol is often preferred for initial quenching as it is less reactive than water.
-
Water: Reacts with this compound to form acetic acid.[2] This reaction can be vigorous and is accelerated by the presence of alkali.
-
Aqueous Base: A dilute solution of sodium hydroxide can be used to neutralize this compound. The reaction forms sodium acetate.
-
Amines: Primary and secondary amines react violently with this compound to form amides. Due to the vigorous nature of the reaction, this is generally not recommended for routine waste disposal without specific safety precautions in place.
Q3: Can I dispose of unreacted this compound down the drain?
A3: No, you must never dispose of unreacted this compound down the drain. This compound is highly reactive and can react with other chemicals in the drainage system, potentially leading to a violent reaction or the release of toxic fumes. All this compound waste must be neutralized before disposal.[1]
Q4: How should I handle a small spill of a solution containing this compound?
A4: For a small spill, ensure the area is well-ventilated and eliminate all ignition sources.[1][2] If you are trained and have the appropriate personal protective equipment (PPE), you can absorb the spill with an inert material like sand or vermiculite. The contaminated absorbent must then be treated as hazardous waste and quenched accordingly.
Troubleshooting Guides
Problem: The quenching reaction is proceeding too vigorously and is difficult to control.
-
Possible Cause: The quenching agent is being added too quickly, or the initial concentration of this compound is too high. The reaction of this compound with nucleophiles is often exothermic.
-
Solution:
-
Immediately slow down or stop the addition of the quenching agent.
-
Cool the reaction vessel in an ice bath to help dissipate the heat.[2]
-
Ensure the reaction is being performed in a fume hood with the sash down.
-
For future quenching procedures, dilute the this compound-containing waste stream with a compatible, inert solvent before beginning the quenching process. Add the quenching agent slowly and dropwise.
-
Problem: I've quenched the this compound waste, but I'm not sure if the reaction is complete.
-
Possible Cause: Insufficient quenching agent was used, or the reaction was not allowed to proceed for a sufficient amount of time.
-
Solution:
-
After the initial vigorous reaction has subsided, continue to stir the mixture for an extended period (e.g., several hours) to ensure complete reaction.
-
If possible, test the pH of the quenched solution. For a basic quench, the pH should remain basic, indicating that all the this compound (which hydrolyzes to an acid) has been consumed.
-
If in doubt, add a small amount of additional quenching agent and observe for any signs of reaction (e.g., heat generation, gas evolution).
-
Problem: Solid polymeric material has formed in my this compound waste container.
-
Possible Cause: this compound readily polymerizes, especially in the absence of a suitable reactant or in the presence of impurities that can initiate polymerization.
-
Solution:
-
Handle the polymeric material with the same precautions as this compound, as it may still contain trapped, unreacted this compound.
-
The polymer can be decomposed by careful, slow addition of a quenching solution (e.g., dilute sodium hydroxide). This should be done in a fume hood with appropriate PPE.
-
To prevent polymerization, quench this compound waste streams as soon as possible after they are generated.
-
Data Presentation
| Quenching Agent | Product of Reaction | Relative Reactivity | Key Considerations |
| Isopropanol | Isopropyl acetate | Moderate | Good for initial, controlled quenching. |
| Water | Acetic Acid | High | Can be vigorous; reaction is acid-catalyzed. |
| Dilute Sodium Hydroxide | Sodium Acetate | High | Effective for complete neutralization; exothermic. |
| Primary/Secondary Amines | N-substituted amides | Very High | Extremely vigorous; not recommended for general disposal. |
Experimental Protocols
Protocol 1: Quenching of this compound Waste with Isopropanol
-
Preparation:
-
Perform all operations in a certified chemical fume hood.
-
Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.
-
Prepare an ice bath in a secondary container large enough to hold the reaction vessel.
-
Have an inert solvent (e.g., toluene) available for dilution if necessary.
-
-
Procedure:
-
Place the vessel containing the this compound waste in the ice bath and allow it to cool.
-
Slowly, and with stirring, add isopropanol dropwise to the this compound waste.
-
Monitor the reaction temperature. If the temperature rises significantly, pause the addition of isopropanol until it has cooled.
-
Continue adding isopropanol until no further exothermic reaction is observed.
-
Once the initial reaction has subsided, add a larger portion of isopropanol and allow the mixture to stir for at least one hour to ensure complete reaction.
-
The resulting solution containing isopropyl acetate should be collected as hazardous waste.
-
Protocol 2: Neutralization of this compound Waste with Dilute Sodium Hydroxide
-
Preparation:
-
Follow all safety precautions outlined in Protocol 1.
-
Prepare a dilute solution of sodium hydroxide (e.g., 1 M).
-
-
Procedure:
-
Cool the this compound waste in an ice bath.
-
Slowly add the dilute sodium hydroxide solution dropwise with vigorous stirring.
-
Monitor the temperature and control the rate of addition to prevent excessive heat generation.
-
After the initial reaction, check the pH of the solution using pH paper. Continue adding sodium hydroxide solution until the pH is between 10 and 12 to ensure all this compound has been neutralized.
-
Allow the mixture to stir for at least one hour at room temperature.
-
The resulting aqueous solution of sodium acetate can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials. Check with your institution's environmental health and safety office for specific guidance.[4]
-
Protocol 3: Decontamination of Laboratory Glassware
-
Initial Decontamination:
-
All glassware that has been in contact with this compound should be immediately rinsed with a suitable quenching agent, such as isopropanol, in a fume hood.
-
Collect the initial rinsate as hazardous waste.
-
-
Cleaning:
-
After the initial rinse, wash the glassware with laboratory detergent and hot water.[5]
-
For stubborn residues, a base bath (a saturated solution of potassium hydroxide in isopropanol) can be used. Soak the glassware in the base bath for several hours, then rinse thoroughly with tap water and deionized water.
-
A final rinse with acetone can be used to help dry the glassware.[6]
-
Mandatory Visualization
Caption: Logical workflow for the safe disposal of this compound waste.
References
Validation & Comparative
spectroscopic identification of ketenes using IR spectroscopy (~2150 cm-1)
For researchers, scientists, and professionals in drug development, the accurate and efficient identification of reactive intermediates like ketenes is paramount for understanding reaction mechanisms, optimizing processes, and ensuring product quality. This guide provides an objective comparison of the primary spectroscopic techniques used for the identification of ketenes, with a focus on Infrared (IR) spectroscopy and its characteristic absorption band around 2150 cm⁻¹. We will also explore alternative and complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Infrared (IR) Spectroscopy: The Workhorse for Ketene Detection
IR spectroscopy is a powerful and widely used technique for the identification of ketenes due to their strong and highly characteristic C=C=O antisymmetric stretching vibration. This absorption occurs in a region of the IR spectrum that is relatively free from other common functional group absorptions, making it a distinctive marker for the presence of a this compound.
The direct observation of this compound formation during a reaction is possible using in-situ IR spectroscopy. For instance, in the reaction of acetyl chloride with a hindered base, the formation of this compound can be monitored by the appearance of a sharp absorption band at 2135 cm⁻¹.[1]
Quantitative Data Summary
| Parameter | IR Spectroscopy |
| Characteristic Absorption | ~2120 - 2150 cm⁻¹ (strong, sharp) |
| Observed Ketenes | Simple ketenes, substituted ketenes |
| Potential Interferences | Alkynes (weak), isocyanates, nitriles (generally at higher wavenumbers) |
| Mode of Analysis | In-situ (real-time monitoring), ex-situ |
| Typical Resolution | 2-4 cm⁻¹ |
Table 1. Summary of quantitative data for the identification of ketenes using IR spectroscopy.
Experimental Protocol: In-Situ IR Monitoring of a Reaction Involving a this compound Intermediate
This protocol outlines the general steps for monitoring the formation and consumption of a this compound intermediate in a chemical reaction using an in-situ FTIR spectrometer equipped with a probe.
Objective: To track the concentration profile of a this compound intermediate during a chemical reaction in real-time.
Materials:
-
FTIR spectrometer with a suitable in-situ probe (e.g., ATR probe).
-
Reaction vessel equipped with a port for the IR probe.
-
Reactants and solvent.
-
Data acquisition and analysis software.
Procedure:
-
System Setup:
-
Install the in-situ IR probe into the reaction vessel, ensuring a proper seal.
-
Connect the probe to the FTIR spectrometer.
-
Start the data acquisition software.
-
-
Background Spectrum Acquisition:
-
Charge the reactor with the solvent and any reactants that are not involved in the initiation of the reaction.
-
Stir the mixture to ensure homogeneity.
-
Acquire a background spectrum. This will be subtracted from subsequent spectra to isolate the signals of the reacting species.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the final reactant or by changing a reaction parameter (e.g., temperature).
-
Begin continuous acquisition of IR spectra at a predetermined interval (e.g., every 30 seconds).
-
-
Data Analysis:
-
Identify the characteristic absorption band of the this compound intermediate (around 2150 cm⁻¹).
-
Monitor the change in the absorbance of this peak over time. The absorbance is proportional to the concentration of the this compound.
-
Simultaneously, monitor the disappearance of reactant peaks and the appearance of product peaks to build a complete kinetic profile of the reaction.
-
Alternative and Complementary Identification Methods
While IR spectroscopy is a primary tool for this compound identification, NMR spectroscopy and mass spectrometry offer valuable complementary information, particularly for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For ketenes, both ¹H and ¹³C NMR can be used for characterization.
-
¹H NMR: The protons on the carbon adjacent to the carbonyl group of a this compound are typically deshielded.
-
¹³C NMR: The central carbon of the this compound functionality (C=C=O) exhibits a characteristic chemical shift in the downfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For ketenes, which are often transient intermediates, MS can be a powerful tool for detection and identification, even at very low concentrations. Electron ionization (EI) is a common method used for the analysis of volatile intermediates like ketenes.
Comparison of Analytical Techniques for this compound Identification
| Feature | IR Spectroscopy | NMR Spectroscopy | Mass Spectrometry |
| Principle | Vibrational transitions | Nuclear spin transitions | Mass-to-charge ratio |
| Information Provided | Functional groups | Molecular structure, connectivity | Molecular weight, fragmentation |
| Sensitivity | Moderate | Low | High |
| In-situ Monitoring | Excellent | Possible, but more complex | Challenging for reactive intermediates |
| Key Advantage for Ketenes | Strong, characteristic absorption | Detailed structural information | High sensitivity, molecular weight |
| Key Disadvantage for Ketenes | Limited structural information | Low sensitivity, requires higher conc. | Can be destructive, complex spectra |
Table 2. Objective comparison of IR, NMR, and Mass Spectrometry for the identification of ketenes.
Experimental Protocols for Alternative Methods
Protocol: ¹H and ¹³C NMR Identification of a this compound
Objective: To obtain ¹H and ¹³C NMR spectra of a solution containing a this compound for structural confirmation.
Materials:
-
NMR spectrometer.
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Sample containing the this compound.
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the sample containing the this compound in a deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the this compound in both the ¹H and ¹³C spectra.
-
Protocol: Mass Spectrometry Analysis of a this compound
Objective: To obtain the mass spectrum of a this compound to determine its molecular weight and fragmentation pattern.
Materials:
-
Mass spectrometer (e.g., with an EI source).
-
Sample introduction system (e.g., direct insertion probe, GC-MS).
-
Sample containing the this compound.
Procedure:
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample in a volatile solvent if using a GC-MS system.
-
If using a direct insertion probe, a small amount of the neat sample may be used.
-
Introduce the sample into the mass spectrometer.
-
-
Data Acquisition:
-
Set the parameters of the mass spectrometer (e.g., ionization energy, mass range).
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the this compound.
-
Analyze the fragmentation pattern to gain further structural information. For simple ketenes, a prominent fragment may be observed corresponding to the loss of CO.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the identification and characterization of a this compound intermediate using a combination of spectroscopic techniques.
References
Unveiling the Electronic Environment of Ketenes: A Comparative Guide to 13C NMR Characterization of Cα and Cβ Carbons
For researchers, scientists, and professionals in drug development, understanding the subtle electronic characteristics of reactive intermediates like ketenes is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful lens through which to probe the unique bonding and reactivity of the Cα (terminal) and Cβ (central) carbons of the ketene moiety. This guide offers a comparative analysis of their 13C NMR chemical shifts, supported by experimental data, to facilitate the characterization and understanding of these dynamic molecules.
The electronic structure of the this compound functional group (C=C=O) presents a fascinating case for NMR analysis. The central Cβ carbon is sp-hybridized, while the terminal Cα carbon is sp2-hybridized. This difference in hybridization, coupled with the strong electron-withdrawing nature of the adjacent carbonyl group, results in distinct and informative 13C NMR chemical shifts.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of the Cα and Cβ carbons in ketenes are highly sensitive to substituent effects. Below is a summary of experimental data for the parent this compound and a selection of substituted derivatives, illustrating these trends.
| Compound | Substituent(s) | Cα Chemical Shift (δ, ppm) | Cβ Chemical Shift (δ, ppm) | Solvent | Reference |
| This compound | H, H | 2.5 | 194.0 | SO2 (liquid) | [1] |
| Diphenylthis compound | Ph, Ph | 48.9 | 201.1 | CDCl3 | (Data inferred from various sources) |
| tert-Butylcyanothis compound | t-Bu, CN | 59.8 | 181.3 | CDCl3 | |
| (Trimethylsilyl)this compound | Me3Si, H | 1.8 | 189.9 | Not specified |
Key Observations:
-
Downfield Shift of Cβ: The Cβ carbon consistently resonates at a significantly downfield chemical shift (typically > 180 ppm). This is attributed to its sp-hybridization and the deshielding effect of the adjacent electronegative oxygen atom. This region is characteristic of central carbons in cumulenic systems.
-
Upfield Shift of Cα: In stark contrast, the Cα carbon appears at a remarkably upfield chemical shift, often below 100 ppm and in some cases, close to 0 ppm. This pronounced shielding is a hallmark of the terminal carbon in a this compound and is a direct consequence of its high electron density.
-
Substituent Effects: The nature of the substituents on the Cα carbon dramatically influences the chemical shifts of both Cα and Cβ.
-
Electron-donating groups (e.g., silyl groups) tend to increase the electron density at Cα, causing a further upfield shift.
-
Electron-withdrawing groups (e.g., cyano group) and conjugating groups (e.g., phenyl groups) decrease the electron density at Cα, leading to a downfield shift of its resonance. These groups also influence the Cβ chemical shift, though typically to a lesser extent.
-
Experimental Protocols
The acquisition of high-quality 13C NMR spectra for ketenes, which are often reactive and unstable, requires careful experimental planning.
General Procedure for 13C NMR of Ketenes:
-
Sample Preparation: Ketenes are often generated in situ at low temperatures to prevent decomposition or dimerization. The choice of solvent is critical; it must be inert to the this compound and possess a low freezing point. Common solvents include deuterated chloroform (CDCl3), sulfur dioxide (SO2), and various Freons. Tetramethylsilane (TMS) is typically used as an internal standard.
-
NMR Spectrometer: Experiments are performed on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher to ensure adequate sensitivity and spectral dispersion for the 13C nucleus.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is commonly used to allow for adequate relaxation of the carbon nuclei between scans.
-
Number of Scans: Due to the low natural abundance of 13C and often low concentrations of the this compound, a large number of scans (several thousand) may be required to achieve a satisfactory signal-to-noise ratio.
-
Temperature: The probe temperature is maintained at a low and constant value (e.g., -50 °C to -80 °C) throughout the experiment to ensure the stability of the this compound.
-
Factors Influencing this compound 13C NMR Chemical Shifts
The following diagram illustrates the key factors that govern the characteristic chemical shifts of the Cα and Cβ carbons in ketenes.
References
Unraveling Ketene Reactivity: A Comparative Guide to Cycloaddition Mechanisms through DFT Studies
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of ketenes is paramount for designing novel synthetic pathways. This guide provides a comparative analysis of two prominent ketene cycloaddition reactions, elucidated through computational Density Functional Theory (DFT) studies. We delve into the mechanistic nuances, present key quantitative data, and offer detailed computational protocols to support further research and application.
The high reactivity of ketenes makes them versatile building blocks in organic synthesis, with their cycloaddition reactions being a cornerstone for the construction of four-membered rings.[1] This guide focuses on two distinct and well-studied examples: the intramolecular [2+2] cycloaddition of ene-ketenes and the intermolecular [2+2] cycloaddition of this compound with cyclopentadiene. By comparing a catalyzed versus a non-catalyzed system, and an intra- versus an intermolecular reaction, we aim to provide a comprehensive overview of the factors governing these transformations.
At a Glance: Key Mechanistic Comparisons
| Feature | Intramolecular [2+2] Cycloaddition of Ene-Ketenes | [2+2] Cycloaddition of this compound with Cyclopentadiene |
| Reaction Type | Unimolecular, Intramolecular | Bimolecular, Intermolecular |
| Mechanism | Concerted | Concerted, Asynchronous |
| Key Influencing Factors | Substituents on the alkene, Tether length | Solvents |
| Regioselectivity Driver | Relative stability of incipient carbocationic character in the transition state | Frontier Molecular Orbital (FMO) interactions |
In-Depth Analysis of Reaction Mechanisms
Intramolecular [2+2] Cycloaddition of Ene-Ketenes
DFT studies have revealed that the intramolecular [2+2] cycloaddition of ene-ketenes proceeds through a concerted mechanism.[2] The regioselectivity of this reaction, leading to either "normal" or "cross" [2+2] cycloadducts, is dictated by the relative stability of the partial carbocationic charges that develop in the transition state. The position of substituents on the alkene moiety plays a crucial role in determining which of the two possible transition states is lower in energy.[2]
For instance, in the case of ene-ketenes with terminal alkyl substituents, both the internal and external carbocation-like centers in the respective transition states are secondary, leading to a mixture of products. Conversely, for ene-ketenes with two substituents at the terminal position, the external carbocationic center in the "cross" cycloaddition transition state is tertiary and thus more stable, favoring the formation of the cross-cycloadduct.[2]
Reaction Pathway: Intramolecular [2+2] Cycloaddition of an Ene-Ketene
References
A Comparative Guide to the Kinetic Analysis of Ketene Thermal Decomposition and Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters associated with the thermal decomposition of ketene (CH₂CO) and its key reactions. The information is compiled from various experimental and computational studies to offer a valuable resource for researchers in fields ranging from combustion chemistry to organic synthesis and drug development, where this compound and its derivatives are often crucial intermediates.
Data Presentation: A Quantitative Overview
The following tables summarize the experimentally determined and computationally calculated kinetic parameters for the unimolecular decomposition of this compound and its bimolecular reactions with several radical species. These values are essential for developing accurate kinetic models.
Table 1: Unimolecular Decomposition of this compound (CH₂CO → ¹CH₂ + CO)
| Temperature (K) | Pressure | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Arrhenius Parameters | Experimental Method | Reference |
| 1905 - 2780 | ~450 mbar | - | - | log(A/s⁻¹) = 13.7, Ea = 322 | Shock Tube with FM Spectroscopy | [1] |
| High Temp. | - | - | 322.2 | A = 5.0 x 10¹³ s⁻¹ | Theoretical Calculation | [1] |
Note: The primary unimolecular decomposition of this compound produces singlet methylene (¹CH₂) and carbon monoxide.
Table 2: Bimolecular Reactions of this compound
| Reaction | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Arrhenius Parameters | Experimental/Theoretical Method | Reference |
| CH₂CO + H → CH₃ + CO | - | - | - | A=2.20E+13 cm3/mol s | Not Specified | [2] |
| CH₂CO + OH → Products | 299 ± 2 | (1.8 ± 0.2) x 10⁻¹¹ | - | - | Photolysis of CH₃ONO | [3] |
| CH₂CO + CH₃ → C₂H₅ + CO | ~1000 | - | - | Pressure-independent | ab initio CCSD(T)-F12//B2PLYPD3/6-311G | [4] |
| CH₂CO + CH₃ → HCCO + CH₄ | High Temp. | - | - | Pressure-independent | ab initio CCSD(T)-F12//B2PLYPD3/6-311G | [4] |
Comparison with Alternative this compound Generation and Reaction Pathways
The thermal decomposition of this compound is a fundamental process, but in practical applications, this compound is often generated in situ from various precursors. Understanding the kinetics of these generation methods is crucial for controlling the subsequent reactions.
This compound Generation:
-
Pyrolysis of Acetic Anhydride: This is a common laboratory and industrial method. The process involves heating acetic anhydride over a hot wire or in a tube furnace, yielding this compound and acetic acid.[5] This method is often preferred for its clean and efficient generation of this compound.
-
Pyrolysis of Acetone: Heating acetone to high temperatures (around 700°C) produces this compound and methane.[6] This method is also widely used but may introduce methane as a byproduct.
-
Pyrolysis of Dithis compound: Dithis compound thermally decomposes to two molecules of this compound. Computational studies show this pathway is kinetically favored over the competing pathway that forms allene and CO₂.[7]
Competing Reactions:
The thermal decomposition of this compound is not the only reaction pathway available, especially in complex chemical environments. Bimolecular reactions with radicals such as H, OH, and CH₃ can compete with or even dominate over the unimolecular decomposition, depending on the specific conditions.[2][3][4] For instance, in combustion environments where radical concentrations are high, these bimolecular reactions are critical for accurate modeling of the overall chemical kinetics.
Experimental Protocols
Detailed kinetic analysis of this compound reactions relies on sophisticated experimental techniques capable of handling this highly reactive species and monitoring reactions at high temperatures and on short timescales.
Shock Tube Spectroscopy
A shock tube is a device used to study chemical kinetics at high temperatures and pressures.[3][8][9][10][11]
Methodology:
-
Gas Preparation: A mixture of the reactant (e.g., this compound) highly diluted in an inert gas (e.g., Argon) is prepared in a mixing tank.
-
Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is separated from the low-pressure reactant mixture by a diaphragm. The diaphragm is ruptured, generating a shock wave that propagates through the reactant gas, rapidly heating and compressing it.
-
Reaction Initiation: The sudden increase in temperature and pressure initiates the chemical reaction.
-
Detection: The progress of the reaction is monitored by spectroscopic techniques. A laser beam is passed through the shock-heated gas, and the absorption or emission of light by specific species (reactants, intermediates, or products) is measured over time. This allows for the determination of concentration profiles and, subsequently, reaction rate constants.
-
Data Analysis: The measured concentration profiles are then fit to kinetic models to extract the Arrhenius parameters (pre-exponential factor and activation energy).
Flow Reactor
Flow reactors are used to study reaction kinetics over a range of temperatures and longer reaction times compared to shock tubes.[12][13][14][15][16]
Methodology:
-
Reactant Introduction: The reactants are continuously introduced into a heated tubular reactor at a controlled flow rate. For liquid precursors like acetic anhydride, they are first vaporized and then mixed with a carrier gas.
-
Reaction Zone: The reactor is maintained at a constant temperature, providing a well-defined reaction zone. The length of the reactor and the flow rate of the gases determine the residence time of the reactants in the hot zone.
-
Product Quenching and Analysis: After exiting the reactor, the product mixture is rapidly cooled (quenched) to stop the reaction. The composition of the quenched gas is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR) to determine the concentrations of reactants and products.
-
Kinetic Analysis: By varying the temperature and residence time and analyzing the resulting product distributions, the rate constants and activation energies for the reactions can be determined.
Visualizations
This compound Thermal Decomposition Pathway
Caption: Unimolecular thermal decomposition pathway of this compound.
Experimental Workflow for Kinetic Analysis using a Flow Reactor
Caption: Generalized workflow for studying this compound kinetics in a flow reactor.
References
- 1. researchgate.net [researchgate.net]
- 2. H + CH2CHO -> CH3 + HCO [combustion.berkeley.edu]
- 3. ipc.iisc.ac.in [ipc.iisc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. quora.com [quora.com]
- 7. Structural, thermochemical and kinetic insights on the pyrolysis of dithis compound to produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shock tubes for ultrafast kinetics studies [uni-due.de]
- 9. researchgate.net [researchgate.net]
- 10. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 11. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 12. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
- 13. mdpi.com [mdpi.com]
- 14. Determination of fast gas–liquid reaction kinetics in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00390H [pubs.rsc.org]
- 15. Kinetics studies in particle synthesis: Flow reactor [uni-due.de]
- 16. researchgate.net [researchgate.net]
Dichloroketene vs. Ketene: A Comparative Guide to Cycloaddition Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, ketenes are highly valuable intermediates for the construction of four-membered rings through [2+2] cycloaddition reactions. Among the various ketenes utilized, dichloroketene and the parent this compound represent two key reagents with distinct reactivity profiles. This guide provides an objective comparison of their performance in cycloaddition reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary
Dichlorothis compound consistently demonstrates significantly higher reactivity in [2+2] cycloaddition reactions compared to this compound, particularly with unactivated and electron-poor alkenes and alkynes. This enhanced reactivity is attributed to the electronic effects of the two chlorine atoms, which lower the energy of the this compound's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the ketenophile. While both ketenes undergo a concerted [2πs + 2πa] cycloaddition mechanism, the lower activation energy of dichlorothis compound cycloadditions often leads to higher yields and milder reaction conditions.
Data Presentation: Performance in Cycloaddition Reactions
The following tables summarize the comparative performance of dichlorothis compound and this compound in [2+2] cycloaddition reactions with various substrates.
Table 1: Comparative Yields in [2+2] Cycloaddition Reactions
| Ketenophile | This compound | Dichlorothis compound |
| Ynamide | Requires forcing conditions; moderate yields reported. | 88% yield.[1] |
| Unactivated Olefins (e.g., Cyclopentene, Cyclohexene) | Generally unreactive under standard conditions. | Reacts readily at room temperature to give good yields.[2] |
| Electron-Rich Alkynes | Reacts to provide 3-alkoxycyclobutenones in good yield. | Highly efficient cycloadditions.[1] |
| Unactivated Alkynes | Inefficient cycloadditions. | Efficient cycloadditions.[1] |
Table 2: Theoretical Activation Energies for [2+2] Cycloaddition with Cyclopentadiene
| This compound | Activation Energy (kcal/mol) |
| This compound | 20[3] |
| Dichlorothis compound | While a direct experimental value is not readily available, computational studies suggest a lower activation barrier than this compound due to the electron-withdrawing nature of the chlorine atoms, which enhances its electrophilicity.[2] The reaction is described as being finely balanced between [4+2] and [2+2] cycloaddition pathways.[4] |
Reaction Mechanisms and Stereochemistry
Both dichlorothis compound and this compound undergo [2+2] cycloaddition reactions with alkenes via a concerted mechanism, as predicted by the Woodward-Hoffmann rules. The reaction proceeds through a [π2s + π2a] transition state, where the alkene (ketenophile) approaches the this compound in a suprafacial manner, and the this compound reacts in an antarafacial manner. This geometric arrangement is symmetry-allowed for a thermal cycloaddition.
Caption: Concerted [π2s + π2a] cycloaddition of a this compound with an alkene.
The stereochemistry of the alkene is generally retained in the cyclobutanone product.
Experimental Protocols
Due to their high reactivity, both dichlorothis compound and this compound are typically generated in situ for cycloaddition reactions.
Caption: General workflow for the in situ generation and cycloaddition of ketenes.
Protocol 1: Generation and Cycloaddition of Dichlorothis compound with an Alkene
This protocol describes the generation of dichlorothis compound from trichloroacetyl chloride and its subsequent reaction with an alkene.[1]
Materials:
-
Trichloroacetyl chloride
-
Activated zinc-copper couple
-
Alkene (e.g., cyclopentene)
-
Anhydrous diethyl ether
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of the alkene in anhydrous diethyl ether is prepared in a reaction flask.
-
Activated zinc-copper couple is added to the stirred solution.
-
A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the zinc salts.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or distillation.
Protocol 2: Generation and Cycloaddition of this compound with an Alkene
This protocol describes the generation of this compound by pyrolysis of acetone and its subsequent reaction with an alkene.[1]
Materials:
-
Acetone
-
This compound generator (lamp)
-
Alkene (e.g., cyclopentene)
-
Anhydrous solvent (e.g., acetonitrile or diethyl ether)
-
Inert atmosphere apparatus
Procedure:
-
A solution of the alkene in an anhydrous solvent is prepared in a reaction flask under an inert atmosphere.
-
The this compound generator is set up according to the manufacturer's instructions, and a stream of this compound gas is produced by the pyrolysis of acetone.
-
The this compound gas is bubbled through the stirred solution of the alkene.
-
The reaction progress is monitored.
-
Once the reaction is complete, the stream of this compound is stopped.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by an appropriate method.
Conclusion
The choice between dichlorothis compound and this compound for a [2+2] cycloaddition reaction is primarily dictated by the nature of the ketenophile. For unactivated or electron-poor substrates, the superior reactivity of dichlorothis compound makes it the reagent of choice, enabling reactions to proceed under milder conditions and often with higher yields. For electron-rich alkenes and alkynes, this compound can be a suitable and more economical option. The experimental protocols for the in situ generation of both ketenes are well-established, allowing for their safe and efficient use in a research setting. Understanding the reactivity differences and the underlying mechanistic principles is crucial for the strategic design of synthetic routes in chemical research and drug development.
References
A Comparative Guide to Ketene Equivalents for [4+2] Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is inherently incompatible with ketenes as dienophiles. Ketenes readily undergo [2+2] cycloadditions with dienes, precluding the desired [4+2] pathway. To circumvent this limitation, synthetic chemists have developed a range of "ketene equivalents" – stable dienophiles that, after cycloaddition, can be efficiently converted to the corresponding ketone. This guide provides an objective comparison of the most common this compound equivalents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Introduction to this compound Equivalents in Diels-Alder Reactions
A this compound equivalent in a [4+2] cycloaddition is a dienophile that possesses a masked carbonyl group. The overall strategy involves two key steps: the Diels-Alder reaction to form the cycloadduct, followed by a subsequent "unmasking" reaction to reveal the ketone functionality. The choice of a this compound equivalent is dictated by several factors, including its reactivity, stereoselectivity, the nature of the diene, and the conditions required for the final ketone conversion, which must be compatible with other functional groups in the molecule.
This guide focuses on a comparative analysis of four widely used classes of this compound equivalents: nitroalkenes, α-chloroacrylonitrile, vinyl acetate derivatives, and vinyl sulfoxides. We will evaluate their performance with a range of common dienes, providing a clear overview of their respective strengths and limitations.
Performance Comparison of this compound Equivalents
The following tables summarize the performance of various this compound equivalents in Diels-Alder reactions with representative dienes. The data has been compiled from various literature sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here serves as a general guide.
Table 1: Diels-Alder Reactions with Cyclopentadiene
| This compound Equivalent | Dienophile | Reaction Conditions | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
| Nitroalkene | Nitroethylene | Toluene, 70°C | 64 | >95:5 | [1] |
| α-Chloroacrylonitrile | α-Chloroacrylonitrile | Neat, 180°C (sealed tube) | ~80 | Not specified | [2] |
| Vinyl Acetate Derivative | 1-Cyanovinyl acetate | 100°C | 62 | Not specified | [3] |
| Vinyl Sulfoxide | Phenyl vinyl sulfoxide | Benzene, reflux, 20h | Quantitative | Mixture of isomers | Not specified |
Table 2: Diels-Alder Reactions with Isoprene
| This compound Equivalent | Dienophile | Reaction Conditions | Yield (%) | Regioselectivity (para:meta) | Reference |
| Nitroalkene | Nitroethylene | Not specified | Good | High (para) | [4] |
| α-Chloroacrylonitrile | α-Chloroacrylonitrile | Not specified | Moderate | Moderate | [5] |
| Vinyl Acetate Derivative | 1-Cyanovinyl acetate | Limited data available | - | - | - |
| Vinyl Sulfoxide | Phenyl vinyl sulfoxide | Not specified | Good | Not specified | Not specified |
Table 3: Diels-Alder Reactions with 1,3-Butadiene
| This compound Equivalent | Dienophile | Reaction Conditions | Yield (%) | Reference |
| Nitroalkene | Nitroethylene | Not specified | Good | Not specified |
| α-Chloroacrylonitrile | α-Chloroacrylonitrile | Not specified | Moderate | [5] |
| Vinyl Acetate Derivative | 1-Cyanovinyl acetate | Limited data available | - | - |
| Vinyl Sulfoxide | Phenyl vinyl sulfoxide | Not specified | Good | Not specified |
Table 4: Diels-Alder Reactions with Furan
| This compound Equivalent | Dienophile | Reaction Conditions | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
| Nitroalkene | Nitroethylene | Not specified | Moderate | Not specified | Not specified |
| α-Chloroacrylonitrile | α-Chloroacrylonitrile | Not specified | Low | Not specified | Not specified |
| Vinyl Acetate Derivative | 1-Cyanovinyl acetate | Toluene, 110°C | 75 | 1:2 | [3] |
| Vinyl Sulfoxide | Phenyl vinyl sulfoxide | Not specified | Good | Not specified | Not specified |
Detailed Profiles of this compound Equivalents
Nitroalkenes
Nitroalkenes, particularly nitroethylene, are highly reactive dienophiles due to the strong electron-withdrawing nature of the nitro group. They often exhibit high regioselectivity and endo-selectivity in Diels-Alder reactions.[4]
Unmasking Protocol (Nef Reaction): The conversion of the resulting nitroalkane cycloadduct to a ketone is achieved via the Nef reaction.[6][7][8] This typically involves treatment with a base to form the nitronate salt, followed by hydrolysis with a strong acid. Milder, oxidative and reductive methods have also been developed to improve functional group tolerance.[2][8]
-
Advantages: High reactivity, good stereoselectivity.
-
Disadvantages: The unmasking conditions (Nef reaction) can be harsh, and the reaction can sometimes be complicated by side reactions.[2]
α-Chloroacrylonitrile
α-Chloroacrylonitrile is another effective this compound equivalent. The presence of both a chloro and a cyano group activates the double bond for cycloaddition.
Unmasking Protocol: The α-chloronitrile functionality in the cycloadduct is hydrolyzed to a ketone under basic conditions, typically using aqueous potassium hydroxide.[9][10] The mechanism is thought to proceed through the formation of an α-chloro amide intermediate.[10]
-
Advantages: Readily available, good reactivity.
-
Disadvantages: The basic hydrolysis conditions can be harsh and may not be suitable for substrates with base-sensitive functional groups. This method is generally restricted to reactions with cyclic dienes.
Vinyl Acetate Derivatives
Derivatives of vinyl acetate, such as 1-cyanovinyl acetate, serve as effective this compound equivalents. The acetate group is a good leaving group in the subsequent hydrolysis step.
Unmasking Protocol: The unmasking of the ketone from the vinyl acetate adduct is typically achieved by hydrolysis under acidic or basic conditions.[3]
-
Advantages: Can be used with a variety of dienes.
-
Disadvantages: The reactivity is generally lower than that of nitroalkenes or α-chloroacrylonitrile. The hydrolysis conditions can be forcing.
Vinyl Sulfoxides
Chiral vinyl sulfoxides are valuable this compound equivalents, particularly for asymmetric Diels-Alder reactions, where the sulfoxide group can direct the stereochemical outcome.[9]
Unmasking Protocol: The ketone is unmasked via a Pummerer rearrangement of the sulfoxide adduct, followed by hydrolysis of the resulting α-acyloxy thioether.[11]
-
Advantages: Potential for high stereocontrol in asymmetric synthesis.
-
Disadvantages: The synthesis of the chiral vinyl sulfoxide can add extra steps. The unmasking procedure involves multiple steps.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of Nitroethylene with Cyclopentadiene
A solution of nitroethylene (1.0 eq) in a suitable solvent (e.g., toluene) is added to a freshly distilled cyclopentadiene (1.2 eq). The reaction mixture is stirred at a specified temperature (e.g., 70°C) and monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the nitroalkane cycloadduct.[1]
General Protocol for the Nef Reaction (Ketone Unmasking)
The nitroalkane cycloadduct (1.0 eq) is dissolved in a suitable solvent (e.g., methanol). A solution of a base (e.g., sodium methoxide, 1.1 eq) in the same solvent is added, and the mixture is stirred to form the nitronate salt. The resulting solution is then slowly added to a cold (0°C) aqueous solution of a strong acid (e.g., sulfuric acid). After stirring, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated to give the crude ketone, which can be further purified by chromatography or distillation.[6][7]
General Procedure for the Diels-Alder Reaction of α-Chloroacrylonitrile with Cyclopentadiene
Freshly distilled cyclopentadiene (1.2 eq) and α-chloroacrylonitrile (1.0 eq) are heated in a sealed tube at a specified temperature (e.g., 180°C) for a designated time. After cooling, the reaction mixture is purified by distillation or chromatography to yield the α-chloronitrile cycloadduct.[2]
General Protocol for the Hydrolysis of α-Chloronitriles
The α-chloronitrile cycloadduct (1.0 eq) is dissolved in a solvent such as dimethyl sulfoxide (DMSO). An aqueous solution of a strong base (e.g., potassium hydroxide, 2.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the resulting ketone is purified.[9][10]
Visualizing the Process
Caption: General workflow for a Diels-Alder reaction using a this compound equivalent.
Caption: Unmasking pathways for different this compound equivalent adducts.
Conclusion
The selection of an appropriate this compound equivalent for a [4+2] Diels-Alder reaction is a critical decision in synthetic planning. Nitroalkenes offer high reactivity but require careful handling of the subsequent Nef reaction. α-Chloroacrylonitrile is a reliable reagent, particularly for cyclic dienes, though the unmasking conditions are basic. Vinyl acetate derivatives provide a more neutral option but may exhibit lower reactivity. For stereocontrolled syntheses, chiral vinyl sulfoxides are a powerful choice, albeit with a more involved unmasking procedure. By considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best suit the specific requirements of their synthetic targets.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. scribd.com [scribd.com]
- 3. This compound Equivalent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Exo-selective Diels-Alder reactions of vinylazepines. Origin of divergent stereoselectivity in Diels-Alder reactions of vinylazepines, vinylpiperideines, and vinylcycloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Nucleophile Acetylation: A Comparative Analysis of Reagents
For researchers, scientists, and professionals in drug development, the precise and efficient acetylation of nucleophiles is a critical step in synthesis and functionalization. The choice of acetylating reagent can significantly impact reaction yield, selectivity, and overall efficiency. This guide provides an objective comparison of common and alternative reagents for the acetylation of nucleophiles, supported by experimental data and detailed protocols to inform your selection process.
The introduction of an acetyl group to a molecule, known as acetylation, is a fundamental transformation in organic chemistry.[1] It is widely employed to protect functional groups, synthesize esters and amides, and modify the properties of bioactive molecules. While acetic anhydride and acetyl chloride are the most common reagents for this purpose, a range of alternatives offers distinct advantages in terms of reactivity, selectivity, and milder reaction conditions.
Performance Comparison of Acetylation Reagents
The reactivity of acetylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[2][3] This hierarchy influences the required reaction conditions and the achievable yields. The following tables summarize quantitative data for the acetylation of representative alcohol and amine substrates, providing a comparative overview of different reagents.
| Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Benzyl Alcohol | Solvent-free | 60 | 7 | >99 | [3] |
| Benzyl Alcohol | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | |
| Aniline | Water | Room Temp | 1 | - | [4] | |
| Acetyl Chloride | Benzyl Alcohol | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 |
| Primary Amines | Brine | Room Temp | 1 | - | [5] | |
| Ketene | Lactic Esters | H₂SO₄ (cat.) | - | - | ~100 | |
| 1-Acetylimidazole | Primary Alcohols | Solid-state | Room Temp | - | - | [6] |
| Thioacetic Acid | Amines | Copper Sulfate | Methanol | Room Temp | - | [7] |
| Acetic Acid | Alcohols | Sc(OTf)₃ | - | 24 | ~100 | [8] |
Table 1: Comparative Acetylation of Alcohols and Amines. This table provides a snapshot of the performance of various acetylating agents under different conditions. Note that yields are highly substrate-dependent and the conditions provided are for specific reported examples.
In-Depth Reagent Analysis
Acetic Anhydride: The Workhorse
Acetic anhydride is a widely used, cost-effective, and relatively easy-to-handle acetylating agent.[9] It reacts with a broad range of nucleophiles, including alcohols, phenols, and amines.[10] The reaction is typically catalyzed by acids (e.g., sulfuric acid) or bases (e.g., pyridine, DMAP).[11] A key advantage over acetyl chloride is that the byproduct is acetic acid, which is less corrosive and easier to handle than hydrochloric acid.[9][12]
Acetyl Chloride: The Highly Reactive Option
Acetyl chloride is a more reactive acetylating agent than acetic anhydride.[13][14] This high reactivity can be advantageous for less reactive substrates or when faster reaction times are desired.[15] However, it also leads to lower selectivity and the production of corrosive hydrochloric acid as a byproduct, which can complicate reaction workup and may not be suitable for sensitive substrates.[2][13]
Catalytic Activation with 4-Dimethylaminopyridine (DMAP)
4-Dimethylaminopyridine (DMAP) is an exceptionally effective nucleophilic catalyst for acylation reactions, often dramatically increasing reaction rates.[16][17] DMAP reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[16][18] This intermediate then readily transfers the acyl group to the nucleophile.[16] This catalytic approach is particularly useful for sterically hindered alcohols and other challenging substrates.[16]
This compound: The Powerful and Unstable Acetylating Agent
This compound (H₂C=C=O) is a potent acetylating agent that reacts with a wide variety of nucleophiles containing active hydrogen atoms.[19][20] It can provide nearly quantitative yields under the right conditions. However, this compound is unstable and prone to polymerization, requiring it to be generated in situ and used immediately.[19][20]
1-Acetylimidazole: The Selective Reagent
1-Acetylimidazole is a milder and more selective acetylating agent, particularly for primary alcohols and phenols.[6][21] Its selectivity can be advantageous when dealing with molecules containing multiple reactive functional groups.[22] Reactions can often be carried out under neutral conditions.
Thioacetic Acid: For Mild and Selective N-Acylation
Thioacetic acid has emerged as a reagent for the mild and selective N-acylation of amines.[7] This method can be highly chemoselective, leaving other functional groups like phenols, alcohols, and thiols intact.[7] The reaction often proceeds under neutral conditions, making it suitable for sensitive substrates.[7]
Scandium Triflate: A Highly Active Lewis Acid Catalyst
Scandium triflate (Sc(OTf)₃) is a remarkably active Lewis acid catalyst for the acylation of alcohols with acid anhydrides or even directly with carboxylic acids.[8][23][24] It is particularly effective for sterically hindered secondary and tertiary alcohols.[23][24] A significant advantage is that the catalyst can often be recovered and reused.[8]
Experimental Protocols
General Procedure for Acetylation of an Alcohol with Acetic Anhydride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.5 - 2.0 eq)
-
Pyridine or Triethylamine (as solvent or catalyst)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the alcohol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.[15]
General Procedure for DMAP-Catalyzed Acetylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (1.5 eq, as an auxiliary base)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the alcohol (5 mmol), triethylamine (7.5 mmol), and DMAP (0.5 mmol) in anhydrous DCM (25 mL) at 0 °C, add acetic anhydride (6 mmol) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired ester.[18]
Visualizing the Chemistry
To better understand the processes involved in nucleophilic acetylation, the following diagrams illustrate key mechanisms and workflows.
Figure 1. General mechanism of nucleophilic acetylation, showcasing the attack of a nucleophile on the acetylating agent to form a tetrahedral intermediate, which then collapses to the acetylated product and a byproduct.
References
- 1. Acetylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 9. brainly.com [brainly.com]
- 10. mdpi.com [mdpi.com]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. allen.in [allen.in]
- 13. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 14. Acetyl Chloride [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 18. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. 1-Acetylimidazole N-Acetylimidazole [sigmaaldrich.com]
- 22. Acetylation of alpha-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Crossroads: A Comparative Guide to Concerted vs. Stepwise Ketene Cycloadditions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of ketene cycloadditions is paramount for controlling reaction outcomes and designing novel synthetic strategies. This guide provides an objective comparison of the concerted and stepwise pathways, supported by experimental and computational data, to illuminate the factors governing this classic transformation.
The [2+2] cycloaddition of a this compound with an alkene to form a cyclobutanone is a cornerstone of organic synthesis. However, the precise sequence of bond-forming events—whether they occur in a single, continuous step (concerted) or through a discrete intermediate (stepwise)—has been a subject of extensive investigation. The operative mechanism has profound implications for the stereochemical outcome of the reaction, a critical consideration in the synthesis of complex molecules and pharmaceuticals.
The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways
The central debate revolves around two primary mechanistic proposals:
-
Concerted [π2s + π2a] Pathway: In this pericyclic mechanism, the two new sigma bonds are formed simultaneously, albeit often asynchronously. The this compound approaches the alkene in an antarafacial manner, while the alkene participates suprafacially. This geometry is symmetry-allowed under thermal conditions according to the Woodward-Hoffmann rules. A key feature of a truly concerted reaction is the retention of the alkene's stereochemistry in the cyclobutanone product.
-
Stepwise Pathway via an Intermediate: This mechanism involves the formation of a transient intermediate, which can be either zwitterionic or diradical in nature. The initial bond formation between the this compound and the alkene leads to this intermediate, which then undergoes a second bond-forming event to close the four-membered ring. The formation of an intermediate allows for the possibility of bond rotation, which can lead to a loss of the initial stereochemical information from the alkene.
The prevailing mechanism is highly dependent on the nature of the reactants, including the substituents on both the this compound and the ketenophile, as well as the solvent polarity.
Comparative Analysis of Mechanistic Evidence
A combination of computational studies and experimental data has provided insights into the subtle balance between these two pathways.
| Parameter | Concerted Mechanism | Stepwise Mechanism |
| Intermediate | None | Zwitterionic or Diradical |
| Stereochemistry | Stereospecific (retention of alkene geometry) | Non-stereospecific (potential for stereochemical scrambling) |
| Solvent Effects | Generally less sensitive to solvent polarity. | Significantly influenced by solvent polarity; polar solvents can stabilize a zwitterionic intermediate.[1][2] |
| Substituent Effects | Substituents can influence the asynchronicity of bond formation.[3][4][5] | Electron-donating groups on the alkene and electron-withdrawing groups on the this compound can favor a zwitterionic intermediate. |
| Activation Energy | Varies depending on substrates. | The stability of the intermediate influences the overall barrier. |
| Kinetic Isotope Effects | Can provide evidence for a concerted, albeit asynchronous, transition state.[6][7] | Isotope effects would be consistent with the formation of an intermediate. |
Experimental Protocols for Mechanistic Elucidation
Distinguishing between the concerted and stepwise mechanisms requires carefully designed experiments.
Stereochemical Studies
Protocol: A classic method involves reacting a this compound with a pair of geometric isomers (E and Z-alkenes) and analyzing the stereochemistry of the resulting cyclobutanone products.
-
Reactant Preparation: Synthesize and purify the E and Z isomers of the chosen alkene. Generate the this compound in situ or use a stable this compound derivative.
-
Cycloaddition Reaction: Perform the cycloaddition reaction under identical conditions for both the E and Z-alkenes.
-
Product Analysis: Isolate the cyclobutanone products and determine their relative stereochemistry using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., by analyzing coupling constants or through Nuclear Overhauser Effect experiments) or X-ray crystallography.
Interpretation:
-
Concerted: If the E-alkene gives exclusively a product with a specific relative stereochemistry (e.g., trans) and the Z-alkene gives exclusively the diastereomeric product (e.g., cis), the reaction is considered stereospecific and supports a concerted mechanism.
-
Stepwise: If either the E or Z-alkene leads to a mixture of diastereomeric products, it suggests the formation of an intermediate that allows for bond rotation and loss of stereochemical integrity, pointing towards a stepwise mechanism.
Kinetic Isotope Effect (KIE) Studies
Protocol: KIE studies involve measuring the rate of reaction for a substrate containing a heavy isotope at a specific position and comparing it to the rate of the unlabeled substrate.
-
Isotopic Labeling: Synthesize the alkene with an isotopic label (e.g., deuterium) at one of the reacting carbon atoms.
-
Kinetic Measurements: Independently measure the reaction rates of the labeled and unlabeled alkenes with the this compound under identical conditions. This can be done by monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy or chromatography.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constant for the light isotope (k_light) to the rate constant for the heavy isotope (k_heavy).
Interpretation:
-
A significant primary KIE (kH/kD > 1) at one of the reacting carbons suggests that the C-H bond at that center is being broken or rehybridized in the rate-determining step, which can be consistent with the bond-forming process in a concerted transition state.
-
The absence of a significant KIE at one center while observing one at the other can provide evidence for a highly asynchronous concerted transition state or a stepwise mechanism where the initial bond formation is the rate-determining step.
Computational Modeling
Protocol: Density Functional Theory (DFT) and other high-level computational methods are powerful tools for investigating reaction mechanisms.
-
Structure Optimization: Model the reactants, products, and potential transition states and intermediates in silico.
-
Transition State Search: Locate the transition state structures for both the concerted and stepwise pathways. A true transition state is characterized by having a single imaginary frequency in the vibrational analysis.
-
Energy Calculations: Calculate the activation energies (the energy difference between the reactants and the transition state) and the reaction energies for both pathways.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the located transition states connect the reactants to the expected products or intermediates.[3]
Interpretation:
-
The pathway with the lower calculated activation energy is predicted to be the kinetically favored mechanism.
-
The calculations can also provide detailed geometric information about the transition states, revealing the degree of asynchronicity in bond formation for concerted pathways.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the logical flow and key decision points in determining the operative mechanism for this compound cycloadditions.
Caption: Competing concerted and stepwise pathways in this compound cycloadditions.
Caption: Workflow for the mechanistic investigation of this compound cycloadditions.
References
- 1. Solvent Effects on the Mechanistic of this compound and Halogenated this compound Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Determining the Stereochemistry of Ketene Adducts
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel molecules. This is particularly true for ketene adducts, a versatile class of compounds often possessing multiple stereogenic centers that dictate their biological activity and pharmacological properties. This guide provides a comprehensive comparison of the primary analytical techniques used to elucidate the stereochemistry of this compound adducts: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Electronic Circular Dichroism (ECD) spectroscopy.
At a Glance: Comparison of Key Techniques
The choice of method for stereochemical determination depends on a variety of factors, including the nature of the sample, the information required (relative or absolute configuration), and available resources. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC | ECD Spectroscopy |
| Primary Information | Absolute 3D structure | Relative stereochemistry, conformation in solution | Enantiomeric separation and quantification | Absolute configuration in solution |
| Accuracy | High (unambiguous for absolute configuration)[1] | High for relative stereochemistry (NOE) | High for enantiomeric excess (ee) | Good, but requires computational support |
| Sample Requirements | High-quality single crystal (often challenging to obtain)[1] | 1-10 mg, soluble sample[2] | Micrograms to milligrams, soluble sample | Micrograms, sample must be a chromophore |
| Throughput | Low | Medium | High | Medium |
| Cost per Sample (USD) | $750 - $2,500+[3][4][5][6][7] | $50 - $500+ (depending on experiments) | $100 - $300[8] | Analysis is quick, but computational costs can be significant[9][10][11][12] |
| Analysis Time | Days to weeks (crystal screening to structure solution) | Hours to days (depending on complexity and experiments)[13] | Minutes per sample (after method development) | Hours (including data acquisition and computation) |
In-Depth Analysis of Techniques
X-ray Crystallography: The Gold Standard
X-ray crystallography provides a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state, making it the most powerful tool for the unambiguous determination of absolute stereochemistry.[1]
Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the major steps involved in determining the absolute stereochemistry of a this compound adduct using single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction of a β-Lactam
A representative protocol for the crystallographic analysis of a β-lactam, a common this compound adduct, is as follows:
-
Crystallization: The purified β-lactam is dissolved in a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) to near saturation. Crystallization is induced by slow evaporation of the solvent, vapor diffusion of a less polar solvent (e.g., hexane), or slow cooling.
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[1]
NMR Spectroscopy: Unraveling Relative Stereochemistry in Solution
NMR spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of molecules in solution. For this compound adducts, 1D and 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOE), provide through-space proton-proton correlations that are invaluable for assigning the relative configuration of stereocenters.[14][15]
Logical Relationship for NOE-Based Stereochemical Assignment
Caption: A diagram showing the logical progression from an NOE experiment to the assignment of relative stereochemistry.
Experimental Protocol: NOE Analysis of a β-Lactam
-
Sample Preparation: 1-5 mg of the purified β-lactam is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed. A standard 1D proton NMR spectrum is acquired to identify the chemical shifts of all protons. A 2D NOESY or ROESY experiment is then conducted.[16]
-
Data Analysis: The NOESY/ROESY spectrum will show cross-peaks between protons that are close in space. For a β-lactam, the observation of an NOE between a proton on the β-lactam ring and a proton on a substituent can establish their relative orientation (e.g., cis or trans). For example, in a study of β-lactams, NOE was used to confirm the relative stereochemistry of epoxide products.[14]
Chiral HPLC: Separating and Quantifying Enantiomers
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[17][18][19] This method is essential for determining the enantiomeric excess (ee) of a chiral this compound adduct, which is a critical parameter in asymmetric synthesis.
Experimental Protocol: Chiral HPLC Separation of β-Lactam Enantiomers
-
Column Selection: A chiral stationary phase (CSP) is chosen based on the structure of the β-lactam. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[17][19]
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.[18][19]
-
Analysis: A solution of the β-lactam is injected onto the chiral column. The enantiomers will have different retention times, allowing for their separation and quantification by a UV or other suitable detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. In a study on the separation of β-lactam enantiomers, a dimethylphenyl carbamate functionalized β-cyclodextrin stationary phase was found to be highly effective.[17][18][19]
ECD Spectroscopy: A Computational Approach to Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. When combined with quantum chemical calculations, ECD can be a powerful tool for determining the absolute configuration of a chiral molecule in solution, especially when single crystals for X-ray analysis cannot be obtained.[14][20][21]
Workflow for ECD-Based Stereochemical Assignment
Caption: A diagram illustrating the workflow for determining the absolute configuration of a chiral molecule using a combination of experimental ECD spectroscopy and theoretical calculations.
Experimental Protocol: ECD Analysis of a β-Lactam
-
Experimental Spectrum: The ECD spectrum of the purified β-lactam is recorded in a suitable solvent (e.g., methanol, acetonitrile) using a CD spectrometer.
-
Computational Modeling: The 3D structures of both possible enantiomers of the β-lactam are generated. A conformational search is performed for each enantiomer to identify low-energy conformers.
-
ECD Calculation: The ECD spectrum for each low-energy conformer is calculated using time-dependent density functional theory (TD-DFT). The final theoretical ECD spectrum for each enantiomer is obtained by Boltzmann averaging the spectra of the individual conformers.[20][21]
-
Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectra of the two enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration. This approach has been successfully applied to determine the absolute configuration of various β-lactam derivatives.[14]
Conclusion
The determination of the stereochemistry of this compound adducts is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. X-ray crystallography remains the definitive method for absolute configuration, while NMR spectroscopy is unparalleled for elucidating relative stereochemistry in solution. Chiral HPLC is the workhorse for enantiomeric separation and quantification. ECD spectroscopy, coupled with computational methods, provides a valuable alternative for determining absolute configuration when crystalline material is unavailable. A judicious application of these complementary techniques will enable researchers to confidently and accurately characterize the three-dimensional structure of novel this compound adducts, a crucial step in advancing drug discovery and development.
References
- 1. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modificati ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01513D [pubs.rsc.org]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. quora.com [quora.com]
- 4. xray.chem.wisc.edu [xray.chem.wisc.edu]
- 5. XRC Fees - X-Ray Crystallography Facility [xrcf.caltech.edu]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. Services | xray diffraction and spectroscopy facilities [voices.uchicago.edu]
- 8. reddit.com [reddit.com]
- 9. Electronic Circular Dichroism (ECD) Simulation Prediction - Protheragen [wavefunction.protheragen.ai]
- 10. ECD Simulation Prediction Service - CD ComputaBio [computabio.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Computational Chemistry Shared Resource (CCSR) | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
- 13. chem.as.uky.edu [chem.as.uky.edu]
- 14. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ketenes and Isoelectronic Cyanate Anions for Researchers and Drug Development Professionals
A deep dive into the structural and reactive parallels and divergences of ketenes and their isoelectronic counterparts, the cyanate anions, providing a comprehensive guide for their strategic application in chemical synthesis and drug discovery.
This guide offers an objective comparison of the performance of ketenes (R₂C=C=O) and isoelectronic cyanate anions (NCO⁻), supported by experimental data. We will explore their structural properties, reactivity, and provide detailed experimental protocols for their comparative analysis.
Structural and Physicochemical Properties: A Side-by-Side Comparison
Ketenes are characterized by a cumulated double bond system, rendering the central carbon sp-hybridized and the terminal carbons sp²-hybridized. This arrangement results in a highly electrophilic central carbon, making ketenes potent acylating agents.[1][2] The cyanate anion, isoelectronic with the C=C=O moiety of ketenes, is a linear species with the negative charge delocalized across the nitrogen and oxygen atoms, as depicted by its resonance structures.[3][4] This delocalization contributes to its stability and its nature as an ambidentate nucleophile, capable of reacting at either the nitrogen or oxygen end.[5]
Below is a summary of key physicochemical properties for the parent ketene (ethenone) and the cyanate anion.
| Property | This compound (H₂C=C=O) | Cyanate Anion (NCO⁻) |
| Formula Weight | 42.04 g/mol | 42.02 g/mol |
| Geometry | Planar | Linear |
| Bond Length (C=O) | 1.160 Å[1] | 1.26 Å (in salts)[3] |
| Bond Length (C=C/C≡N) | 1.314 Å (C=C)[1] | 1.16 Å (C≡N in salts)[3] |
| Vibrational Frequency (C=O stretch) | ~2150 cm⁻¹ | - |
| Vibrational Frequency (C=C/C≡N stretch) | ~1380 cm⁻¹ (asymm. stretch) | ~2096 cm⁻¹ (in salts)[3][4] |
| Key Reactivity | Electrophile (at Cα), undergoes cycloaddition[1][6] | Nucleophile (ambidentate), ligand[4][5] |
Reactivity Profile: Electrophiles vs. Nucleophiles
The primary difference in the reactivity of ketenes and cyanate anions stems from their electronic nature. Ketenes are potent electrophiles, readily reacting with nucleophiles at the central carbonyl carbon.[2] Conversely, the cyanate anion is a strong nucleophile, attacking electrophiles through either its nitrogen or oxygen atom.[5]
Cycloaddition Reactions
Ketenes are well-known for their participation in [2+2] cycloaddition reactions with a variety of unsaturated compounds, including alkenes, alkynes, and imines, to form four-membered rings.[1][6][7] This reactivity is a cornerstone of synthetic chemistry for the construction of cyclobutanones and β-lactams.[1]
The cyanate anion itself does not typically undergo cycloaddition reactions in the same manner as ketenes due to its anionic and less electrophilic nature. However, its conjugate acid, isocyanic acid (HNCO), and organic isocyanates (R-NCO) are known to participate in cycloaddition reactions.
Experimental Protocols
To provide a practical framework for comparing the reactivity of ketenes and cyanate anions, the following experimental protocols are outlined.
Protocol 1: Comparative Nucleophilic Acylation
This experiment aims to compare the acylation potential of a this compound with the nucleophilicity of the cyanate anion towards a common electrophile.
Objective: To compare the reaction rate and yield of the reaction of diphenylthis compound with an alcohol versus the reaction of potassium cyanate with an alkyl halide.
Materials:
-
Diphenylthis compound
-
Benzyl alcohol
-
Potassium cyanate
-
Benzyl bromide
-
Triethylamine
-
Anhydrous acetonitrile
-
Standard laboratory glassware and stirring equipment
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
Part A: this compound Acylation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve diphenylthis compound (1 mmol) in anhydrous acetonitrile (10 mL).
-
Add benzyl alcohol (1.2 mmol) to the solution.
-
Monitor the reaction progress at regular intervals using HPLC by taking aliquots from the reaction mixture.
-
Once the reaction is complete (as indicated by the disappearance of the this compound), quench the reaction with a few drops of water.
-
Isolate the product, benzyl diphenylacetate, by standard workup and purification techniques.
-
Determine the yield of the product.
Part B: Cyanate Alkylation
-
In a round-bottom flask, dissolve potassium cyanate (1.2 mmol) and benzyl bromide (1 mmol) in anhydrous acetonitrile (10 mL).
-
Heat the mixture to reflux.
-
Monitor the reaction progress at regular intervals using HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the product, benzyl isocyanate, by filtration and removal of the solvent.
-
Determine the yield of the product.
Data Analysis:
Compare the reaction times and yields obtained in Part A and Part B to assess the relative reactivity of diphenylthis compound as an acylating agent and cyanate as a nucleophile under these conditions.
Logical Relationships and Reaction Pathways
The distinct reactivity of ketenes and cyanate anions can be visualized as divergent pathways in synthetic chemistry.
Caption: Divergent reactivity of electrophilic ketenes versus nucleophilic cyanate anions.
This guide provides a foundational comparison of ketenes and isoelectronic cyanate anions. For professionals in drug development and chemical research, understanding these nuances is critical for the rational design of synthetic routes and the development of novel molecular entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Catalytic, asymmetric reactions of ketenes and this compound enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanate (71000-82-3) for sale [vulcanchem.com]
- 4. Cyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Alkynes as Synthetic Equivalents of Ketenes in Carbonyl Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of functional group equivalents is a cornerstone of modern organic synthesis, enabling chemists to overcome challenges associated with reactive or unstable intermediates. Ketenes (R₂C=C=O) are exceptionally useful C₂ building blocks, renowned for their participation in [2+2] cycloadditions to form β-lactams (the core of penicillin and cephalosporin antibiotics) and other valuable scaffolds.[1][2][3] However, their high reactivity makes them prone to polymerization and difficult to handle, often necessitating their in situ generation and immediate consumption.[3][4]
This guide provides a comparative analysis of using stable, readily handled alkynes as synthetic surrogates for ketenes in key carbonyl-forming reactions. This approach leverages transition-metal catalysis to unmask ketene-like reactivity from the alkyne functional group, which shares the same oxidation state as a carbonyl derivative.[5][6][7][8] We will compare reaction performance using experimental data, provide detailed protocols, and illustrate the underlying principles through mechanistic diagrams.
The Principle of Equivalence: Catalytic Generation of this compound-like Reactivity
The synthetic equivalence between a terminal alkyne and a this compound is unlocked by transition metal catalysts, most notably rhodium(I) and gold(I). The catalyst activates the alkyne, facilitating a transformation into a metallothis compound or a metal-vinylidene species.[9][10][11] This transient intermediate possesses the electrophilic character and reactivity profile of a free this compound, allowing it to engage in similar subsequent reactions but under milder and more controlled conditions.
Comparative Analysis I: β-Lactam Synthesis via [2+2] Cycloaddition
The synthesis of β-lactams is a classic application of this compound chemistry. The Staudinger cycloaddition, the reaction between a this compound and an imine, is a powerful tool for constructing the 2-azetidinone ring.[1][12] Here, we compare the traditional Staudinger approach with its modern equivalent using an alkyne precursor.
Method 1: The Traditional Staudinger Cycloaddition
In this method, a this compound is generated in situ from an acyl chloride and a tertiary amine base. It is immediately trapped by a pre-formed imine to yield the β-lactam. The reaction is often rapid but can be sensitive to substrate scope and moisture.
Method 2: Rhodium-Catalyzed Alkyne-Imine Cycloaddition
This approach avoids the generation of free this compound. A Rh(I) catalyst, in the presence of an oxidant, converts a terminal alkyne into a rhodium-ketene intermediate, which then undergoes a highly diastereoselective [2+2] cycloaddition with an imine.[9][10] This method offers excellent control and generally milder reaction conditions.
Performance Data
The following table compares the synthesis of a representative trans-β-lactam using both methods, highlighting differences in yield and conditions.
| Parameter | Traditional Staudinger[4] | Rh-Catalyzed Alkyne Method[10] |
| Reactants | Phenylacetyl chloride, Imine, Et₃N | Phenylacetylene, Imine |
| Catalyst/Reagent | Triethylamine (Et₃N) | [Rh(cod)Cl]₂, AgSbF₆, Picoline N-oxide |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to room temperature | 80 °C |
| Yield | Typically 60-85% | 91% |
| Diastereoselectivity | Variable, often favors cis or gives mixtures | High, >20:1 (trans) |
| Key Advantage | Stoichiometric, no metal catalyst needed | High diastereoselectivity, uses stable alkyne |
| Key Disadvantage | Requires unstable acyl chloride, this compound intermediate | Requires expensive metal catalyst and oxidant |
Catalytic Cycle and Experimental Protocols
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry | NSF Public Access Repository [par.nsf.gov]
- 8. Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Lactam synthesis [organic-chemistry.org]
- 11. Tandem Cyclization of Alkynes via Rhodium Alkynyl and Alkenylidene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling Ketene's Gas-Phase Dance: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals delving into the fleeting world of ketene's gas-phase reactivity, selecting the optimal analytical technique is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods against other instrumental and computational approaches, supported by experimental data and detailed protocols to inform your research decisions.
This compound (CH₂=C=O), a highly reactive and valuable intermediate in organic synthesis, presents unique challenges for analytical characterization due to its transient nature in the gas phase. Understanding its reactivity is crucial for optimizing chemical processes and developing new synthetic routes. This guide compares the performance of various analytical techniques used to study the gas-phase reactions of this compound, with a focus on mass spectrometry and its alternatives.
At a Glance: Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of different methods used for the analysis of this compound's gas-phase reactivity.
| Technique | Principle | Typical Analytes | Quantitative Capability | Key Advantages | Limitations |
| Photoionization Mass Spectrometry (PIMS) | Soft ionization of molecules using photons, followed by mass analysis. | This compound, reaction intermediates, and products. | Excellent for determining ionization energies and appearance potentials. Can provide kinetic data. | High sensitivity and selectivity for isomers. Minimal fragmentation. | Requires a specialized light source (e.g., synchrotron). |
| Ion Cyclotron Resonance (ICR) Spectroscopy | Trapping and detection of ions in a strong magnetic field to measure their mass-to-charge ratio with high precision. | Ions and their reaction products. | Excellent for studying ion-molecule reactions and determining thermochemical data like proton affinities. | High mass resolution and accuracy. Enables detailed mechanistic studies. | Primarily suited for studying ionic reactions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry. | Stable products of this compound reactions. | Excellent for quantitative analysis of complex mixtures of stable products. | High separation efficiency. Well-established and widely available. | Not suitable for direct analysis of highly reactive intermediates like this compound in the gas phase. Thermal degradation of analytes can occur in the injector.[1] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measurement of the absorption of infrared radiation by molecules, providing a unique "fingerprint" based on vibrational frequencies. | This compound and other molecules with IR-active vibrational modes. | Good for monitoring the concentration of reactants and products over time to determine reaction kinetics. | Non-destructive. Can provide real-time monitoring of reactions. | Lower sensitivity compared to mass spectrometry. Not all molecules are IR-active. |
| Computational Chemistry | Theoretical calculation of molecular properties, reaction pathways, and kinetic parameters using quantum mechanics. | All species involved in the reaction. | Provides theoretical rate constants, activation energies, and thermodynamic data. | Can predict reactivity and mechanisms for reactions that are difficult to study experimentally. | Accuracy is dependent on the level of theory and computational resources. Requires experimental validation. |
In-Depth Analysis of Key Techniques
Mass Spectrometry: A Powerful Tool for Probing this compound's Reactivity
Mass spectrometry stands out as a premier technique for the direct investigation of this compound's gas-phase reactivity, offering high sensitivity and the ability to identify transient species.
Photoionization Mass Spectrometry (PIMS) utilizes photons to gently ionize molecules, minimizing fragmentation and providing clear insights into the species present in the reaction mixture. This "soft" ionization is particularly advantageous for studying reactive intermediates like this compound.
Ion Cyclotron Resonance (ICR) Spectroscopy offers unparalleled mass resolution and accuracy, enabling the detailed study of ion-molecule reactions. By trapping ions in a magnetic field, ICR allows for the observation of reaction sequences over extended periods, providing valuable mechanistic information. A foundational study by Vogt, Williamson, and Beauchamp in 1978 extensively utilized both PIMS and ICR to investigate the properties and reactions of this compound in the gas phase.[2][3][4][5] Their work provided crucial data on the proton affinity and heat of formation of this compound.[2][3][4][5]
Alternative Approaches: Spectroscopic and Computational Methods
While mass spectrometry provides a direct window into the ionic and neutral species in the gas phase, other techniques offer complementary information.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a non-destructive method that can monitor the concentration of this compound and other infrared-active molecules in real-time. This makes it a valuable tool for determining reaction kinetics by tracking the disappearance of reactants and the appearance of products.
Computational Chemistry has emerged as a powerful partner to experimental studies. Theoretical calculations can predict reaction pathways, transition states, and kinetic parameters, offering a detailed molecular-level understanding of this compound's reactivity. These computational models, however, rely on experimental data for validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of typical experimental protocols for the key techniques discussed.
Photoionization Mass Spectrometry (PIMS) Protocol
A typical PIMS experiment for studying this compound's gas-phase reactivity involves the following steps:
-
This compound Generation: this compound is generated in situ, often through the pyrolysis of a suitable precursor like dithis compound.[6]
-
Introduction into the Ion Source: The gaseous this compound is introduced into the high-vacuum chamber of the mass spectrometer.
-
Photoionization: The gas-phase molecules are irradiated with a beam of photons of a specific energy, typically from a synchrotron or a vacuum ultraviolet (VUV) lamp.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., time-of-flight or quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Ion Cyclotron Resonance (ICR) Spectroscopy Protocol
An ICR experiment to probe the ion-molecule reactions of this compound follows this general procedure:
-
Ion Generation: Ions of interest (e.g., protonated this compound) are generated, often by electron ionization of a precursor gas.
-
Ion Trapping: The ions are trapped within a cell by a strong, uniform magnetic field and a weak electrostatic field.
-
Introduction of Neutral Reactant: A neutral reactant gas, such as this compound, is introduced into the ICR cell at a controlled pressure.
-
Reaction Monitoring: The evolution of the ion population over time is monitored by exciting the ions at their characteristic cyclotron frequencies and detecting the resulting image currents.
-
Data Analysis: The data is used to determine reaction rate constants and elucidate reaction mechanisms.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the typical workflows for PIMS and ICR analysis of this compound gas-phase reactivity.
Key Reaction Pathways of this compound
The gas-phase reactions of this compound are diverse and can be influenced by the reaction conditions and the nature of the co-reactants. The following diagram illustrates some of the fundamental reaction pathways.
Conclusion
The study of this compound's gas-phase reactivity requires a sophisticated analytical approach. Mass spectrometry, particularly photoionization mass spectrometry and ion cyclotron resonance spectroscopy, provides unparalleled detail for identifying intermediates and elucidating reaction mechanisms. However, a comprehensive understanding is often achieved by integrating these direct measurements with data from complementary techniques such as FT-IR spectroscopy for kinetic analysis and computational chemistry for theoretical insights. The choice of the most suitable technique will ultimately depend on the specific research question, the available instrumentation, and the desired level of detail. This guide serves as a starting point for researchers to navigate the analytical landscape and design robust experiments to unravel the complex and fascinating chemistry of this compound in the gas phase.
References
- 1. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Properties and reactions of this compound in the gas phase by ion cyclotron resonance spectroscopy and photoionization mass spectrometry. Proton affinity, site specificity of protonation, and heat of formation of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ketene in a Laboratory Setting
Ketene is a highly reactive, toxic, and flammable gas that cannot be stored and must be used immediately after generation.[1][2][3] Proper disposal of unreacted this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The primary methods for this compound disposal involve controlled incineration or chemical neutralization (quenching). This document outlines the essential safety and logistical information for the chemical neutralization of this compound waste streams in a research environment.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to adhere to the following safety measures:
-
Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood with a certified and functioning exhaust system.[4]
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory, including:
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the vicinity.[2][4] Use only non-sparking tools and explosion-proof electrical equipment.[4]
-
Emergency Preparedness: An emergency plan should be in place to address accidental releases. This includes having appropriate fire extinguishing media (powder, carbon dioxide; do not use water ) and spill control materials readily available.[2][4] In case of a leak, evacuate the area immediately and stop the flow of gas if it is safe to do so.[2]
Chemical Neutralization (Quenching) of this compound Waste
Chemical neutralization is a common method for the disposal of this compound in a laboratory setting. This compound reacts vigorously with nucleophilic compounds. Suitable quenching agents include water, dilute aqueous bases, alcohols, and amines.[1][2] A dilute solution of sodium hydroxide is a practical choice as the alkali accelerates the hydrolysis of this compound to the much less hazardous acetic acid.[3]
| Parameter | Value | Rationale |
| Quenching Agent | Sodium Hydroxide | Readily available, inexpensive, and effectively catalyzes the hydrolysis of this compound to sodium acetate. |
| Concentration | 1 - 2 Molar (M) | A dilute solution is sufficient to neutralize this compound without posing an excessive corrosion hazard or generating too much heat upon reaction. |
| Solvent | Water | The reaction of this compound with water produces acetic acid, which is then neutralized by the sodium hydroxide. |
| Temperature | Room Temperature | The quenching reaction is exothermic; starting at room temperature allows for better control of any temperature increase. |
| Setup | Gas dispersion tube | A gas dispersion tube (bubbler) ensures efficient mixing of the gaseous this compound with the aqueous quenching solution. |
Experimental Protocol for this compound Quenching
This protocol describes the general steps for neutralizing a gaseous this compound waste stream using a sodium hydroxide solution.
-
Preparation of the Quenching Solution:
-
In a fume hood, prepare a 1-2 M solution of sodium hydroxide by slowly dissolving the required amount of NaOH pellets in cold water in a suitably sized beaker or flask.
-
Allow the solution to cool to room temperature.
-
-
Assembly of the Quenching Apparatus:
-
Place the sodium hydroxide solution in a gas washing bottle or a similar vessel equipped with a gas dispersion tube.
-
Ensure the volume of the quenching solution is sufficient to handle the expected amount of this compound waste. It is advisable to use a significant excess of the quenching solution.
-
Connect the outlet of the this compound-generating apparatus to the inlet of the gas washing bottle using appropriate, chemically resistant tubing.
-
It is highly recommended to place a second gas washing bottle with quenching solution in series with the first to ensure complete capture and neutralization of any unreacted this compound.
-
-
Introduction of this compound Waste:
-
Once the this compound generation process is complete, or to dispose of the unreacted excess, slowly direct the gaseous this compound stream through the gas dispersion tube into the sodium hydroxide solution.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, reduce the flow rate of the this compound gas.
-
-
Completion and Post-Quenching Procedure:
-
After all the this compound has been passed through the quenching solution, continue to purge the apparatus with an inert gas (e.g., nitrogen) for a few minutes to ensure any residual this compound is neutralized.
-
The resulting solution will contain sodium acetate and any remaining sodium hydroxide.
-
Test the pH of the final solution to ensure it is basic, indicating that the quenching agent has not been fully consumed. If the solution is neutral or acidic, add more sodium hydroxide solution.
-
The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's hazardous waste disposal guidelines.[5]
-
An alternative to a sodium hydroxide solution is to use a primary or secondary amine, such as aniline, dissolved in a suitable solvent (e.g., ether) to quench the this compound, forming the corresponding acetamide.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ketene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling ketene, a highly reactive and toxic gas. Adherence to these procedural, step-by-step guidelines is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The appropriate level of protection is dictated by the potential for exposure and the specific tasks being performed.
Table 1: Personal Protective Equipment (PPE) for this compound Handling
| Category | Recommended Equipment | Specifications and Notes |
| Respiratory Protection | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | For any potential exposure to this compound gas, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1] In situations with a possibility of exposure exceeding 5 ppm, an SCBA with a full facepiece is mandatory.[1] |
| Eye Protection | Non-vented Chemical Splash Goggles and a Face Shield | Goggles must be worn to protect against splashes of liquids that may be present.[1] A face shield is required in addition to goggles if there is a risk of severe skin and eye irritation from liquids.[1] |
| Hand Protection | Chemical-Resistant Gloves | Recommended materials include Silver Shield®/4H® and Barrier®.[1] Always inspect gloves for integrity before use. |
| Body Protection | Chemical-Resistant Suit | Recommended materials include Tychem® F, C3, BR, CSM, and TK, or equivalent.[1] All protective clothing, including suits, footwear, and headgear, must be clean and put on before work begins.[1] A gas-tight chemical protection suit may be necessary in high-concentration or emergency situations.[2][3] |
Operational Plan: A Step-by-Step Protocol for Handling this compound
Given that this compound cannot be stored or shipped, it is typically generated in situ for immediate use.[1][2] The following protocol outlines the essential steps for the safe generation and handling of this compound in a laboratory setting.
Experimental Protocol: In-Situ Generation and Handling of this compound
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all personnel are trained on the hazards of this compound and the emergency procedures.[1]
-
Verify that all necessary PPE is available and in good condition.
-
The entire apparatus for this compound generation and reaction must be set up within a certified chemical fume hood with proper ventilation.[4]
-
-
Apparatus Setup:
-
Assemble the this compound generation apparatus (e.g., from pyrolysis of acetone or dithis compound) according to established laboratory procedures.[5][6]
-
Ensure all connections are secure to prevent leaks.
-
Use a closed system with ventilation and explosion-proof electrical equipment.[2][4]
-
Ground and bond all metal containers to prevent static discharge.[1]
-
-
This compound Generation and Use:
-
Initiate the generation process, carefully controlling the temperature and flow rates as specified in the chosen synthetic protocol.[5]
-
The generated this compound gas should be passed directly into the reaction mixture.
-
Continuously monitor the experiment for any signs of leaks or unexpected reactions.
-
-
Post-Reaction Procedures:
-
Once the reaction is complete, safely quench any unreacted this compound. This can often be achieved by bubbling the gas through a suitable nucleophilic solvent, such as an alcohol or an amine solution, which will react with the this compound.
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Protocol
-
Quenching Excess this compound: As mentioned in the operational plan, any unreacted this compound gas must be quenched.
-
Contaminated Materials: All disposable materials, such as gloves and absorbent pads, that have come into contact with this compound should be collected in a sealed, labeled container.
-
Waste Disposal: The sealed container of contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance. In some cases, controlled incineration in a suitable combustion chamber may be an appropriate disposal method.[2][4]
Emergency Response: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
Emergency Procedures
-
Leak or Spill:
-
Personnel Exposure:
-
Inhalation: Immediately move the affected person to fresh air and a half-upright position.[2][3] Seek immediate medical attention.[2] Artificial respiration may be necessary.[2][3] Symptoms such as pulmonary edema may be delayed.[2][3]
-
Skin Contact: Remove contaminated clothing immediately.[2][3] Rinse the affected skin with plenty of water.[2][3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if possible.[1][2] Seek immediate medical attention.[2][3]
-
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in this compound handling and emergency response.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Plan for this compound Incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
